iRGD peptide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(6S,9R,15S,18R,23S,26S,29S)-18-amino-6-(4-aminobutyl)-9,26-bis(carboxymethyl)-15-[3-(diaminomethylideneamino)propyl]-2,5,8,11,14,17,25,28-octaoxo-20,21-dithia-1,4,7,10,13,16,24,27-octazabicyclo[27.3.0]dotriacontane-23-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H57N13O14S2/c36-8-2-1-5-18-30(57)42-14-25(50)48-10-4-7-23(48)33(60)46-21(12-27(53)54)32(59)47-22(34(61)62)16-64-63-15-17(37)28(55)44-19(6-3-9-40-35(38)39)29(56)41-13-24(49)43-20(11-26(51)52)31(58)45-18/h17-23H,1-16,36-37H2,(H,41,56)(H,42,57)(H,43,49)(H,44,55)(H,45,58)(H,46,60)(H,47,59)(H,51,52)(H,53,54)(H,61,62)(H4,38,39,40)/t17-,18-,19-,20+,21-,22+,23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTTWXCDIRTOQX-NNXZOMJWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)N2C1)CCCCN)CC(=O)O)CCCN=C(N)N)N)C(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=O)N[C@H](C(=O)N[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N2C1)CCCCN)CC(=O)O)CCCN=C(N)N)N)C(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H57N13O14S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
948.0 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The iRGD Peptide: A Technical Guide to its Discovery and Tumor-Penetrating Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The iRGD peptide (internalizing RGD) represents a significant advancement in targeted drug delivery, offering a solution to the critical challenge of poor drug penetration into solid tumors. Discovered through in vivo phage display, this nine-amino-acid cyclic peptide, with the sequence CRGDKGPDC, possesses a unique dual-receptor targeting mechanism that facilitates not only tumor homing but also deep tissue penetration.[1][2] This guide provides an in-depth technical overview of the discovery of iRGD, its intricate mechanism of action, detailed experimental protocols for its study, and a summary of its efficacy in enhancing the delivery of various anticancer agents.
Discovery of iRGD: In Vivo Phage Display
The identification of the this compound was a result of in vivo phage display screening in tumor-bearing mice, a powerful technique for discovering peptides that bind to specific targets within a living organism.[1][2][3] This methodology allows for the selection of peptides that home to the unique molecular landscape of the tumor microenvironment.
Experimental Protocol: In Vivo Phage Display for Tumor-Homing Peptide Discovery
Objective: To identify peptides that selectively accumulate in tumor tissue in a living animal model.
Materials:
-
T7 phage peptide library (e.g., CX7C library)[2]
-
Tumor-bearing mice (e.g., nude mice with xenograft tumors)
-
Anesthesia
-
Perfusion buffer (e.g., PBS with heparin)
-
Tissue homogenization buffer
-
E. coli host strain for phage amplification
-
Agar plates and culture media
-
DNA sequencing reagents and equipment
Methodology:
-
Library Injection: A phage library displaying a diversity of peptides is injected intravenously into tumor-bearing mice.[4][5]
-
Circulation and Binding: The phage library is allowed to circulate for a defined period (e.g., 30 minutes to 1 hour), during which phages displaying peptides with affinity for the tumor vasculature will bind.[4]
-
Perfusion: To remove non-bound and weakly-bound phages, the mouse is anesthetized and perfused through the heart with a suitable buffer until the circulation is cleared of blood.[4]
-
Tissue Harvest and Phage Recovery: The tumor and control organs (e.g., liver, kidney, brain) are harvested. The tissue is homogenized, and the bound phages are recovered by infecting a suitable E. coli host strain.[4]
-
Amplification: The recovered phages are amplified by growing the infected E. coli in culture. The amplified phages represent an enriched population of peptides that bind to the target tissue.
-
Subsequent Rounds of Panning: The amplified phage pool is used for subsequent rounds of in vivo selection (typically 3-5 rounds) to further enrich for high-affinity binders.[5]
-
Sequencing and Identification: After the final round, individual phage clones are isolated, and the DNA encoding the displayed peptide is sequenced to identify the peptide sequences that home to the tumor.[5]
The iRGD Mechanism of Action: A Three-Step Process
The this compound's ability to penetrate deep into tumor tissue is governed by a sequential, three-step mechanism that involves two key receptors: αv integrins and Neuropilin-1 (NRP-1).[1][4][6]
Step 1: Tumor Homing via Integrin Binding The RGD (Arginine-Glycine-Aspartic acid) motif within the this compound mediates the initial binding to αvβ3 and αvβ5 integrins.[1][2] These integrins are often overexpressed on the surface of tumor endothelial cells and some tumor cells.[7] This binding event serves to concentrate the peptide at the tumor site.
Step 2: Proteolytic Cleavage and CendR Motif Exposure Once bound to integrins, the this compound is susceptible to proteolytic cleavage by proteases present in the tumor microenvironment.[4][6] This cleavage event exposes a cryptic C-terminal motif known as the C-end Rule (CendR) motif, which has the consensus sequence (R/K)XX(R/K).[8] In the case of iRGD, the cleavage reveals the CRGDK sequence.
Step 3: Neuropilin-1 Binding and Pathway Activation The exposed CendR motif then binds to Neuropilin-1 (NRP-1), a receptor that is also highly expressed on tumor vasculature and tumor cells.[1][8] This interaction with NRP-1 triggers a specific endocytic/exocytotic transport pathway, often described as being similar to macropinocytosis.[8][9] This pathway facilitates the transport of the this compound, and any co-administered or conjugated cargo, across the vascular endothelium and deep into the tumor parenchyma.[1][8]
Quantitative Efficacy of iRGD-Mediated Drug Delivery
The co-administration or conjugation of iRGD with various anticancer agents has been shown to significantly enhance their therapeutic efficacy. This is primarily attributed to increased drug accumulation within the tumor.
| Drug | Tumor Model | Quantitative Improvement | Reference(s) |
| Doxorubicin | 22Rv1 human prostate tumor (orthotopic) | 7-fold increase in tumor accumulation | [10] |
| 4T1 breast tumor model | Enhanced antitumor efficacy | [11] | |
| B16-F10 melanoma | Significantly inhibited tumor growth | [12] | |
| MDA-MB-231 breast cancer (in vitro) | 2-5x more potent with iRGD-exosomes | [13] | |
| Doxorubicin (Liposomal) | 22Rv1 human prostate tumor (orthotopic) | 14-fold increase in tumor accumulation | [10] |
| Nab-paclitaxel (Abraxane®) | BT474 breast tumors | Slightly reduced tumor growth | [2] |
| Paclitaxel (B517696) (Nanoparticles) | C6 glioma | Median survival time of 60 days with iRGD combination | [14][15] |
| Colorectal cancer model | ~2-fold enhanced tumor accumulation | [16] | |
| Cisplatin | A549 xenograft mouse models | Prolonged survival time by over 30% | [12] |
| Trastuzumab (Herceptin®) | BT474 human breast tumors (orthotopic) | 40-fold increase in tumor accumulation; tumor eradication at clinical dose | [10] |
| Gemcitabine | Patient-derived pancreatic cancer xenografts | Effective drug accumulation and tumor reduction | [2] |
| A549 xenograft model | Decreased tumor volume and growth | [2] |
Key Experimental Protocols
This compound Synthesis
Objective: To chemically synthesize the cyclic this compound (CRGDKGPDC).
Methodology: Solid-Phase Peptide Synthesis (SPPS) is the standard method for iRGD synthesis.[9][17]
-
Chain Assembly: The linear peptide is assembled on a solid support resin, starting from the C-terminal cysteine. Each amino acid is added sequentially, with protecting groups on their side chains to prevent unwanted reactions.
-
Cleavage and Deprotection: The completed linear peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid cocktail (e.g., trifluoroacetic acid).
-
Cyclization: The linear peptide is cyclized by forming a disulfide bond between the two cysteine residues. This is typically achieved through oxidation in a dilute aqueous solution.
-
Purification: The crude cyclic peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.
In Vitro Cellular Uptake and Internalization Assay
Objective: To quantify the uptake of iRGD or iRGD-conjugated cargo into tumor cells.
Methodology:
-
Cell Culture: Plate tumor cells (e.g., A431, PC-3, U-87 MG) in chamber slides or multi-well plates and allow them to adhere overnight.[8]
-
Incubation: Incubate the cells with a fluorescently labeled this compound or iRGD-conjugated nanoparticle at a specific concentration and for a defined time (e.g., 1 hour at 37°C).[8]
-
Washing: Wash the cells with PBS to remove any unbound peptide or nanoparticles.
-
Fixation and Staining: Fix the cells with paraformaldehyde and, if desired, stain the nuclei with DAPI.[8]
-
Visualization and Quantification:
In Vivo Vascular Permeability Assay (Miles Assay)
Objective: To assess the effect of iRGD on vascular permeability in vivo.
Methodology: The Miles assay, which measures the extravasation of a dye that binds to serum albumin, is commonly used.[20][21]
-
Dye Injection: Inject Evans blue dye intravenously into a mouse.[21] Under normal conditions, this dye remains within the vasculature as it is bound to albumin.
-
Agent Administration: Administer iRGD (and a control peptide) intravenously or intradermally.
-
Circulation: Allow the dye and peptide to circulate for a specific period.
-
Tissue Harvest: Euthanize the animal and harvest the tumor and control organs.
-
Dye Extraction: Incubate the tissues in a solvent (e.g., formamide) to extract the Evans blue dye.[21]
-
Quantification: Measure the absorbance of the extracted dye using a spectrophotometer and normalize it to the tissue weight to quantify the extent of vascular leakage.[21]
Conclusion and Future Directions
The this compound has emerged as a powerful tool for overcoming the delivery barriers presented by solid tumors. Its unique, three-step mechanism of action allows for enhanced penetration of a wide range of therapeutic agents, leading to improved efficacy and a better therapeutic index in preclinical models. The methodologies outlined in this guide provide a framework for the continued investigation and application of iRGD in the development of next-generation cancer therapies. Future research will likely focus on optimizing iRGD-drug conjugates, exploring novel combinations with other targeting moieties, and translating the promising preclinical findings into clinical applications for the benefit of cancer patients.
References
- 1. pure.korea.ac.kr [pure.korea.ac.kr]
- 2. mdpi.com [mdpi.com]
- 3. Screening of homing and tissue-penetrating peptides by microdialysis and in vivo phage display | Life Science Alliance [life-science-alliance.org]
- 4. In vivo phage display: identification of organ-specific peptides using deep sequencing and differential profiling across tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phage display screening of therapeutic peptide for cancer targeting and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-Administration Of iRGD Enhances Tumor-Targeted Delivery And Anti-Tumor Effects Of Paclitaxel-Loaded PLGA Nanoparticles For Colorectal Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iRGD-paclitaxel conjugate nanoparticles for targeted paclitaxel delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activatable iRGD-based peptide monolith: targeting, internalization, and fluorescence activation for precise tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Co-administration of a Tumor-Penetrating Peptide Enhances the Efficacy of Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced Therapeutic Efficacy of iRGD-Conjugated Crosslinked Multilayer Liposomes for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. The influence of the penetrating peptide iRGD on the effect of paclitaxel-loaded MT1-AF7p-conjugated nanoparticles on glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. dovepress.com [dovepress.com]
- 17. biomatik.com [biomatik.com]
- 18. researchgate.net [researchgate.net]
- 19. Targeting Ultrasmall Gold Nanoparticles with cRGD Peptide Increases the Uptake and Efficacy of Cytotoxic Payload [mdpi.com]
- 20. Analysis of Vascular Permeability by a Modified Miles Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]
iRGD Peptide: A Technical Guide to Structure, Function, and Application in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The iRGD peptide (internalizing RGD) represents a significant advancement in targeted cancer therapy, acting as a molecular shuttle to enhance the penetration of therapeutic agents into solid tumors. This nine-amino-acid cyclic peptide, with the sequence CRGDKGPDC, leverages a unique three-step mechanism to overcome the physiological barriers of the tumor microenvironment that typically limit drug efficacy. By sequentially targeting αv integrins and neuropilin-1 (NRP-1), iRGD actively promotes the transport of conjugated or co-administered drugs deep into the tumor parenchyma. This technical guide provides a comprehensive overview of the structure, function, and mechanism of action of the this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.
This compound Structure
The this compound is a cyclic nonapeptide with the amino acid sequence Cys-Arg-Gly-Asp-Lys-Gly-Pro-Asp-Cys.[1][2][3] A disulfide bond between the two cysteine residues is crucial for its conformational integrity and biological activity.[4] While the prototypic sequence is CRGDKGPDC, variations such as CRGD[K/R]GP[D/E]C have also been described.[4][5] The peptide's structure incorporates two key functional motifs: the Arginine-Glycine-Aspartic acid (RGD) motif and a cryptic C-end Rule (CendR) motif.[6][7]
Table 1: Structural Characteristics of this compound
| Characteristic | Description |
| Amino Acid Sequence | CRGDKGPDC[1][2] |
| General Sequence | CRGD[K/R]GP[D/E]C[4][5] |
| Molecular Formula | C35H57N13O14S2[3] |
| Molar Mass | 948.04 g/mol [2] |
| Structure | Cyclic with a disulfide bond between Cys1 and Cys9[4] |
| Key Motifs | RGD motif, CendR motif (R/KXXR/K)[6][7] |
Mechanism of Action: A Three-Step Pathway to Tumor Penetration
The enhanced tumor penetration mediated by iRGD is not a passive process but an active, multi-step mechanism that remodels the tumor microenvironment to facilitate drug delivery.[2][7][8]
Step 1: Integrin Binding
The initial step involves the RGD motif of the this compound binding to αv integrins, specifically αvβ3 and αvβ5, which are often overexpressed on tumor endothelial cells and some tumor cells.[6][9] Recent studies have also indicated a binding affinity for the αvβ6 integrin subtype.[10][11] This binding event serves to dock the peptide onto the tumor vasculature.
Step 2: Proteolytic Cleavage and CendR Motif Exposure
Following integrin binding, the this compound undergoes proteolytic cleavage by cell surface proteases, such as urokinase-type plasminogen activator (uPA), which are abundant in the tumor microenvironment.[6][8] This cleavage occurs C-terminal to the lysine (B10760008) residue, exposing a cryptic C-end Rule (CendR) motif, R/KXXR/K, at the new C-terminus of the peptide fragment (CRGDK).[5][6]
Step 3: Neuropilin-1 Binding and Pathway Activation
The exposed CendR motif of the cleaved iRGD fragment has a high affinity for neuropilin-1 (NRP-1), a receptor that is also overexpressed in many tumors.[6][8] The binding of the CendR motif to NRP-1 triggers an active transport pathway, leading to increased vascular permeability and enhanced penetration of the peptide and any associated cargo deep into the extravascular tumor tissue.[4][8][12]
Figure 1: The three-step mechanism of iRGD-mediated tumor penetration.
Core Functions of this compound
The primary function of iRGD is to act as a tumor-penetrating peptide, enhancing the delivery and efficacy of various anticancer agents.[13] This is achieved through two main strategies: direct conjugation and co-administration.[14]
-
Enhanced Drug Penetration: iRGD significantly increases the accumulation of drugs within the tumor mass, overcoming the high interstitial fluid pressure and dense extracellular matrix that often limit drug distribution.[4][15]
-
Improved Therapeutic Efficacy: By increasing the local concentration of therapeutics at the tumor site, iRGD enhances their anti-tumor effects, leading to greater tumor growth inhibition and improved survival rates in preclinical models.[6][16]
-
Reduced Systemic Toxicity: By targeting the delivery of cytotoxic agents to the tumor, iRGD can potentially reduce their exposure to healthy tissues, thereby minimizing side effects.[6]
-
Broad Applicability: The this compound has been shown to enhance the delivery of a wide range of therapeutics, including small molecule drugs, nanoparticles, antibodies, and even immune cells.[6][13][17]
Quantitative Data
The effectiveness of iRGD is supported by quantitative measurements of its binding affinity and its impact on drug delivery and therapeutic outcomes.
Table 2: Binding Affinity of iRGD and its Derivatives
| Ligand | Receptor | Binding Affinity (IC50) | Reference |
| iRGD | αvβ3 Integrin | Mid to low nanomolar range | [18] |
| iRGD | αvβ5 Integrin | Mid to low nanomolar range | [18] |
| iRGD | αvβ6 Integrin | Higher than αvβ3 and αvβ5 | [10] |
| Cilengitide (reference) | αvβ3 Integrin | ~1-10 nM | [10] |
| Cilengitide (reference) | αvβ5 Integrin | ~10-100 nM | [10] |
| CRGDK fragment | Neuropilin-1 | ~50-150 fold higher than for integrins | [14] |
Table 3: Efficacy of iRGD-Mediated Drug Delivery (Preclinical Data)
| Therapeutic Agent | Cancer Model | Efficacy Improvement | Reference |
| Doxorubicin (liposomal) | Breast Cancer (4T1) | ~2-fold enhanced antitumor effect | [12] |
| Doxorubicin (liposomal) | Melanoma (B16-F10) | ~57.5% improved antitumor efficacy, ~30% prolonged survival | [12] |
| Vandetanib (nanoparticles) | Liver Cancer | ~60% tumor growth suppression (vs. 20% with drug alone) | [18] |
| Cisplatin | Various tumor models | 30% increase in survival rates | [6] |
Key Experimental Protocols
Reproducible and rigorous experimental methods are essential for evaluating the function of iRGD. Below are outlines of key protocols.
In Vitro Cell Binding Assay (Fluorescence Polarization)
This assay quantifies the binding affinity of fluorescently labeled iRGD to its target receptors on cancer cells.
Figure 2: Workflow for an in vitro cell binding assay.
Detailed Methodology:
-
Cell Culture: Culture integrin-positive tumor cells (e.g., U87MG glioblastoma, 4T1 breast cancer) to 80-90% confluency.[19][20]
-
Peptide Preparation: Synthesize and purify this compound labeled with a fluorophore (e.g., FAM or Cy5).
-
Incubation: Seed cells in a 96-well plate. Add increasing concentrations of the fluorescently labeled this compound to the wells. For competition assays, add a fixed concentration of labeled peptide along with increasing concentrations of unlabeled iRGD.[21]
-
Washing: After incubation (e.g., 1-2 hours at 4°C or 37°C), wash the cells with cold PBS to remove unbound peptide.
-
Measurement: Lyse the cells and measure the fluorescence intensity or polarization using a suitable plate reader.
-
Data Analysis: Plot the fluorescence signal against the peptide concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[20]
In Vivo Tumor Penetration Study (Confocal Microscopy)
This method visualizes the distribution and penetration depth of iRGD within a solid tumor in an animal model.
Figure 3: Workflow for an in vivo tumor penetration study.
Detailed Methodology:
-
Animal Model: Establish tumors in immunocompromised mice by subcutaneously or orthotopically injecting cancer cells.[19]
-
Peptide Administration: Once tumors reach a suitable size, intravenously inject fluorescently labeled iRGD.
-
Tissue Collection: At various time points post-injection (e.g., 1, 4, 24 hours), euthanize the mice and carefully excise the tumors.
-
Histology: Fix the tumors in paraformaldehyde, embed in OCT compound, and prepare frozen sections. Stain the sections with DAPI to visualize cell nuclei and with an antibody against CD31 to identify blood vessels.[8]
-
Imaging: Acquire z-stack images of the tumor sections using a confocal microscope, capturing the fluorescence from the labeled iRGD, DAPI, and the CD31 antibody.
-
Image Analysis: Quantify the penetration of the this compound by measuring the distance of its fluorescence signal from the nearest CD31-positive blood vessel.
Conclusion and Future Perspectives
The this compound has emerged as a powerful tool for enhancing the targeted delivery of anticancer therapeutics. Its unique, well-defined mechanism of action provides a rational basis for its application in a wide range of cancer types and with diverse therapeutic payloads. The quantitative data from preclinical studies are highly encouraging, demonstrating significant improvements in drug accumulation and efficacy. As research progresses, future efforts will likely focus on optimizing iRGD-based delivery systems, exploring new therapeutic combinations, and advancing these promising strategies into clinical trials. This technical guide provides a solid foundation for researchers and drug developers to understand and leverage the potential of iRGD in the ongoing effort to develop more effective cancer treatments.
References
- 1. This compound | Integrin | TargetMol [targetmol.com]
- 2. iRGD peptides - Wikipedia [en.wikipedia.org]
- 3. This compound | C35H57N13O14S2 | CID 163358733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. De Novo Design of a Tumor-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tissue-penetrating delivery of compounds and nanoparticles into tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iRGD as a tumor‑penetrating peptide for cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Targeted drug delivery using this compound for solid cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. policycommons.net [policycommons.net]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Enhanced Therapeutic Efficacy of iRGD-Conjugated Crosslinked Multilayer Liposomes for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iRGD Tumor Penetrating Peptide-Modified NK Cells Exhibit Enhanced Tumor Immune Infiltration Ability and Anti-Tumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Near-Infrared Fluorescence Imaging of Tumor Integrin αvβ3 Expression with Cy7-Labeled RGD Multimers - PMC [pmc.ncbi.nlm.nih.gov]
The C-end Rule (CendR) Motif: A Technical Guide to its Function in iRGD-Mediated Tumor Penetration
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the C-end Rule (CendR) motif and its critical role in the function of the tumor-penetrating peptide, iRGD. We will explore the molecular mechanisms, supporting quantitative data, and key experimental protocols relevant to leveraging this pathway for enhanced therapeutic delivery to solid tumors.
Introduction to iRGD and the CendR Pathway
The effective delivery of therapeutic agents into the dense parenchyma of solid tumors remains a significant challenge in oncology. The tumor microenvironment (TME) presents multiple physiological barriers that limit drug penetration. The internalizing RGD (iRGD) peptide (sequence: CRGDKGPDC) is a novel targeting moiety designed to overcome these barriers.[1][2] Unlike traditional RGD peptides that merely target the tumor vasculature, iRGD facilitates deep and specific penetration into the tumor tissue.[3] This enhanced activity is mediated by a cryptic motif that becomes active within the TME, governed by the C-end Rule (CendR).
The CendR motif is a consensus sequence, (R/K)XX(R/K), that is only active when its C-terminal arginine (R) or lysine (B10760008) (K) is exposed.[4][5] In the context of the full-length iRGD peptide, this motif is initially inactive. The function of iRGD is a sequential, three-step process:
-
Homing to Tumor Vasculature : The Arg-Gly-Asp (RGD) sequence within iRGD binds to αvβ3 and αvβ5 integrins, which are overexpressed on tumor endothelial cells.[1][3] This initial binding event localizes the peptide to the tumor.
-
Proteolytic Cleavage and CendR Motif Activation : Following integrin binding, iRGD undergoes proteolytic cleavage by tumor-associated proteases (e.g., urokinase-type plasminogen activator).[4][6] This cleavage event, typically occurring after the lysine (K) residue, exposes the C-terminal CendR motif (CRGDK).[1][2]
-
NRP-1 Binding and Tissue Penetration : The newly exposed CendR motif binds to Neuropilin-1 (NRP-1), a receptor also overexpressed on tumor cells and vasculature.[4][7] This interaction triggers a transport pathway, distinct from macropinocytosis, that facilitates the endocytosis and transcytosis of iRGD and any co-administered or conjugated cargo, leading to deep penetration into the tumor parenchyma.[1][4]
This unique mechanism allows iRGD to act as a transport system, creating a transiently permeable window into the tumor for a variety of therapeutic agents, from small molecules to nanoparticles.[8]
Quantitative Data on iRGD and CendR Motif Interactions
The efficacy of the this compound is underpinned by the specific and sequential binding affinities for its receptors. The following tables summarize key quantitative data from preclinical studies.
Table 1: Receptor Binding Affinities
| Peptide/Fragment | Target Receptor(s) | Affinity (IC₅₀ / K_d) | Comments | Reference(s) |
| iRGD (full-length) | αvβ3 Integrin | 160 ± 10 nM (IC₅₀) | Mid-low nanomolar affinity ensures initial tumor homing. | [6][9] |
| αvβ5 Integrin | 190 ± 20 nM (IC₅₀) | Similar affinity to αvβ3. | [6][9] | |
| αvβ6 Integrin | 590 ± 40 nM (IC₅₀) | Weaker, but notable, affinity for this clinically relevant isoform. | [6][9] | |
| CRGDK (cleaved fragment) | Neuropilin-1 (NRP-1) | ~50-150 fold higher affinity for NRP-1 than for integrins | The shift in binding affinity from integrins to NRP-1 is the key mechanistic switch for the penetration phase. | [1][3] |
Table 2: Efficacy of iRGD-Mediated Delivery
| Delivery Method | Model System | Payload | Enhancement Metric | Quantitative Result | Reference(s) |
| Co-administration | Colorectal tumor-bearing mice | DID-loaded PLGA Nanoparticles | Tumor Accumulation | ~2-fold increase vs. nanoparticles alone | [10] |
| Conjugation | Colon-26 cells (in vitro) | Camptothecin-loaded PEG-NPs | Cellular Uptake (3h) | 1.9-fold increase vs. non-conjugated NPs | [11] |
| Conjugation | C6 Glioma Spheroids | Doxorubicin-Polymer Conjugate | Spheroid Penetration Depth | 144-150 µm (iRGD) vs. 115 µm (RGD) | [12] |
| Co-administration | Pancreatic Ductal Adenocarcinoma (PDAC) mouse model | Irinotecan-loaded Silicasomes | Overall Survival | 57% (with iRGD) vs. 29% (without iRGD) | [13] |
| Conjugation | C6 Glioma Mouse Model | Doxorubicin-Polymer Conjugate | Median Survival | 57.5-61 days (iRGD) vs. 43.5 days (RGD) | [12] |
Table 3: In Vitro Cytotoxicity
| Cell Line | Agent | Incubation Time | IC₅₀ | Reference(s) |
| Colon-26 | iRGD-PEG-NPs (Camptothecin) | 24 h | 1.67 µM | [11] |
| Colon-26 | iRGD-PEG-NPs (Camptothecin) | 48 h | 0.93 µM | [11] |
| Colon-26 | PEG-NPs (Camptothecin) | 24 h | > 2.0 µM | [11] |
| Colon-26 | PEG-NPs (Camptothecin) | 48 h | > 2.0 µM | [11] |
Signaling Pathways and Experimental Workflows
Visualizations of the key molecular pathways and experimental procedures provide a clearer understanding of the CendR mechanism and its evaluation.
iRGD-CendR Signaling Pathway
General Experimental Workflow for In Vivo Evaluation
Key Experimental Protocols
Detailed protocols are essential for the accurate assessment of iRGD and CendR motif function.
In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: To determine and compare the cytotoxic effects of an iRGD-conjugated drug versus the unconjugated drug on a target cancer cell line.[14]
Materials:
-
Target cancer cell line (e.g., 4T1, Colon-26)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
iRGD-conjugated drug and unconjugated drug stock solutions
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the iRGD-conjugated drug and the unconjugated drug in fresh culture medium.
-
Remove the overnight medium from the wells and add 100 µL of the drug solutions at various concentrations. Include untreated cells (medium only) as a negative control.
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well. Incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the results to determine the IC₅₀ (the drug concentration required to inhibit 50% of cell growth).
In Vitro Cell Migration Assay (Transwell Assay)
Objective: To assess the effect of iRGD on the migratory capacity of cancer cells, a key aspect of metastasis.[15]
Materials:
-
Target cancer cell line (e.g., PC-3)
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Serum-free medium and medium with chemoattractant (e.g., 10% FBS)
-
This compound and control peptides (e.g., scrambled iRGD, RGD-only peptide)
-
Cotton swabs
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)
Protocol:
-
Cell Preparation: Culture cells to ~80% confluency. Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add 600 µL of medium containing a chemoattractant to the lower chamber.
-
Harvest and resuspend the starved cells in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Treatment: In the experimental groups, add the iRGD or control peptides to the cell suspension at the desired final concentration (e.g., 10 µM).
-
Cell Seeding: Add 100 µL of the cell suspension (with or without peptides) to the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate for 12-24 hours at 37°C and 5% CO₂.
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts. Use a cotton swab to gently wipe away the cells and medium from the upper surface of the membrane.
-
Fix and Stain: Fix the migrated cells on the lower surface of the membrane with the fixing solution for 15 minutes. Stain with Crystal Violet solution for 20 minutes.
-
Quantification: Wash the inserts with water and allow them to dry. Count the number of migrated, stained cells in several representative microscopic fields for each insert. Alternatively, dissolve the stain with a destaining solution (e.g., 10% acetic acid) and measure the absorbance.
In Vivo Tumor Penetration and Biodistribution
Objective: To visualize and quantify the accumulation and penetration depth of an iRGD-conjugated or co-administered agent in a solid tumor.[10][16]
Materials:
-
Immunocompromised mice (e.g., BALB/c nude)
-
Tumor cells for xenograft model (e.g., LS174T colorectal cancer)
-
Fluorescently-labeled payload (e.g., nanoparticles loaded with DiD or Coumarin-6)
-
This compound
-
In vivo imaging system (IVIS)
-
Confocal microscope
-
Antibodies for immunofluorescence (e.g., anti-CD31 for blood vessels)
Protocol:
-
Tumor Model Establishment: Subcutaneously inject tumor cells into the flank of the mice. Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Animal Grouping: Randomize mice into treatment groups (e.g., Group 1: Fluorescent payload only; Group 2: Fluorescent payload co-administered with iRGD).
-
Administration: Intravenously inject the respective formulations into the tail vein of the mice.
-
Live Animal Imaging: At various time points post-injection (e.g., 4, 8, 24 hours), anesthetize the mice and acquire whole-body fluorescence images using an IVIS to monitor tumor accumulation.
-
Ex Vivo Organ Imaging: At the final time point (e.g., 24 hours), euthanize the mice and excise the tumor and major organs (heart, liver, spleen, lungs, kidneys). Image the excised tissues with the IVIS and quantify the fluorescence intensity per gram of tissue.
-
Tumor Penetration Analysis:
-
Snap-freeze the excised tumors in OCT compound.
-
Cryosection the tumors into thick sections (e.g., 100 µm).
-
Perform immunofluorescence staining. For example, stain blood vessels with an anti-CD31 antibody (visualized with a secondary antibody, e.g., Alexa Fluor 647, red) and cell nuclei with DAPI (blue).
-
Image the sections using a confocal microscope. The distribution of the payload's fluorescence (e.g., green) relative to the blood vessels (red) reveals the extent of tumor penetration.
-
Conclusion and Future Perspectives
The CendR motif is the functional core of the this compound's unique ability to enhance drug delivery into solid tumors. By engaging a sequential, multi-receptor pathway, iRGD creates a specific and potent transport system that can be exploited for therapeutic benefit. The quantitative data consistently demonstrate enhanced binding, uptake, and efficacy across numerous preclinical models. The experimental protocols outlined here provide a framework for researchers to further investigate and harness this powerful pathway.
Future research will likely focus on optimizing the CendR sequence for enhanced NRP-1 binding, developing novel protease-activatable penetrating peptides for different tumor types, and exploring the full potential of this system for delivering next-generation therapeutics, including immunotherapies and nucleic acid-based drugs. The ongoing clinical evaluation of iRGD (certepetide) in pancreatic cancer and other solid tumors will be crucial in translating the promise of the CendR pathway from the laboratory to the clinic.[17]
References
- 1. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Co-Administration Of iRGD Enhances Tumor-Targeted Delivery And Anti-Tumor Effects Of Paclitaxel-Loaded PLGA Nanoparticles For Colorectal Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iRGD-functionalized PEGylated nanoparticles for enhanced colon tumor accumulation and targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tumor penetrability and anti-angiogenesis using iRGD-mediated delivery of doxorubicin-polymer conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Access granted: iRGD helps silicasome-encased drugs breach the tumor barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Tumor-Penetrating this compound Inhibits Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iRGD Tumor-Penetrating Peptide-Modified Nano-Delivery System Based on a Marine Sulfated Polysaccharide for Enhanced Anti-Tumor Efficiency Against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Positive Preliminary Cohort B Results from the AGITG-led ASCEND Trial to be Presented at ESMO GI Evaluating Lisata’s Certepetide in Combination with Standard-of-Care Chemotherapy in Metastatic Pancreatic Cancer | Lisata Therapeutics, Inc. [ir.lisata.com]
An In-depth Technical Guide to iRGD Peptide Binding with αv Integrins and Neuropilin-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclic peptide iRGD (CRGDKGPDC) has emerged as a promising tool in targeted cancer therapy due to its unique ability to penetrate tumor tissue.[1][2] This is achieved through a sequential binding process involving two distinct cell surface receptors: αv integrins and neuropilin-1 (NRP-1).[3][4] Initially, the Arg-Gly-Asp (RGD) motif within iRGD targets αv integrins, which are often overexpressed on tumor endothelial cells and certain cancer cells.[1][4] This binding event facilitates a proteolytic cleavage of the iRGD peptide, exposing a cryptic C-terminal motif known as the C-end Rule (CendR) motif (R/KXXR/K).[2][4] The exposed CendR motif then binds to neuropilin-1, triggering a transport pathway that enhances the permeability of the tumor vasculature and parenchyma to co-administered therapeutic agents.[2][5] This dual-receptor targeting mechanism allows for deeper and more specific drug delivery into the tumor microenvironment.[6][7] This guide provides a comprehensive overview of the binding characteristics, signaling pathways, and experimental methodologies associated with the this compound.
This compound: Structure and Dual-Receptor Targeting
The this compound is a cyclic nonapeptide with the amino acid sequence CRGDKGPDC.[8] Its structure contains two key functional motifs:
-
RGD Motif: This sequence is responsible for the initial binding to αv integrins, particularly αvβ3, αvβ5, and to a lesser extent, αvβ6.[8][9]
-
Cryptic CendR Motif: The RGDK sequence contains a CendR motif (R/KXXR/K) that is initially inactive.[2][4]
The tumor-penetrating mechanism of iRGD is a three-step process:
-
Homing to Tumor Vasculature: The RGD motif mediates the binding of iRGD to αv integrins expressed on the surface of tumor endothelial cells.[2]
-
Proteolytic Cleavage and CendR Motif Exposure: Upon binding to integrins, iRGD undergoes proteolytic cleavage, which exposes the C-terminal CendR motif.[2][4]
-
Neuropilin-1 Binding and Tissue Penetration: The now-active CendR motif binds to neuropilin-1, which initiates an endocytic/exocytotic transport pathway, leading to increased vascular and tissue permeability.[5][10]
Quantitative Binding Affinities
The binding affinity of iRGD and its cleaved fragment to their respective receptors is critical for its mechanism of action. The following tables summarize the available quantitative data.
Table 1: iRGD Binding Affinity for αv Integrins
| Ligand | Integrin Subtype | IC50 (nM) | Reference Compound |
| iRGD | αvβ3 | 36 ± 14 | Cilengitide (IC50 = 0.84 ± 0.21 nM) |
| iRGD | αvβ5 | 75 ± 10 | Cilengitide (IC50 = 2.4 ± 0.5 nM) |
| iRGD | αvβ6 | 191 ± 44 | [RGD-Chg-E]-CONH2 (IC50 = 1.1 ± 0.2 nM) |
| Data presented as mean ± SEM from solid-phase integrin binding assays.[8][9] |
Table 2: Relative Binding Affinity of Cleaved iRGD (CRGDK) for Neuropilin-1
| Ligand | Receptor | Relative Affinity |
| CRGDK fragment | Neuropilin-1 | 50- to 150-fold higher than to integrins |
| iRGD (uncleaved) | Neuropilin-1 | No significant binding |
| The affinity of the proteolytically cleaved CRGDK fragment for NRP-1 is significantly greater than its residual affinity for αv integrins.[2][4] This shift in affinity is crucial for the hand-off from integrin to NRP-1, facilitating the penetration process.[2][11] |
Signaling Pathways
The binding of iRGD to its receptors initiates distinct signaling cascades that contribute to its tumor-penetrating effects.
Integrin-Mediated Signaling
Binding of the RGD motif to αv integrins can activate downstream signaling pathways, including Focal Adhesion Kinase (FAK) and Phosphoinositide 3-kinase (PI3K)/Akt. These pathways are known to regulate cell survival, proliferation, and migration.
Neuropilin-1-Mediated Endocytosis (CendR Pathway)
The binding of the exposed CendR motif to neuropilin-1 triggers a unique endocytic pathway that is distinct from macropinocytosis.[10] This pathway facilitates the transport of iRGD and any co-administered drugs across the endothelial barrier and deep into the tumor tissue.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the binding and function of the this compound.
Solid-Phase Integrin Binding Assay
This assay is used to determine the binding affinity (IC50) of iRGD to purified integrin receptors.
Materials:
-
Purified human αvβ3, αvβ5, and αvβ6 integrins
-
This compound and reference compounds (e.g., Cilengitide)
-
Biotinylated vitronectin or fibronectin (as ligands)
-
96-well microtiter plates
-
Streptavidin-peroxidase conjugate
-
Substrate for peroxidase (e.g., TMB)
-
Plate reader
Procedure:
-
Coating: Coat 96-well plates with purified integrin receptors overnight at 4°C.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS) for 1-2 hours at room temperature.
-
Competition: Add serial dilutions of the this compound or reference compound to the wells, followed by a constant concentration of biotinylated ligand (e.g., vitronectin). Incubate for 2-3 hours at room temperature.
-
Detection: Wash the plates to remove unbound reagents. Add streptavidin-peroxidase conjugate and incubate for 1 hour.
-
Development: After another wash, add the peroxidase substrate and allow the color to develop. Stop the reaction with an appropriate stop solution.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Plot the absorbance against the logarithm of the peptide concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vitro Cell Migration Assay (Transwell Assay)
This assay assesses the effect of iRGD on the migratory capacity of cancer cells.[12]
Materials:
-
Cancer cell line expressing αv integrins and NRP-1
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Cell culture medium with and without chemoattractant (e.g., FBS)
-
This compound and control peptides
-
Fixing and staining reagents (e.g., methanol (B129727) and crystal violet)
-
Microscope
Procedure:
-
Cell Preparation: Culture cells to sub-confluency, then serum-starve for several hours before the assay. Harvest and resuspend the cells in serum-free medium.
-
Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add medium containing a chemoattractant to the lower chamber.
-
Cell Seeding: Seed the serum-starved cells into the upper chamber of the Transwell insert. Add iRGD or control peptides to both the upper and lower chambers at the desired concentration.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration (e.g., 12-24 hours).
-
Fixing and Staining: Remove the non-migrated cells from the top surface of the insert membrane with a cotton swab. Fix the migrated cells on the bottom surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of migrated cells in several random fields of view under a microscope.
-
Analysis: Compare the number of migrated cells in the iRGD-treated group to the control groups.
References
- 1. A widespread viral entry mechanism: The C-end Rule motif–neuropilin receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. DSpace [dspace9-test-25.hulib.helsinki.fi]
- 7. cancerbiology.ee [cancerbiology.ee]
- 8. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CendR - Wikipedia [en.wikipedia.org]
- 11. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Proteolytic Cleavage of iRGD in the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic nonapeptide iRGD (sequence: CRGDKGPDC) represents a significant advancement in targeted cancer therapy. It functions as a tumor-penetrating peptide, enhancing the delivery of conjugated or co-administered therapeutic agents deep into the tumor parenchyma, a primary obstacle in effective cancer treatment.[1][2] Unlike traditional targeting peptides that merely accumulate in the tumor vasculature, iRGD utilizes a sophisticated, multi-step mechanism that is critically dependent on the unique biochemical landscape of the tumor microenvironment (TME).[3][4]
The functionality of iRGD is unlocked through proteolytic cleavage, a process that activates a cryptic signaling motif within the peptide's sequence.[1][5][6] This guide provides an in-depth technical overview of this cleavage event, the key molecular players, the resulting signaling cascade, and the experimental protocols used to investigate this phenomenon.
The iRGD Mechanism of Action: A Protease-Activated Pathway
The penetration of iRGD into tumor tissue is not a passive process but an active transport system initiated by a sequence of molecular interactions. This mechanism can be dissected into three primary phases: tumor homing, proteolytic activation, and tissue penetration.[3][5][7]
-
Tumor Homing via Integrin Binding: The Arg-Gly-Asp (RGD) sequence within iRGD serves as a homing motif, binding with high affinity to αvβ3 and αvβ5 integrins.[8][9] These integrins are frequently overexpressed on the surface of tumor endothelial cells and various cancer cells, providing the initial tumor-specific localization.[3][5]
-
Proteolytic Cleavage in the TME: Upon binding to integrins, iRGD becomes susceptible to cleavage by proteases that are abundant in the TME.[1][7] This enzymatic action typically occurs at the Lys5-Gly6 bond, splitting the peptide.[1][10]
-
CendR Motif Exposure and NRP-1 Binding: The cleavage event is the critical activation step, exposing a previously cryptic C-terminal motif, CRGDK. This sequence is an example of a C-end Rule (CendR) motif (consensus: R/KXXR/K), which is only active when exposed at the C-terminus of a peptide.[1][8][11]
-
NRP-1 Mediated Penetration: The newly exposed CendR motif has a high affinity for Neuropilin-1 (NRP-1), a receptor also overexpressed on many tumor cells.[3][8][11] The binding of the cleaved CRGDK fragment to NRP-1 initiates a unique endocytic transport pathway that facilitates the peptide's and its associated cargo's penetration through the vascular wall and deep into the tumor tissue.[8][12][13] This shift in receptor affinity—from integrins to NRP-1—is the defining feature that drives the peptide's penetrative ability.[5][8]
References
- 1. mdpi.com [mdpi.com]
- 2. Access granted: iRGD helps silicasome-encased drugs breach the tumor barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. iRGD as a tumor‑penetrating peptide for cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activatable iRGD-based peptide monolith: targeting, internalization, and fluorescence activation for precise tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iRGD Peptide as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced tumor targeting and penetration of fluorophores via this compound conjugation: a strategy for the precision targeting of lung cancer - Li - Translational Lung Cancer Research [tlcr.amegroups.org]
- 10. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. C-end rule peptides mediate neuropilin-1-dependent cell, vascular, and tissue penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An endocytosis pathway initiated through neuropilin-1 and regulated by nutrient availability [ideas.repec.org]
- 13. CendR - Wikipedia [en.wikipedia.org]
The iRGD Pathway: An In-depth Technical Guide to a Novel Solid Tumor Transport Mechanism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The limited penetration of therapeutic agents into solid tumors remains a significant hurdle in cancer treatment. The dense extracellular matrix and high interstitial fluid pressure within the tumor microenvironment create a formidable barrier to effective drug delivery. The iRGD (internalizing RGD) peptide offers a novel and highly specific mechanism to overcome this challenge. This technical guide provides a comprehensive overview of the iRGD-mediated transport pathway, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its study, and visualizations of the key signaling and experimental workflows.
The Core Mechanism: A Dual-Receptor Pathway for Deep Tumor Penetration
The iRGD peptide, with its cyclic structure (CRGDKGPDC), navigates the complex tumor microenvironment through a sequential, three-step process to actively transport therapeutic payloads deep into tumor tissue.[1]
-
Tumor Homing via Integrin Binding: The journey begins with the Arg-Gly-Asp (RGD) motif within the this compound. This motif specifically recognizes and binds to αvβ3 and αvβ5 integrins, which are frequently overexpressed on the surface of tumor endothelial cells and various cancer cells.[2][3] This initial binding event anchors the this compound and its associated cargo to the tumor vasculature.
-
Proteolytic Cleavage and CendR Motif Exposure: Following integrin binding, the this compound undergoes proteolytic cleavage by tumor-associated proteases.[3][4] This cleavage event is crucial as it exposes a cryptic C-terminal motif known as the C-end Rule (CendR) motif, which has the sequence R/KXXR/K.[2][3]
-
Neuropilin-1 Binding and Pathway Activation: The newly exposed CendR motif has a high affinity for neuropilin-1 (NRP-1), a receptor also overexpressed in the tumor microenvironment.[1][3] The binding of the CendR motif to NRP-1 triggers a cascade of events that leads to increased vascular permeability and the activation of a specific transport pathway, facilitating the deep penetration of the this compound and any co-administered or conjugated therapeutic agent into the tumor parenchyma.[2][3]
This dual-targeting mechanism allows for a highly specific and efficient delivery system that not only targets the tumor but also actively facilitates the transport of drugs beyond the vasculature and deep into the tumor mass.[2][3]
Quantitative Data on iRGD-Mediated Enhancement
The efficacy of the this compound in enhancing anti-cancer therapy has been quantified in numerous preclinical studies. The following tables summarize key findings on in vitro cytotoxicity, cellular uptake, and in vivo tumor accumulation.
Table 1: In Vitro Cytotoxicity of iRGD-Conjugated Agents
| Cell Line | Agent | IC50 (µM) | Fold Difference (vs. Control) | Reference |
| Colon-26 (Colon Carcinoma) | CPT-loaded NPs | ~1.7 | - | [5] |
| Colon-26 (Colon Carcinoma) | iRGD-PEG-NPs-CPT | ~0.9 | ~1.9x more potent | [5] |
| 4T1 (Breast Cancer) | cMLV(Dox) | 0.018 ± 0.0025 µg/mL | - | [6] |
| 4T1 (Breast Cancer) | iRGD-cMLV(Dox) | 0.011 ± 0.0037 µg/mL | ~1.6x more potent | [6] |
| 4T1 (Breast Cancer) | RGD/PTX-Lips | - | 36.7-fold lower than RGD-KLA/PTX-Lips | [7] |
| 4T1 (Breast Cancer) | RGD-KLA/PTX-Lips | - | - | [7] |
NPs: Nanoparticles, CPT: Camptothecin, Dox: Doxorubicin, PTX: Paclitaxel (B517696), cMLV: crosslinked multilamellar liposomal vesicle, Lips: Liposomes.
Table 2: In Vitro Cellular Uptake of iRGD-Conjugated Agents
| Cell Line | Agent | Incubation Time | Uptake (Mean Fluorescence Intensity) | Fold Increase (vs. Control) | Reference |
| Colon-26 | PEG-NPs-C-6 | 3 h | - | - | [8] |
| Colon-26 | iRGD-PEG-NPs-C-6 | 3 h | - | ~1.9x | [8] |
| A549 (Lung Cancer) | C-6-loaded NCs | 2 h | ~150 | - | [9] |
| A549 (Lung Cancer) | C-6-loaded iRGD-NCs | 2 h | ~400 | ~2.7x | [9] |
| MDA-MB-231 (Breast Cancer) | Exosomes | Not Specified | Not Specified | - | [2] |
| MDA-MB-231 (Breast Cancer) | iRGD-Exosomes | Not Specified | Not Specified | ~3x | [2] |
NCs: Nanocarriers.
Table 3: In Vivo Biodistribution and Tumor Accumulation
| Tumor Model | Agent | Time Post-Injection | Tumor Accumulation (%ID/g) | Fold Increase (vs. Control) | Reference |
| Hepatocarcinoma (mice) | CS/GO/DOX polymers | - | - | - | [10] |
| Hepatocarcinoma (mice) | RC/GO/DOX polymers (RGD-modified) | - | ~3x higher | ~3x | [10] |
| Colorectal Tumor (mice) | PLGA-PTX | - | - | - | [11] |
| Colorectal Tumor (mice) | PLGA-PTX + iRGD | - | Significantly higher | - | [11] |
| Tumor-bearing mice | RGD-doxorubicin-NP | 48 h | 1.8 | - | [12][13] |
%ID/g: Percentage of Injected Dose per gram of tissue.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments used to evaluate the iRGD-mediated transport pathway.
In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: To determine and compare the cytotoxic effects of an iRGD-conjugated drug versus the free drug on cancer cell lines.[5]
Materials:
-
Cancer cell line (e.g., Colon-26)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
iRGD-conjugated drug and free drug stock solutions
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[5]
-
Drug Treatment: Prepare serial dilutions of the iRGD-conjugated drug and the free drug in culture medium. Remove the old medium from the wells and add 100 µL of the drug solutions at various concentrations. Include untreated cells as a control.[5]
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.[5]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.[5]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. Plot the cell viability against the drug concentration to determine the IC50 value (the concentration of drug that inhibits 50% of cell growth).
In Vitro Cellular Uptake Analysis
Objective: To quantify and visualize the cellular uptake of a fluorescently labeled iRGD-conjugated agent compared to a non-targeted control.[5]
Materials:
-
Cancer cell line
-
Fluorescently labeled iRGD-conjugated agent and control agent
-
24-well plates with glass coverslips (for microscopy) or 6-well plates (for flow cytometry)
-
Culture medium
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA) for fixing
-
DAPI for nuclear staining
-
Fluorescence microscope or flow cytometer
Protocol:
For Fluorescence Microscopy:
-
Cell Seeding: Seed cells onto glass coverslips in 24-well plates and allow them to adhere overnight.[5]
-
Drug Incubation: Treat the cells with the fluorescently labeled iRGD-conjugated agent or the control agent at a specific concentration for various time points (e.g., 1, 2, 4 hours).[5]
-
Washing: After incubation, wash the cells three times with ice-cold PBS to remove any unbound agent.[5]
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[5]
-
Staining: Wash the cells with PBS and then stain the nuclei with DAPI for 5 minutes.[5]
-
Mounting and Imaging: Mount the coverslips on glass slides and visualize them using a fluorescence microscope. Capture images of both the fluorescent agent and the DAPI channels.
For Flow Cytometry:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Drug Incubation: Treat the cells with the fluorescently labeled iRGD-conjugated agent or the control agent at various concentrations and for different time points.
-
Cell Harvesting: After incubation, wash the cells with PBS and detach them using trypsin.
-
Resuspension: Resuspend the cells in PBS containing 0.3% BSA.[14]
-
Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer.
In Vivo Biodistribution and Tumor Accumulation Study
Objective: To determine the biodistribution and tumor accumulation of an iRGD-conjugated agent in a tumor-bearing animal model.[5]
Materials:
-
Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)
-
iRGD-conjugated agent and a suitable control
-
Sterile saline for injection
-
Anesthesia
-
Surgical tools
-
In vivo imaging system (for fluorescently labeled agents) or LC-MS/MS (for drug quantification)
Protocol:
-
Animal Model: Establish tumor xenografts by subcutaneously injecting cancer cells into the flank of immunodeficient mice. Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).[5]
-
Agent Administration: Intravenously inject the tumor-bearing mice with the iRGD-conjugated agent or the control agent at a specific dose.[15]
-
In Vivo Imaging (for fluorescent agents): At various time points post-injection (e.g., 2, 8, 24, 48 hours), anesthetize the mice and acquire whole-body fluorescence images using an in vivo imaging system.[15]
-
Ex Vivo Organ Analysis: At the final time point, euthanize the mice and harvest the tumor and major organs (heart, liver, spleen, lungs, kidneys).
-
Ex Vivo Imaging (for fluorescent agents): Image the harvested organs to quantify the fluorescence intensity in each tissue.
-
Quantitative Analysis (for drug conjugates):
-
Sample Processing: Weigh each organ and homogenize the tissue.[5]
-
Drug Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the drug from the tissue homogenate.
-
LC-MS/MS Analysis: Quantify the amount of drug in each organ using a validated LC-MS/MS method.
-
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ to determine the biodistribution profile and tumor accumulation.
Visualizing the Process: Experimental Workflow
The following diagram illustrates the general workflow for evaluating the efficacy of an iRGD-conjugated therapeutic agent.
Conclusion and Future Directions
The this compound represents a significant advancement in targeted drug delivery for solid tumors. Its unique dual-receptor mechanism provides a robust pathway for overcoming the physical barriers of the tumor microenvironment, leading to enhanced therapeutic efficacy. The data and protocols presented in this guide offer a solid foundation for researchers and drug developers to explore and harness the potential of this innovative technology. Future research will likely focus on optimizing iRGD-drug linker chemistry, exploring novel therapeutic payloads, and translating these promising preclinical findings into clinical applications for a new generation of more effective cancer therapies.
References
- 1. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. An this compound conjugated heparin nanocarrier for gastric cancer therapy - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05071F [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. A direct approach to quantification of the cellular uptake of cell-penetrating peptides using MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced anticancer efficacy of paclitaxel through multistage tumor-targeting liposomes modified with RGD and KLA peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iRGD-functionalized PEGylated nanoparticles for enhanced colon tumor accumulation and targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vivo pharmacokinetics, biodistribution and the anti-tumor effect of cyclic RGD-modified doxorubicin-loaded polymers in tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Pharmacokinetics and biodistribution of RGD-targeted doxorubicin-loaded nanoparticles in tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. iRGD Tumor-Penetrating Peptide-Modified Nano-Delivery System Based on a Marine Sulfated Polysaccharide for Enhanced Anti-Tumor Efficiency Against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
iRGD Peptide: An In-Depth Technical Guide to Enhancing Drug Penetration into Tumors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The effective delivery of therapeutic agents into the core of solid tumors remains a significant hurdle in oncology. The dense extracellular matrix and high interstitial fluid pressure within the tumor microenvironment (TME) create a formidable barrier, often limiting the efficacy of potent anticancer drugs. The internalizing RGD (iRGD) peptide, a cyclic nonapeptide (CRGDKGPDC), has emerged as a powerful tool to overcome this challenge. By hijacking a specific multistep transport pathway, iRGD selectively increases the permeability of tumor tissue, enhancing the penetration of co-administered or conjugated therapeutics. This guide provides a comprehensive overview of the iRGD peptide, including its mechanism of action, detailed experimental protocols for its evaluation, and a summary of key quantitative data from preclinical studies.
Core Concept: The iRGD Mechanism of Action
The unique tumor-penetrating property of iRGD is not merely a result of targeting but of a sequential, three-step process known as the C-end Rule (CendR) pathway. This pathway actively transports the peptide and its associated cargo from blood vessels deep into the tumor parenchyma.[1][2][3]
-
Step 1: Homing to Tumor Vasculature. The this compound contains the well-characterized Arginine-Glycine-Aspartic acid (RGD) motif. This motif acts as a homing device, mediating the initial binding of the peptide to αvβ3 and αvβ5 integrins, which are highly expressed on the surface of tumor endothelial cells and some cancer cells.[4][5]
-
Step 2: Proteolytic Cleavage and Activation. Once bound to the integrin, the this compound is exposed to proteases that are abundant in the tumor microenvironment. These enzymes cleave the peptide, exposing a cryptic C-terminal motif, R/KXXR/K, known as the CendR motif.[1][2][4] This proteolytic processing is a critical activation step.
-
Step 3: Neuropilin-1 Binding and Tissue Penetration. The newly exposed CendR motif has a high affinity for Neuropilin-1 (NRP-1), a receptor also overexpressed on tumor and endothelial cells.[5] The binding of the CendR motif to NRP-1 triggers a cellular internalization and transport pathway, distinct from macropinocytosis, that increases vascular and tissue permeability.[3][6] This process opens a temporary gateway, allowing iRGD and any associated cargo—whether chemically conjugated or simply co-administered in the bloodstream—to extravasate and penetrate deep into the tumor tissue.[1][7]
This mechanism allows iRGD to act as a "Trojan horse," first targeting the tumor and then activating a transport system that enhances the delivery of a wide array of anticancer agents, from small-molecule drugs to large nanoparticles.[8]
Figure 1. The sequential mechanism of iRGD-mediated tumor penetration.
Quantitative Data on iRGD-Enhanced Drug Delivery
Numerous preclinical studies have quantified the significant enhancement in therapeutic efficacy and tumor accumulation mediated by iRGD. The data consistently demonstrates improved outcomes across various cancer models, drug types, and delivery systems.
Table 1: In Vivo Efficacy of iRGD-Mediated Therapy
| Therapeutic Agent | Cancer Model | iRGD Strategy | Key Efficacy Result | Reference |
| Paclitaxel (PTX) in PLGA Nanoparticles | Colorectal (LS174T) | Co-administration | 85.7% tumor weight reduction (vs. control) | |
| Doxorubicin (DOX) Conjugate | Glioma (C6) | Conjugation | Median survival of 57.5 days (vs. 43.5 days for RGD-conjugate) | [7] |
| Gemcitabine | Lung (A549) | Co-administration | 86.9% tumor growth inhibition rate | [4] |
| Vandetanib in PEG-PLA Nanoparticles | Liver | Conjugation | ~60% tumor growth suppression (vs. 20% for drug alone) | [4] |
| Doxorubicin (DOX) Conjugate | Breast (4T1) | Conjugation | ~90% inhibition of primary tumor growth (vs. ~50% for DOX alone) | [9] |
Table 2: Tumor Accumulation and Biodistribution
| Agent | Cancer Model | iRGD Strategy | Measurement | Result | Reference |
| DiD-loaded PLGA Nanoparticles | Colorectal (LS174T) | Co-administration | Ex vivo fluorescence | ~2-fold higher accumulation in tumors | |
| Doxorubicin | Hepatocellular Carcinoma | Co-administration | Drug quantification | Significantly increased DOX concentration in tumor tissue vs. control | [6] |
| IR780-loaded Nanoparticles | Breast (4T1) | Conjugation | In vivo fluorescence imaging | Enhanced tumor accumulation and reduced liver/lung distribution | [10] |
| ZW800 Fluorescent Tracer | Lung (A549) | Conjugation | In vivo fluorescence imaging | Peak Tumor-to-Background Ratio (TBR) of 4.3 at 96h | [11] |
| Doxorubicin-loaded Nanoparticles | Mammary (4T1) | Co-administration | Drug quantification | Increased DOX accumulation and penetration into tumor | [2] |
Table 3: In Vitro Binding and Cytotoxicity
| Agent | Cell Line | Measurement | Result | Reference |
| This compound | Purified Integrin | Binding Affinity (Kd) | 17.8 nM (to αvβ3), 61.7 nM (to αvβ5) | [12] |
| This compound | Purified Integrin | Binding Affinity (IC50) | 150.3 nM (to αvβ3), 374.9 nM (to αvβ5) | [13] |
| P-DOX-iRGD Conjugate | Breast (4T1) | Cytotoxicity (IC50) | 26.6 µM (vs. 46.4 nM for free DOX, due to controlled release) | [9] |
| iRGD-PTX Nanoparticles | Breast (4T1) | Cellular Uptake | Significantly enhanced internalization via integrin-mediated endocytosis | [14] |
Detailed Experimental Protocols
Successful application and evaluation of iRGD require robust experimental methodologies. Below are detailed protocols for key assays.
Figure 2. A typical workflow for developing and testing an iRGD-drug conjugate.
Protocol: Thiol-Maleimide Conjugation of iRGD to Liposomes
This protocol describes a common method for covalently attaching a cysteine-containing peptide like iRGD to a liposome (B1194612) or nanoparticle functionalized with a maleimide (B117702) group.[3][15]
-
Reagent Preparation :
-
Dissolve the cysteine-terminated this compound in a degassed buffer (e.g., PBS or HEPES, pH 7.0-7.5). The buffer must be free of thiols.
-
If the peptide may have formed disulfide dimers, add a 10-100x molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 20-30 minutes at room temperature.
-
Prepare a suspension of maleimide-functionalized liposomes (e.g., containing DSPE-PEG-Maleimide) in the same degassed buffer.
-
-
Conjugation Reaction :
-
Add the this compound solution to the liposome suspension. A typical starting molar ratio of peptide-to-maleimide is 1.5:1 to ensure complete reaction of the surface maleimide groups.
-
Flush the reaction vial with an inert gas (nitrogen or argon), seal tightly, and protect from light.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification :
-
Quench any unreacted maleimide groups by adding a small amount of a free thiol, such as L-cysteine.
-
Remove unconjugated peptide and excess quenching agent via dialysis (using an appropriate MWCO membrane, e.g., 10 kDa) against the buffer or through size exclusion chromatography.
-
-
Characterization :
-
Confirm successful conjugation by measuring the change in particle size and zeta potential.
-
Quantify the amount of conjugated peptide using a suitable assay such as HPLC or a BCA protein assay.
-
Protocol: ELISA-Based Neuropilin-1 Competitive Binding Assay
This protocol determines the ability of iRGD (or its cleaved form) to compete with a known NRP-1 ligand, providing a measure of its binding affinity.[4][6]
-
Plate Coating :
-
Coat a 96-well high-binding microplate with recombinant human NRP-1 protein (e.g., 200 ng/well in PBS) and incubate overnight at 4°C.
-
-
Blocking :
-
Wash the plate 3 times with Wash Buffer (PBS with 0.05% Tween-20).
-
Block non-specific binding sites by adding 200 µL/well of Blocking Buffer (e.g., 3% BSA in PBS) and incubate for 1-2 hours at room temperature.
-
-
Competitive Binding :
-
Wash the plate 3 times with Wash Buffer.
-
Prepare serial dilutions of the this compound (the competitor).
-
In each well, add the diluted this compound followed immediately by a constant, pre-determined concentration of a biotinylated known NRP-1 ligand (e.g., VEGF-A165).
-
Include controls: wells with only the biotinylated ligand (maximum binding) and wells with buffer only (background).
-
Incubate for 2 hours at room temperature with gentle shaking.
-
-
Detection :
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL/well of Streptavidin-HRP conjugate diluted in Blocking Buffer. Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL/well of TMB substrate solution and incubate in the dark until a blue color develops (typically 15-20 minutes).
-
-
Analysis :
-
Stop the reaction by adding 50 µL/well of Stop Solution (e.g., 2N H₂SO₄). The color will turn yellow.
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance against the log concentration of the this compound and fit the data using a non-linear regression model to determine the IC50 value.
-
Protocol: Immunofluorescence Staining for Tumor Penetration
This protocol is used to visualize and quantify the penetration of a fluorescently labeled drug or iRGD-conjugated nanoparticle into tumor tissue sections.[1][16][17]
-
Tissue Preparation :
-
Following in vivo experiments, excise tumors and immediately snap-freeze in OCT compound using liquid nitrogen or isopentane. Store blocks at -80°C.
-
Alternatively, fix tissues in 10% neutral buffered formalin for 24 hours and embed in paraffin.
-
Cut 5-10 µm thick sections using a cryostat (for frozen) or microtome (for paraffin) and mount on charged slides.
-
-
Staining Procedure (for Frozen Sections) :
-
Warm slides to room temperature for 30 minutes.
-
Fix sections in ice-cold acetone (B3395972) or 4% paraformaldehyde (PFA) for 10 minutes. Air dry.
-
Wash slides 3 x 5 minutes in PBS.
-
(Optional) Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes if intracellular targets are to be stained.
-
Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature in a humidified chamber.
-
-
Antibody Incubation (for co-staining) :
-
If co-staining for specific structures (e.g., blood vessels with anti-CD31 antibody), incubate sections with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash slides 3 x 5 minutes in PBS.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Wash slides 3 x 5 minutes in PBS.
-
-
Mounting and Imaging :
-
Apply a nuclear counterstain like DAPI for 5-10 minutes.
-
Wash slides 2 x 5 minutes in PBS.
-
Mount coverslips using an anti-fade mounting medium.
-
Image the sections using a confocal or fluorescence microscope. Capture images from the tumor periphery to the core.
-
-
Quantitative Analysis :
-
Use image analysis software (e.g., ImageJ) to measure the fluorescence intensity of the drug/nanoparticle as a function of distance from the nearest blood vessel. This provides a quantitative measure of tissue penetration.[18]
-
Concluding Remarks and Future Perspectives
The this compound represents a clinically relevant and highly effective strategy for overcoming the drug delivery barrier in solid tumors. Its unique, activatable mechanism provides tumor specificity and promotes deep penetration of a wide range of therapeutic agents. The ability to function effectively whether conjugated or co-administered offers significant formulation flexibility. As demonstrated by the quantitative data, this enhanced delivery translates into superior anti-tumor efficacy in preclinical models. The ongoing clinical trials of iRGD-based therapies will be crucial in translating these promising results into tangible benefits for cancer patients. Future research will likely focus on optimizing combination therapies, exploring iRGD's potential in overcoming drug resistance, and developing novel iRGD-based constructs for immunotherapy and diagnostic applications.
Figure 3. The relationship between iRGD's motifs, their receptors, and functions.
References
- 1. oldresearch.unityhealth.to [oldresearch.unityhealth.to]
- 2. lifetein.com [lifetein.com]
- 3. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 4. content.abcam.com [content.abcam.com]
- 5. Rat Neuropilin-1 ELISA: A Key Tool for Biomedical Research and Diagnostics – Archives of Clinical Infectious Diseases [archcid.com]
- 6. researchgate.net [researchgate.net]
- 7. NRP1 ELISA kit [antibodies-online.com]
- 8. Human NRP1(Neuropilin-1) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 9. Quantitative fluorescence imaging of drug distribution in live cells and tissues - American Chemical Society [acs.digitellinc.com]
- 10. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ptglab.com [ptglab.com]
- 13. Immunofluorescence Staining of Paraffin Sections Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative tumor depth determination using dual wavelength excitation fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 16. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
- 17. Frozen section staining for immunofluorescence (IF) microscopy - Institute for Molecular Bioscience - University of Queensland [imb.uq.edu.au]
- 18. Fluorescence-guided imaging for resection margin evaluation in head and neck cancer patients using cetuximab-800CW: A quantitative dose-escalation study [thno.org]
In Vivo Phage Display for the Identification of Tumor-Penetrating Peptides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation involved in the use of in vivo phage display for the discovery of novel tumor-penetrating peptides. These peptides represent a promising class of targeting moieties for the enhanced delivery of therapeutic and diagnostic agents to solid tumors.
Introduction: The Challenge of Tumor Penetration
Effective drug delivery to solid tumors is hampered by several physiological barriers, including the chaotic tumor vasculature, high interstitial fluid pressure, and dense extracellular matrix. While many targeting strategies can deliver drugs to the tumor periphery, achieving deep and uniform penetration into the tumor parenchyma remains a significant challenge. In vivo phage display has emerged as a powerful technology to identify peptides that can not only home to tumors but also actively traverse these barriers to reach cancer cells distant from blood vessels.
The Principle of In Vivo Phage Display for Tumor-Penetrating Peptides
In vivo phage display is a high-throughput screening method that utilizes a vast library of bacteriophages, each displaying a unique peptide on its surface, to identify peptides that bind to specific targets within a living organism.[1] For the discovery of tumor-penetrating peptides, the process involves intravenously injecting a phage library into a tumor-bearing animal model.[2][3] Phages displaying peptides that bind to receptors on the tumor vasculature and within the tumor microenvironment are enriched through successive rounds of selection, amplification, and re-injection. This iterative process isolates rare phage clones with the desired tumor-honing and penetrating capabilities from a complex library of billions of variants.
Key Mechanisms of Tumor Penetration
A significant breakthrough in understanding tumor-penetrating peptides was the discovery of the C-end Rule (CendR) pathway.[4] This mechanism is a key determinant of the tissue-penetrating ability of many identified peptides.
The CendR Pathway
The CendR pathway is a multi-step process that facilitates the transport of peptides and their cargo across the vascular barrier and deep into the tumor tissue.[4] The prototypic tumor-penetrating peptide, iRGD, exemplifies this pathway.[5]
-
Primary Receptor Binding: The peptide first binds to a primary receptor, often overexpressed on the tumor endothelium, such as αv integrins in the case of iRGD.[5]
-
Proteolytic Cleavage: Within the tumor microenvironment, the peptide is cleaved by proteases, exposing a cryptic C-terminal CendR motif (R/KXXR/K).[4]
-
Secondary Receptor Engagement and Internalization: The exposed CendR motif then binds to a secondary receptor, typically Neuropilin-1 (NRP-1), which is also upregulated in many tumors.[4][5] This interaction triggers an endocytic/transcytotic pathway, enabling the peptide and any associated cargo to be transported across the endothelial cells and into the tumor parenchyma.
Diagram: The CendR Pathway for Tumor Penetration
Caption: The CendR pathway of a tumor-penetrating peptide.
Experimental Protocols
The following sections outline the detailed methodologies for the key experiments involved in the identification and validation of tumor-penetrating peptides using in vivo phage display.
In Vivo Biopanning
This protocol describes the iterative selection process to enrich for phage clones that home to and penetrate tumors.
Materials:
-
Tumor-bearing animal model (e.g., xenograft or transgenic mouse model)
-
Phage display peptide library (e.g., CX7C) with a titer of ~10^13 pfu/ml
-
Anesthesia
-
Perfusion buffer (e.g., PBS with heparin)
-
Tissue homogenization buffer and equipment
-
E. coli host strain for phage amplification
-
Agar plates and culture media
Procedure:
-
First Round of Panning:
-
Inject 10^9 - 10^10 plaque-forming units (pfu) of the phage library intravenously into a tumor-bearing mouse.[2]
-
Allow the phage to circulate for a defined period (typically 10-60 minutes).[2]
-
Anesthetize the mouse and perform cardiac perfusion with PBS to remove non-bound phage from the circulation.[6]
-
Excise the tumor and other control organs (e.g., liver, lung, kidney, brain).[6]
-
Homogenize the tumor tissue and rescue the bound phage by infecting a suitable E. coli host strain.
-
Amplify the rescued phage by culturing the infected bacteria.
-
Titer the amplified phage pool.
-
-
Subsequent Rounds of Panning (Rounds 2-4):
-
Inject the amplified phage pool from the previous round into a new tumor-bearing mouse.
-
Repeat the circulation, perfusion, tumor excision, and phage rescue steps as in the first round.
-
Typically, 3-5 rounds of biopanning are performed to achieve significant enrichment of tumor-homing phages.[3]
-
-
Phage Clone Selection and Sequencing:
-
After the final round of panning, isolate individual phage clones from the enriched pool.
-
Sequence the peptide-encoding region of the phage genome to identify the amino acid sequences of the selected peptides.
-
Diagram: In Vivo Phage Display Workflow
Caption: Iterative workflow for in vivo phage display biopanning.
Validation of Tumor Penetration
Once candidate peptides are identified, their tumor-penetrating ability must be validated.
Materials:
-
Synthesized candidate peptides, fluorescently labeled (e.g., with FITC or rhodamine)
-
Tumor-bearing mice
-
Microscope (confocal or fluorescence)
-
Antibodies for immunofluorescence staining (e.g., anti-CD31 for blood vessels)
Procedure:
-
Peptide Injection: Intravenously inject the fluorescently labeled candidate peptide into a tumor-bearing mouse. Include a control peptide (e.g., a scrambled sequence) in a separate cohort of mice.
-
Circulation and Tissue Collection: Allow the peptide to circulate for a predetermined time (e.g., 1-4 hours).
-
Perfusion and Tissue Processing: Perform cardiac perfusion to remove unbound peptide from the circulation. Excise the tumor and control organs.
-
Microscopy:
-
Cryosection the excised tissues.
-
Perform immunofluorescence staining for markers of interest, such as blood vessels (CD31).
-
Image the sections using confocal or fluorescence microscopy to visualize the distribution of the peptide in relation to the tumor vasculature and parenchyma.
-
Quantify the penetration depth of the peptide from the nearest blood vessel.
-
Quantitative Data Presentation
The following table summarizes quantitative data for representative tumor-penetrating peptides identified through phage display. It is important to note that direct comparisons should be made with caution, as experimental conditions (e.g., tumor model, peptide dose, time point of measurement) can vary between studies.
| Peptide | Sequence | Primary Receptor | Tumor Model | Key Quantitative Finding | Reference(s) |
| iRGD | CRGDKGPDC | αv Integrins | Various (e.g., breast, prostate) | 12-fold higher accumulation of co-administered Abraxane in tumors compared to Abraxane alone. | [7] |
| Breast and Prostate Cancer | Mid-low nanomolar potency toward both αvβ3 and αvβ5 integrins. | [8] | |||
| LyP-1 | CGNKRTRGC | p32 | MDA-MB-435 Breast Cancer | Tumor-to-muscle ratio of 6.3 for 131I-labeled LyP-1. | [9] |
| Atherosclerotic Plaques | ApoE-null mice | 4- to 6-fold increase in peak PET activity in aortas with plaques compared to control. | [10] | ||
| SP5-52 | SVSVGMKPSPRP | Unknown | Lung Cancer | Demonstrated deeper tumor penetration compared to the in vitro selected SP5-2 peptide. | [3] |
Signaling Pathways and Logical Relationships
The interaction of tumor-penetrating peptides with their receptors can modulate various signaling pathways within endothelial and tumor cells. The engagement of Neuropilin-1 by the CendR motif is a critical event that triggers the internalization and transport cascade.
Diagram: Neuropilin-1 Signaling in Tumor Penetration
Caption: Simplified signaling cascade initiated by CendR-NRP-1 binding.
Conclusion and Future Perspectives
In vivo phage display is a robust and unbiased method for the discovery of tumor-penetrating peptides. The identification of the CendR pathway has provided a mechanistic framework for understanding how these peptides function and has opened new avenues for the rational design of next-generation tumor-penetrating delivery vectors. Future research will likely focus on identifying novel tumor-specific receptor systems, developing peptides with enhanced penetration capabilities and favorable pharmacokinetic profiles, and translating these findings into clinically effective targeted therapies for a wide range of solid tumors. The continued application of this technology holds great promise for overcoming the challenge of drug delivery to tumors and improving patient outcomes.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. Phage display screening of therapeutic peptide for cancer targeting and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Tumor penetrating peptides for improved drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In vivo phage display: identification of organ-specific peptides using deep sequencing and differential profiling across tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co-administration of a Tumor-Penetrating Peptide Enhances the Efficacy of Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent progress in LyP-1-based strategies for targeted imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
The iRGD Peptide: A Technical Guide to Overcoming the Blood-Brain Barrier
For Researchers, Scientists, and Drug Development Professionals
Abstract
The blood-brain barrier (BBB) represents a formidable challenge in the treatment of central nervous system (CNS) diseases, including brain tumors. Its highly selective nature restricts the passage of most therapeutic agents from the bloodstream into the brain parenchyma. The iRGD peptide (internalizing RGD), a cyclic nonapeptide with the sequence CRGDKGPDC, has emerged as a promising strategy to enhance drug delivery across the BBB. This technical guide provides an in-depth overview of the this compound's mechanism of action, a compilation of quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visualizations of the key pathways and workflows involved in its function.
Introduction: The Challenge of the Blood-Brain Barrier
The BBB is a dynamic interface formed by brain endothelial cells, astrocytes, and pericytes. Tight junctions between the endothelial cells severely limit paracellular flux, while the expression of efflux transporters actively removes many molecules that passively diffuse into the endothelial cells. This protective mechanism is a major impediment to the effective treatment of brain malignancies such as glioblastoma. Numerous strategies have been explored to circumvent the BBB, and iRGD-mediated transport represents a novel and highly specific approach.
The this compound: Mechanism of Action
The this compound facilitates transport across the BBB and into deep tumor tissue through a multi-step process involving dual targeting of cell surface receptors and the activation of a specific transport pathway.[1][2][3]
-
Homing to Tumor Vasculature: The arginine-glycine-aspartic acid (RGD) motif within the this compound selectively binds to αvβ3 and αvβ5 integrins, which are overexpressed on the endothelial cells of tumor neovasculature and on glioma cells themselves.[1][2] This initial binding event concentrates the peptide at the target site.
-
Proteolytic Cleavage and CendR Motif Exposure: Following integrin binding, the this compound undergoes proteolytic cleavage by tumor-associated proteases. This cleavage event exposes a cryptic C-terminal motif known as the C-end Rule (CendR) motif, with the sequence R/KXXR/K.[1][2]
-
Neuropilin-1 Binding and Pathway Activation: The exposed CendR motif then binds to neuropilin-1 (NRP-1), a receptor that is also upregulated in glioma and associated vasculature.[1][2] The interaction between the CendR motif and NRP-1 triggers a transient increase in vascular permeability and activates a transport pathway that facilitates the extravasation and deep penetration of iRGD and any co-administered or conjugated therapeutic agents into the tumor parenchyma.[3][4]
Signaling Pathway Diagram
Caption: this compound's mechanism for overcoming the blood-brain barrier.
Quantitative Data on iRGD-Mediated BBB Permeability and Drug Delivery
The efficacy of iRGD in enhancing drug delivery to brain tumors has been demonstrated in numerous preclinical studies. The following tables summarize key quantitative findings from the literature.
Table 1: Enhanced Permeability in In Vitro Blood-Brain Barrier Models
| Nanoparticle/Drug Formulation | In Vitro Model | Permeability Metric | Fold Increase vs. Control | Reference |
| iRGD-modified prodrug micelles | Transwell BBB model | Apparent Permeability Coefficient (Papp) | ~2.5-fold | [5] |
| Paclitaxel-loaded MT1-NP + iRGD | C6 glioma spheroids | Penetration Depth | Significantly deeper penetration | [6] |
Table 2: Increased Drug Accumulation in In Vivo Brain Tumor Models
| Therapeutic Agent | Animal Model | Measurement Technique | Fold Increase in Tumor Accumulation | Reference |
| iRGD-Abraxane | BT474 breast cancer brain metastasis model | Fluorescence Imaging | ~11-fold vs. nontargeted Abraxane | [1] |
| Proapoptotic peptide-coated iron oxide nanoworms + iRGD | Orthotopic murine glioblastoma model | Not Specified | Markedly increased amount | [4] |
| Paclitaxel-loaded PEG-PLA nanoparticles + iRGD | Orthotopic C6 glioma model | In vivo imaging | Significantly improved accumulation | [4][6] |
| iRGD-conjugated nanoparticles | H22 tumor-bearing mice | Fluorescence Imaging | ~2-fold at 8h post-injection | [7] |
| iRGD-conjugated Abraxane | 22Rv1 orthotopic tumor model | Confocal Microscopy | More abundant accumulation and deeper penetration | [4] |
Table 3: Therapeutic Efficacy in In Vivo Brain Tumor Models
| Treatment Group | Animal Model | Outcome | Improvement | Reference |
| MT1-NP-PTX + iRGD | Intracranial C6 glioma | Median Survival Time | 60 days (significantly longer than control groups) | [6] |
| mPEG-b-PLG-loaded CDDP + iRGD | Not specified | Survival Time | Prolonged by over 30% | [1] |
| Gemcitabine + iRGD | A549 xenograft model | Tumor Growth | Slowed tumor growth and decreased tumor weight | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of iRGD in overcoming the BBB.
In Vitro Blood-Brain Barrier Permeability Assay
This protocol describes the use of a Transwell co-culture system to model the BBB and assess the permeability of iRGD-conjugated nanoparticles.
Materials:
-
Murine brain endothelial cells (bEnd.3)
-
Murine astrocytes (C8-D1A)
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, antibiotics)
-
Extracellular matrix coating (e.g., Matrigel)
-
Fluorescently labeled iRGD-conjugated and control nanoparticles
-
Transendothelial Electrical Resistance (TEER) measurement system
-
Fluorescence plate reader
Protocol:
-
Coating Transwell Inserts: Coat the apical side of the Transwell inserts with a thin layer of Matrigel and incubate for at least 2 hours at 37°C to allow for polymerization.
-
Cell Seeding:
-
Seed bEnd.3 cells onto the apical side of the coated Transwell inserts.
-
Seed C8-D1A astrocytes onto the basolateral side of the Transwell plate.
-
Co-culture for 3-5 days to allow for the formation of a tight endothelial monolayer.
-
-
Barrier Integrity Measurement:
-
Monitor the integrity of the BBB model by measuring the TEER daily. The barrier is considered established when TEER values plateau at a high resistance.
-
-
Permeability Assay:
-
Replace the medium in both the apical and basolateral chambers with fresh, serum-free medium.
-
Add the fluorescently labeled iRGD-conjugated nanoparticles and control nanoparticles to the apical chamber.
-
At various time points (e.g., 1, 2, 4, 6 hours), collect samples from the basolateral chamber.
-
Measure the fluorescence intensity of the samples using a plate reader.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of nanoparticle transport to the basolateral chamber, A is the surface area of the Transwell membrane, and C0 is the initial concentration of nanoparticles in the apical chamber.
-
Compare the Papp values of iRGD-conjugated nanoparticles to control nanoparticles.
-
Experimental Workflow: In Vitro BBB Permeability Assay
Caption: Workflow for in vitro BBB permeability assessment using a Transwell model.
In Vivo Brain Tumor Targeting and Drug Delivery Study
This protocol outlines the establishment of an orthotopic glioma model in mice and the subsequent evaluation of iRGD-mediated drug delivery.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Glioma cell line (e.g., U87, C6)
-
Stereotactic injection apparatus
-
Anesthetics
-
This compound
-
Therapeutic agent (e.g., doxorubicin, paclitaxel) or fluorescently labeled nanoparticles
-
In vivo imaging system (e.g., IVIS for fluorescence imaging)
-
HPLC system for drug quantification
Protocol:
-
Orthotopic Tumor Implantation:
-
Anesthetize the mouse and secure it in the stereotactic frame.
-
Create a burr hole in the skull at predetermined coordinates corresponding to the desired brain region (e.g., striatum).
-
Slowly inject a suspension of glioma cells into the brain parenchyma.
-
Suture the incision and allow the tumor to grow for a specified period (e.g., 7-14 days).
-
-
Treatment Administration:
-
Randomly assign tumor-bearing mice to treatment groups (e.g., saline control, free drug, drug + control peptide, drug + iRGD).
-
Administer the treatments intravenously (e.g., via tail vein injection).
-
-
In Vivo Imaging:
-
If using a fluorescently labeled drug or nanoparticle, perform in vivo fluorescence imaging at various time points post-injection to visualize tumor targeting and accumulation.
-
Quantify the fluorescence signal in the tumor region of interest.
-
-
Ex Vivo Analysis:
-
At a predetermined endpoint, euthanize the mice and perfuse with saline to remove blood from the vasculature.
-
Excise the brains and other major organs.
-
For imaging, capture ex vivo fluorescence images of the brains and tumors.
-
For drug quantification, homogenize the brain tumor tissue.
-
-
Drug Quantification via HPLC:
-
Extract the drug from the tissue homogenate using an appropriate solvent.
-
Analyze the drug concentration in the extract using a validated HPLC method.
-
Normalize the drug concentration to the tissue weight.
-
-
Data Analysis:
-
Compare the tumor accumulation of the therapeutic agent between the different treatment groups.
-
Experimental Workflow: In Vivo Brain Tumor Targeting
Caption: Workflow for in vivo assessment of iRGD-mediated drug delivery to brain tumors.
Conclusion and Future Perspectives
The this compound represents a significant advancement in overcoming the blood-brain barrier for the targeted delivery of therapeutics to brain tumors. Its dual-targeting mechanism and activation of the CendR pathway provide a specific and efficient means of enhancing drug accumulation at the tumor site. The quantitative data and experimental protocols presented in this guide offer a framework for researchers and drug development professionals to evaluate and utilize iRGD in their own studies.
Future research will likely focus on optimizing iRGD-based delivery systems, exploring its application for a wider range of CNS diseases, and translating these promising preclinical findings into clinical applications. The continued investigation of the this compound holds the potential to revolutionize the treatment of brain tumors and other challenging neurological disorders.
References
- 1. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery | MDPI [mdpi.com]
- 3. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted drug delivery using this compound for solid cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An iRGD-conjugated prodrug micelle with blood-brain-barrier penetrability for anti-glioma therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The influence of the penetrating peptide iRGD on the effect of paclitaxel-loaded MT1-AF7p-conjugated nanoparticles on glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Molecular Insights into iRGD Peptide-Receptor Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The internalizing RGD (iRGD) peptide, with its remarkable tumor-homing and tissue-penetrating properties, has emerged as a significant tool in targeted drug delivery.[1][2] This guide delves into the molecular intricacies of iRGD's interactions with its receptors, providing a comprehensive overview of the binding mechanisms, the signaling pathways triggered, and the experimental methodologies used to elucidate these interactions.
The iRGD Peptide: A Dual-Action Targeting Moiety
The cyclic nonapeptide iRGD (CRGDKGPDC) is distinguished by its multi-step mechanism of action that facilitates enhanced permeability and deep penetration into tumor tissues.[2][3][4] This process is initiated by the binding of the Arg-Gly-Asp (RGD) motif within the iRGD sequence to specific integrins, primarily αvβ3 and αvβ5, which are often overexpressed on tumor endothelial cells.[2][3][5]
Following this initial binding, the this compound undergoes proteolytic cleavage within the tumor microenvironment.[6][7] This cleavage event exposes a cryptic C-terminal motif known as the C-end Rule (CendR) motif (R/KXXR/K).[2][3][8] The newly exposed CendR motif then binds to Neuropilin-1 (NRP-1), a receptor also abundant in tumor tissues, triggering a cascade of events that leads to enhanced tissue penetration.[2][3][6] This dual-receptor targeting strategy is the key to iRGD's superior tumor-penetrating capabilities compared to traditional RGD peptides.[3][6]
Quantitative Analysis of iRGD-Receptor Interactions
The affinity of iRGD for its receptors is a critical determinant of its efficacy. Quantitative binding data, primarily in the form of half-maximal inhibitory concentration (IC50) values, have been determined through various experimental assays.
| Ligand | Receptor | IC50 (nM) | Reference Compound |
| iRGD | αvβ3 Integrin | 36 ± 14 | Cilengitide (IC50 = 0.84 ± 0.21 nM) |
| iRGD | αvβ5 Integrin | 75 ± 10 | Cilengitide (IC50 = 2.4 ± 0.5 nM) |
| iRGD | αvβ6 Integrin | 191 ± 44 | [RGD-Chg-E]-CONH2 (IC50 = 1.1 ± 0.2 nM) |
Table 1: Binding Affinity of iRGD for αv Integrins. Data are presented as the mean of three independent experiments ± SEM.[1]
The data indicates that iRGD binds to αvβ3 and αvβ5 integrins with mid-to-low nanomolar potency.[1] Notably, iRGD also demonstrates affinity for the αvβ6 integrin isoform, a significant finding given this receptor's role in various malignancies.[1] Following proteolytic cleavage, the resulting CRGDK fragment exhibits a significantly higher binding affinity for NRP-1, estimated to be 50- to 150-fold greater than its affinity for integrins, which facilitates the switch in receptor binding and subsequent tissue penetration.[3][4]
Experimental Protocols: Elucidating the Molecular Interactions
A variety of experimental techniques are employed to characterize the interactions between iRGD and its receptors.
Solid-Phase Integrin Binding Assay
This assay is a common method to determine the binding affinity of ligands to purified receptors.
Methodology:
-
Receptor Coating: Purified integrin receptors (e.g., αvβ3, αvβ5, αvβ6) are diluted in a coating buffer (20 mmol/L Tris–HCl pH 7.4, 150 mmol/L NaCl, 1 mmol/L MnCl2, 2 mmol/L CaCl2, and 1 mmol/L MgCl2) and adsorbed to the wells of a microtiter plate.[1]
-
Blocking: Non-specific binding sites are blocked using a suitable blocking agent, such as bovine serum albumin (BSA).
-
Ligand Incubation: A fixed concentration of a labeled ligand (e.g., biotinylated vitronectin) is added to the wells along with varying concentrations of the competitor peptide (iRGD).
-
Detection: The amount of bound labeled ligand is quantified using a detection system, such as streptavidin-horseradish peroxidase (HRP) followed by a colorimetric substrate.
-
Data Analysis: The IC50 value, the concentration of the competitor peptide that inhibits 50% of the labeled ligand binding, is determined by fitting the data to a sigmoidal dose-response curve.
Molecular Dynamics Simulations
Computational methods, such as molecular dynamics (MD) simulations, provide high-resolution insights into the conformational dynamics and binding modes of the this compound with its integrin partners.[1][7] These simulations can reveal the key amino acid residues involved in the interaction and help rationalize the observed binding affinities and selectivity profiles.[7]
Visualizing the Molecular Mechanisms
Diagrams generated using Graphviz (DOT language) provide clear visualizations of the complex biological processes involved in iRGD's function.
Caption: The sequential binding and activation pathway of the this compound.
Caption: A typical workflow for a solid-phase integrin binding assay.
Caption: The logical progression of iRGD's dual receptor interaction mechanism.
Conclusion
The this compound's unique, multi-step interaction with both integrins and Neuropilin-1 provides a powerful mechanism for overcoming the physiological barriers of solid tumors. A thorough understanding of the molecular details of these interactions, supported by robust quantitative data and detailed experimental protocols, is essential for the continued development and optimization of iRGD-based therapeutic strategies. The insights provided in this guide offer a solid foundation for researchers and drug development professionals working to harness the full potential of this innovative tumor-penetrating peptide.
References
- 1. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iRGD peptides - Wikipedia [en.wikipedia.org]
- 3. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery [mdpi.com]
- 4. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Access granted: iRGD helps silicasome-encased drugs breach the tumor barrier - PMC [pmc.ncbi.nlm.nih.gov]
The iRGD Peptide: A Technical Guide to its Anti-Metastatic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis remains the primary driver of mortality in cancer patients, presenting a formidable challenge to effective treatment. The tumor microenvironment, with its complex architecture and high interstitial fluid pressure, often limits the penetration and efficacy of anti-cancer therapeutics. The iRGD peptide (internalizing RGD; sequence: CRGDKGPDC) has emerged as a promising strategy to overcome these barriers.[1][2] This cyclic peptide not only enhances the delivery of co-administered or conjugated drugs into tumor tissues but also possesses intrinsic anti-metastatic properties.[3][4] This technical guide provides an in-depth overview of the anti-metastatic effects of the this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.
Mechanism of Action: The CendR Pathway
The anti-metastatic activity of iRGD is primarily mediated by its C-end Rule (CendR) motif (R/KXXR/K), which becomes active upon proteolytic cleavage within the tumor microenvironment.[2] This mechanism is distinct from the anti-integrin activity of conventional RGD peptides, which have shown limited efficacy against spontaneous metastasis.[5] The this compound's unique dual-receptor targeting mechanism unfolds in a sequential process:
-
Tumor Homing via Integrin Binding: The RGD motif of the this compound initially binds to αvβ3 and αvβ5 integrins, which are highly expressed on tumor endothelial cells and some tumor cells.[1][6] This binding event localizes the peptide to the tumor site.
-
Proteolytic Cleavage and CendR Motif Exposure: Following integrin binding, tumor-associated proteases cleave the this compound.[2][6] This cleavage exposes the cryptic CendR motif at the new C-terminus of the peptide fragment (CRGDK).[1]
-
Neuropilin-1 (NRP-1) Binding and Pathway Activation: The exposed CendR motif then binds to Neuropilin-1 (NRP-1), a receptor also overexpressed on tumor vasculature and cancer cells.[5][6] This interaction triggers a cascade of events that leads to the anti-metastatic effects.
-
Inhibition of Cell Migration: The binding of the CendR motif to NRP-1 induces a chemorepulsive effect, causing the collapse of cellular processes and inhibiting tumor cell migration.[4] This action is crucial in preventing cancer cells from detaching from the primary tumor and invading surrounding tissues.
Below is a diagram illustrating the iRGD signaling pathway.
Quantitative Data on Anti-Metastatic Effects
The anti-metastatic efficacy of iRGD has been quantified in several preclinical models of spontaneous metastasis. The following tables summarize key findings from these studies.
Table 1: In Vivo Anti-Metastatic Efficacy of iRGD in a Prostate Cancer Model
| Parameter | iRGD | Control Peptides (iRGDD, RGDfV) | Vehicle (PBS) | Statistical Significance (iRGD vs. controls) |
| Animal Model | Orthotopic xenograft of GFP-PC-3 human prostate cancer cells in mice | Orthotopic xenograft of GFP-PC-3 human prostate cancer cells in mice | Orthotopic xenograft of GFP-PC-3 human prostate cancer cells in mice | N/A |
| Treatment Regimen | 4 µmol/kg, intravenous, every other day for 21 days | 4 µmol/kg, intravenous, every other day for 21 days | Intravenous, every other day for 21 days | N/A |
| Metastatic Burden | Significantly inhibited | No significant inhibition | High metastatic burden | P < 0.01 |
| Primary Tumor Weight | Slight, non-significant inhibition | No significant effect | N/A | Not Significant |
Data compiled from Sugahara et al., 2015.[5]
Table 2: In Vivo Anti-Metastatic Efficacy of iRGD in a Pancreatic Cancer Model
| Parameter | iRGD | Control Peptides (CRGDC, iRGDD) | Vehicle (PBS) | Statistical Significance (iRGD vs. controls) |
| Animal Model | Orthotopic LM-PmC mouse pancreatic tumors in mice | Orthotopic LM-PmC mouse pancreatic tumors in mice | Orthotopic LM-PmC mouse pancreatic tumors in mice | N/A |
| Treatment Regimen | 4 µmol/kg, intravenous, every other day for 14 days | 4 µmol/kg, intravenous, every other day for 14 days | Intravenous, every other day for 14 days | N/A |
| Metastatic Burden | Significantly inhibited | No significant inhibition | High metastatic burden | P < 0.05 |
| Primary Tumor Weight | No significant effect | No significant effect | N/A | Not Significant |
Data compiled from Sugahara et al., 2015.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the anti-metastatic effects of the this compound.
In Vivo Spontaneous Metastasis Model
This protocol describes the establishment of an orthotopic tumor model to evaluate the effect of iRGD on spontaneous metastasis.
1. Cell Culture:
- Culture GFP-labeled cancer cells (e.g., PC-3 for prostate cancer, LM-PmC for pancreatic cancer) in appropriate media and conditions.
- Harvest cells during the logarithmic growth phase and resuspend in sterile PBS at the desired concentration for injection.
2. Orthotopic Tumor Implantation:
- Anesthetize immunocompromised mice (e.g., nude mice).
- Surgically expose the target organ (e.g., prostate or pancreas).
- Inject tumor cells directly into the organ.
- Suture the incision and allow the tumors to establish for a specified period (e.g., 1-2 weeks).
3. iRGD Treatment:
- Prepare a sterile solution of this compound in PBS at the desired concentration.
- Administer iRGD (e.g., 4 µmol/kg) or control peptides/vehicle intravenously to the tumor-bearing mice.
- Follow a predetermined treatment schedule (e.g., every other day for 14-21 days).
4. Monitoring and Endpoint Analysis:
- Monitor the health and body weight of the mice throughout the experiment.
- At the end of the treatment period, euthanize the mice.
- Necropsy the animals and excise the primary tumor and organs of interest (e.g., liver, lungs, lymph nodes).
- Quantify the metastatic burden by imaging the GFP fluorescence of the excised organs using a fluorescence imager.
- Analyze the fluorescence intensity using software such as ImageJ.
- Weigh the primary tumors.
- Perform statistical analysis (e.g., ANOVA) to compare the metastatic burden between treatment groups.
The following diagram outlines the workflow for the in vivo spontaneous metastasis experiment.
In Vitro Cell Migration Assay (Transwell Assay)
This assay is used to assess the direct effect of iRGD on the migratory capacity of cancer cells.
1. Cell Preparation:
- Culture cancer cells to sub-confluency.
- Starve the cells in serum-free medium for a specified period (e.g., 24 hours) prior to the assay.
- Harvest and resuspend the cells in serum-free medium.
2. Assay Setup:
- Place Transwell inserts (with a porous membrane, e.g., 8 µm pores) into the wells of a 24-well plate.
- Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
- Add the cell suspension to the upper chamber of the Transwell insert.
- Add this compound or control peptides at the desired concentration to both the upper and lower chambers.
3. Incubation:
- Incubate the plate at 37°C in a humidified incubator for a period that allows for cell migration (e.g., 24-48 hours).
4. Quantification of Migration:
- After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
- Fix the migrated cells on the lower surface of the membrane with a fixative (e.g., methanol).
- Stain the fixed cells with a staining solution (e.g., crystal violet).
- Elute the stain and measure the absorbance using a plate reader, or count the number of migrated cells in several microscopic fields.
- Compare the migration rates between the different treatment groups.
Conclusion
The this compound represents a novel and promising agent in the fight against cancer metastasis. Its unique CendR-dependent mechanism of action, which directly inhibits tumor cell migration, sets it apart from traditional RGD peptides. The quantitative data from preclinical models robustly support its anti-metastatic potential. The detailed experimental protocols provided in this guide offer a framework for further research into the therapeutic applications of iRGD and related tumor-penetrating peptides. As our understanding of the intricacies of the tumor microenvironment and metastatic processes grows, targeted therapies like iRGD will undoubtedly play an increasingly important role in the future of oncology.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Frontiers | Tumor-Penetrating Peptides [frontiersin.org]
- 3. Nanoparticles coated with the tumor-penetrating peptide iRGD reduce experimental breast cancer metastasis in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor-penetrating this compound inhibits metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tumor-Penetrating this compound Inhibits Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Access granted: iRGD helps silicasome-encased drugs breach the tumor barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
iRGD Peptide: A Technical Guide to its Impact on Tumor Vasculature and Permeability
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Solid tumors present a formidable challenge for systemic drug delivery due to their unique and often chaotic microenvironment, characterized by abnormal vasculature, high interstitial fluid pressure, and a dense extracellular matrix. These factors collectively hinder the penetration of therapeutic agents into the tumor parenchyma. The iRGD peptide (internalizing RGD; sequence CRGDKGPDC) has emerged as a novel and powerful tool to overcome these barriers. This technical guide provides an in-depth analysis of the this compound's mechanism of action, its quantifiable impact on tumor vasculature and permeability, and detailed protocols for its experimental evaluation.
Core Mechanism of Action: The Three-Step Pathway
The this compound enhances drug delivery through a unique, multi-step process that actively transports co-administered or conjugated therapies deep into tumor tissue.[1][2] This mechanism distinguishes it from traditional RGD peptides, which primarily target tumor vasculature without facilitating deep tissue penetration.[3]
-
Homing to Tumor Vasculature (Integrin Binding) : The journey begins with the Arg-Gly-Asp (RGD) motif within the this compound. This motif specifically binds to αvβ3 and αvβ5 integrins, which are highly expressed on the surface of endothelial cells within the tumor neovasculature.[1][3][4] This initial binding event anchors the peptide to the tumor site.
-
Proteolytic Cleavage and CendR Motif Exposure : Once bound to integrins, the this compound undergoes proteolytic cleavage by tumor-associated proteases.[4][5][6] This cleavage exposes a cryptic C-terminal motif known as the C-end Rule (CendR) motif, with the sequence R/KXXR/K.[3][7] In the case of iRGD, this results in the CRGDK fragment.[4]
-
Activation of the Permeability Pathway (NRP-1 Binding) : The newly exposed CendR motif has a high affinity for Neuropilin-1 (NRP-1), a receptor also overexpressed on tumor cells and endothelial cells.[3][7] The binding of the CendR fragment to NRP-1 triggers an active transport pathway, likely resembling macropinocytosis, that increases vascular permeability and facilitates the endocytosis and transcytosis of the peptide and any associated or co-administered cargo across the endothelial barrier and deep into the tumor parenchyma.[3][8][9]
Visualization: iRGD Signaling Pathway
Caption: The three-step mechanism of iRGD-mediated tumor penetration.
Quantitative Impact on Tumor Vasculature
The action of iRGD leads to measurable changes in drug delivery and therapeutic efficacy. Studies have quantified these effects across various tumor models, demonstrating significant improvements over conventional delivery methods.
| Metric Assessed | Finding | Model System | Citation |
| Binding Affinity | Cleaved iRGD (CRGDK fragment) showed a 50- to 150-fold higher binding affinity to NRP-1 than to integrins. | Biochemical Assays | [3] |
| Tumor Accumulation | Co-administration of iRGD resulted in an approximately 3-fold increase in the uptake of silicasome nanoparticles. | Pancreatic Ductal Adenocarcinoma (PDAC) Xenograft | [9] |
| Tumor Penetration | iRGD-conjugated nanoparticles showed significantly improved cellular internalization and deeper penetration into tumor-like spheroids compared to non-targeted nanoparticles. | 4T1 Breast Cancer Spheroids | [10] |
| Therapeutic Efficacy | Co-administration of iRGD with irinotecan-loaded silicasomes increased survival from 29% to 57% . | PDAC Xenograft | [9] |
| Receptor Binding | iRGD exhibited a mid-low nanomolar potency (IC50) toward both αvβ3 and αvβ5 integrins. | In vitro competitive binding assays | [11] |
| Cell Migration | iRGD at 10 µM inhibited the migration of prostate and pancreatic cancer cells in Transwell assays. | In vitro cell culture | [12] |
Key Experimental Protocols
Evaluating the effects of iRGD requires specific assays to measure changes in vascular permeability, tumor penetration, and therapeutic outcome. Below are detailed methodologies for key experiments.
In Vivo Tumor Vascular Permeability Assay (Miles Assay)
This protocol quantifies the leakage of plasma proteins from tumor blood vessels, a direct measure of vascular permeability, often using Evans blue dye which binds to serum albumin.
Materials:
-
Tumor-bearing mice
-
Evans blue dye solution (e.g., 2% in sterile saline)
-
Spectrophotometer
-
Anesthetic and perfusion solutions (e.g., PBS, paraformaldehyde)
Methodology:
-
Animal Preparation: Use mice with established subcutaneous or orthotopic tumors of a desired size.
-
iRGD Administration: Administer this compound (and control peptide/vehicle) intravenously via the tail vein at the desired dose.
-
Dye Injection: After a predetermined time following peptide injection (e.g., 15-30 minutes), inject Evans blue dye intravenously (e.g., 50 mg/kg).[13][14]
-
Circulation: Allow the dye to circulate for a specific period (e.g., 30-60 minutes).
-
Perfusion: Anesthetize the mice and perform cardiac perfusion with PBS to flush the dye from the vascular system, ensuring only extravasated dye remains in the tissues.
-
Tissue Harvest: Excise the tumor and control organs (e.g., liver, kidney). Weigh the tissues.
-
Dye Extraction: Incubate the tissues in formamide at 60°C for 24-48 hours to extract the Evans blue dye.
-
Quantification: Centrifuge the formamide extracts to pellet debris. Measure the absorbance of the supernatant at ~620 nm. Calculate the concentration of Evans blue per gram of tissue using a standard curve.[13]
Visualization: Workflow for In Vivo Permeability Assaydot
References
- 1. iRGD peptides - Wikipedia [en.wikipedia.org]
- 2. Tissue-penetrating delivery of compounds and nanoparticles into tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C-end rule peptides mediate neuropilin-1-dependent cell, vascular, and tissue penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CendR - Wikipedia [en.wikipedia.org]
- 9. Access granted: iRGD helps silicasome-encased drugs breach the tumor barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tumor-Penetrating this compound Inhibits Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 14. Demonstration of differences in vascular permeability in experimental tumors by use of 19F magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biodistribution of iRGD Peptides: A Technical Guide for Researchers
An In-depth Analysis for Drug Development Professionals, Scientists, and Researchers
The internalizing RGD (iRGD) peptide, with its unique tumor-homing and tissue-penetrating properties, has emerged as a significant tool in the development of targeted cancer therapies. This guide provides a comprehensive overview of the biodistribution of iRGD peptides, detailing its mechanism of action, summarizing quantitative distribution data, and outlining the experimental protocols used for its study.
Mechanism of Action: A Three-Step Pathway to Tumor Penetration
The efficacy of iRGD in targeted drug delivery stems from a sequential, three-step mechanism that facilitates its accumulation and deep penetration into tumor tissue.[1][2] This process distinguishes iRGD from traditional RGD peptides, which typically only target the tumor vasculature.[2][3]
-
Initial Homing to Tumor Vasculature: The cyclic iRGD peptide contains the well-known Arg-Gly-Asp (RGD) motif. This motif serves as the initial homing device, binding with high affinity to αvβ3 and αvβ5 integrins, which are overexpressed on the surface of tumor endothelial cells and some tumor cells.[2][4]
-
Proteolytic Cleavage and CendR Motif Exposure: Following the binding to αv integrins, the this compound undergoes proteolytic cleavage by proteases present in the tumor microenvironment. This cleavage exposes a cryptic C-terminal motif known as the C-end Rule (CendR) motif (R/KXXR/K).[2][4]
-
Neuropilin-1 Binding and Tissue Penetration: The exposed CendR motif then binds to Neuropilin-1 (NRP-1), a receptor that is also overexpressed on various tumor cells and vasculature.[2][5] This interaction with NRP-1 triggers an active transport pathway, leading to the internalization of the peptide and any co-administered or conjugated therapeutic cargo. This process enhances the permeability of the tumor vasculature and facilitates the penetration of the peptide deep into the extravascular tumor parenchyma.[2][5]
Below is a diagram illustrating this signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound conjugation potentiates intraperitoneal tumor delivery of paclitaxel with polymersomes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Cyclic iRGD Peptides
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the synthesis and purification of cyclic iRGD peptides, potent tumor-penetrating peptides with significant applications in targeted drug delivery and cancer therapy. The protocols and data presented herein are compiled from established methodologies to guide researchers in the successful production and characterization of these valuable molecules.
Introduction
The internalizing RGD (iRGD) peptide, with the prototypical sequence CRGDKGPDC, is a cyclic nonapeptide renowned for its ability to home to and penetrate tumor tissue.[1] Its unique mechanism of action involves a sequential three-step process: initial binding to αv integrins on the tumor vasculature via the RGD motif, followed by proteolytic cleavage within the tumor microenvironment to expose a C-end Rule (CendR) motif.[1][2] This newly revealed CendR motif then binds to neuropilin-1 (NRP-1), triggering a cellular internalization pathway that facilitates the deep penetration of iRGD and any conjugated or co-administered therapeutic agents into the tumor parenchyma.[1][2][3] This targeted delivery mechanism makes cyclic iRGD peptides highly attractive vehicles for enhancing the efficacy of anti-cancer drugs, imaging agents, and nanoparticles.[3][4]
Synthesis of Cyclic iRGD Peptides
The primary method for synthesizing cyclic iRGD peptides is solid-phase peptide synthesis (SPPS) utilizing the Fmoc/tBu strategy, followed by on-resin cyclization to form the disulfide bridge.[5][6]
Experimental Protocol: Solid-Phase Peptide Synthesis and Cyclization
1. Resin Preparation:
-
Start with a Rink amide resin, which will yield a C-terminally amidated peptide upon cleavage.[5]
-
Swell the resin in a suitable solvent such as N,N-dimethylformamide (DMF) for 30 minutes.[6]
2. Linear Peptide Assembly:
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin's linker by treating it with 20% piperidine (B6355638) in DMF for 5 minutes, followed by a second treatment for 15 minutes.[6]
-
Washing: Thoroughly wash the resin with DMF to remove piperidine and cleaved Fmoc groups.[6]
-
Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially according to the iRGD sequence (C(Trt)-D(OtBu)-P-G-K(Boc)-D(OtBu)-G-R(Pbf)-C(Trt)). Use a standard coupling reagent cocktail such as HBTU/HOBt/DIPEA in DMF. Allow the coupling reaction to proceed for 2 hours.[6]
-
Washing: Wash the resin with DMF and Dichloromethane (DCM) to remove excess reagents.[6]
-
Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.
3. On-Resin Cyclization (Disulfide Bridge Formation):
-
After the final amino acid coupling and Fmoc deprotection, wash the resin extensively.
-
To form the disulfide bridge between the two cysteine residues, treat the resin-bound linear peptide with an oxidizing agent. A common method is the use of thallium(III) trifluoroacetate (B77799) in DMF.[5][7] Alternatively, air oxidation in a basic buffer (e.g., ammonium (B1175870) bicarbonate) can be employed.
-
Monitor the cyclization reaction by taking small aliquots of the resin, cleaving the peptide, and analyzing it by HPLC and mass spectrometry.
4. Cleavage and Deprotection:
-
Once cyclization is complete, wash the resin with DMF and DCM and dry it under vacuum.
-
Cleave the cyclic peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail. A standard cocktail is 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), and 2.5% water.[6][8] The reaction is typically carried out for 2-3 hours at room temperature.
5. Precipitation and Isolation of Crude Peptide:
-
Filter the resin from the cleavage mixture.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[6]
-
Centrifuge the suspension to pellet the peptide, decant the ether, and wash the pellet with cold ether multiple times.[6]
-
Dry the crude peptide pellet under vacuum to obtain a powder.[6]
Purification of Cyclic iRGD Peptides
The crude peptide product contains the desired cyclic iRGD along with various impurities such as truncated or deleted sequences and by-products from the cleavage process. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying cyclic iRGD peptides to a high degree of purity.[9]
Experimental Protocol: Reversed-Phase HPLC Purification
1. Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of acetonitrile (B52724) and water, containing 0.1% TFA.[5][6]
2. HPLC System and Column:
3. Mobile Phases:
4. Gradient Elution:
-
Equilibrate the column with a low percentage of Solvent B (e.g., 10%).
-
Apply a linear gradient of increasing Solvent B concentration to elute the peptide. A typical gradient might be from 10% to 80% Solvent B over 20-30 minutes.[5]
-
Monitor the elution profile using a UV detector at 210-230 nm.[5][9]
5. Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peak, which should be the desired cyclic iRGD peptide.
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pool the fractions that meet the desired purity level.
6. Lyophilization:
-
Freeze-dry the pooled, pure fractions to obtain the final cyclic this compound as a white, fluffy powder.[5]
Characterization of Cyclic iRGD Peptides
The identity and purity of the synthesized cyclic this compound must be confirmed using appropriate analytical techniques.
Key Characterization Methods:
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product. A single, sharp peak is indicative of high purity.
-
Mass Spectrometry (MS): Techniques such as MALDI-TOF or high-resolution mass spectrometry (HRMS) are used to confirm the molecular weight of the peptide, verifying that the correct sequence has been synthesized and cyclized.[5][10]
-
Amino Acid Analysis: This technique can be used to confirm the amino acid composition of the synthesized peptide.[10]
Quantitative Data Summary
The following table summarizes typical quantitative data obtained during the synthesis and purification of cyclic iRGD peptides and their conjugates, as reported in the literature.
| Parameter | Value | Reference |
| Synthesis Yield | ||
| Crude Peptide Yield (based on initial resin loading) | 15% | [5] |
| Purification Yield | ||
| Purified AF488-CG7CK-dab Yield | 24% | [5] |
| Purified Cy5.5-iRGDC Yield | 39% | [5] |
| Purity | ||
| Purity after RP-HPLC | >95% | Commonly achieved goal |
| Molecular Weight Confirmation | ||
| Calculated Exact Mass (AF488-CG7CK-dab, [M-H]⁻) | 1740.5340 | [5] |
| Found Mass (AF488-CG7CK-dab, HRMS) | 1740.8339 | [5] |
| Calculated Exact Mass (Cy5.5-iRGDC) | 2202.7232 | [5] |
| Found Mass (Cy5.5-iRGDC, MALDI-TOF) | 2202.7 | [5] |
Visualizations
Signaling Pathway of this compound
Caption: The three-step signaling pathway of the this compound for tumor penetration.
Experimental Workflow for Synthesis and Purification of Cyclic iRGD
Caption: Workflow for the synthesis and purification of cyclic iRGD peptides.
References
- 1. iRGD peptides - Wikipedia [en.wikipedia.org]
- 2. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery [mdpi.com]
- 4. iRGD as a tumor‑penetrating peptide for cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activatable iRGD-based peptide monolith: targeting, internalization, and fluorescence activation for precise tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. bachem.com [bachem.com]
- 10. resolvemass.ca [resolvemass.ca]
Application Notes and Protocols for the Solid-Phase Peptide Synthesis of iRGD
For Researchers, Scientists, and Drug Development Professionals
Introduction
The internalizing RGD (iRGD) peptide, with the sequence Cys-Arg-Gly-Asp-Lys-Gly-Pro-Asp-Cys (CRGDKGPDC), is a tumor-penetrating peptide that has garnered significant interest in targeted drug delivery and cancer therapy. Its unique mechanism involves a dual-receptor binding process. Initially, the Arg-Gly-Asp (RGD) motif targets αv integrins, which are frequently overexpressed on tumor endothelial cells. Subsequent proteolytic cleavage within the tumor microenvironment exposes a C-terminal CendR (C-end Rule) motif (CRGDK/R). This motif then binds to neuropilin-1 (NRP-1), triggering an endocytic pathway that facilitates the penetration of the peptide and its conjugated cargo deep into the tumor tissue.[1] This enhanced permeability and retention effect makes iRGD a powerful tool for delivering therapeutic agents directly to tumor cells, thereby increasing efficacy and reducing systemic toxicity.
This document provides a detailed protocol for the chemical synthesis of iRGD using Fmoc-based solid-phase peptide synthesis (SPPS), a widely adopted and robust method for peptide production.[2][3] The protocol covers the linear assembly of the peptide chain, on-resin cyclization to form the critical disulfide bridge, cleavage from the solid support, and subsequent purification and characterization.
Quantitative Data Summary
The successful synthesis of iRGD can be evaluated by several key parameters. The following table summarizes typical quantitative data obtained for synthetic iRGD.
| Parameter | Typical Value | Method of Analysis |
| Purity | >95% (typically ≥98%) | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Molecular Weight (Monoisotopic) | 947.3 g/mol | Mass Spectrometry (e.g., ESI-MS, MALDI-TOF) |
| Molecular Formula | C₃₅H₅₉N₁₃O₁₄S₂ | - |
| Overall Yield | 10-20% | Calculated from initial resin loading |
Note: The overall yield can vary significantly based on the scale of synthesis, efficiency of coupling and cyclization, and purification recovery.
Experimental Protocols
Materials and Reagents
-
Resin: Rink Amide resin (100-200 mesh)
-
Fmoc-Protected Amino Acids:
-
Fmoc-Cys(Trt)-OH
-
Fmoc-Arg(Pbf)-OH
-
Fmoc-Gly-OH
-
Fmoc-Asp(OtBu)-OH
-
Fmoc-Lys(Boc)-OH
-
Fmoc-Pro-OH
-
-
Solvents:
-
N,N-Dimethylformamide (DMF) (Peptide synthesis grade)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Acetonitrile (ACN) (HPLC grade)
-
Deionized Water (HPLC grade)
-
Diethyl ether (anhydrous, cold)
-
-
Reagents:
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF
-
Cyclization Reagent: Thallium(III) trifluoroacetate (B77799) (Tl(TFA)₃) or Iodine (I₂)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O)
-
HPLC Mobile Phase A: 0.1% TFA in water
-
HPLC Mobile Phase B: 0.1% TFA in acetonitrile
-
Linear Peptide Synthesis (Fmoc-SPPS)
This protocol outlines the manual synthesis of the linear iRGD precursor on Rink Amide resin. The synthesis proceeds from the C-terminus to the N-terminus.
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.
-
First Amino Acid Coupling (Fmoc-Cys(Trt)-OH):
-
Drain the DMF from the swollen resin.
-
In a separate vial, pre-activate Fmoc-Cys(Trt)-OH (3 eq. relative to resin loading) with HBTU (2.95 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and agitate for 15 minutes.
-
Wash the resin thoroughly with DMF (5x).
-
-
Subsequent Amino Acid Couplings: Repeat the following steps for each subsequent amino acid in the iRGD sequence (Asp(OtBu), Pro, Gly, Lys(Boc), Asp(OtBu), Gly, Arg(Pbf), Cys(Trt)):
-
Pre-activation: In a separate vial, dissolve the Fmoc-amino acid (3 eq.) and HBTU (2.95 eq.) in DMF. Add DIPEA (6 eq.) to start the activation.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Washing: Wash the resin with DMF (3x).
-
Fmoc Deprotection: Perform the two-step deprotection with 20% piperidine in DMF as described above.
-
Washing: Wash the resin with DMF (5x) and DCM (3x).
-
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection to expose the N-terminal amine.
On-Resin Cyclization (Disulfide Bond Formation)
-
Trityl Group Removal:
-
Wash the dried peptidyl-resin with DCM.
-
Treat the resin with a solution of 95:2.5:2.5 TFA/TIS/H₂O for 2 hours to selectively remove the Trityl protecting groups from the cysteine side chains.
-
-
Resin Neutralization:
-
Wash the resin thoroughly with DCM (5x) and DMF (5x).
-
Neutralize the resin with 10% DIPEA in DMF (3x, 5 min each).
-
Wash the resin again with DMF (5x).
-
-
Oxidation/Cyclization:
-
Suspend the resin in DMF.
-
Add Thallium(III) trifluoroacetate (Tl(TFA)₃) (1.5 eq.) and agitate at room temperature for 1.5 hours. Monitor the reaction using Ellman's test for free thiols until completion.
-
Alternatively, treat the resin with 10 equivalents of iodine (I₂) in DMF. Agitate the mixture for 40-60 minutes.
-
-
Washing:
-
If using iodine, wash the resin with DMF (3x), 2% ascorbic acid in DMF (to quench excess iodine) (2x), DMF (5x), and finally DCM (3x).
-
If using Tl(TFA)₃, wash the resin thoroughly with DMF (6x) and DCM (6x).
-
Cleavage and Deprotection
-
Resin Preparation: Dry the cyclized peptide-resin under a stream of nitrogen.
-
Cleavage: Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) to the dry resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to a 50-fold excess of cold diethyl ether.
-
-
Isolation:
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether twice more.
-
Dry the crude peptide pellet under vacuum.
-
Purification and Analysis
-
Purification:
-
Dissolve the crude peptide in a minimal amount of 50% Acetonitrile/Water with 0.1% TFA.
-
Purify the peptide using preparative Reverse-Phase HPLC (RP-HPLC) on a C18 column.
-
Use a linear gradient of mobile phase B (0.1% TFA in ACN) into mobile phase A (0.1% TFA in water). A typical gradient would be 5-45% B over 40 minutes.
-
Monitor the elution profile at 220 nm and collect the fractions corresponding to the major peak.
-
-
Analysis:
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Confirm the identity of the purified peptide by mass spectrometry to verify the correct molecular weight (Expected [M+H]⁺ ≈ 948.03).
-
-
Lyophilization: Lyophilize the pure fractions to obtain the final iRGD peptide as a white fluffy powder.
Visualizations
Caption: The signaling pathway of the this compound.
Caption: The experimental workflow for iRGD solid-phase peptide synthesis.
References
Application Notes & Protocols: HPLC Purification of iRGD Peptides
Introduction
The internalizing RGD (iRGD) peptide, with the sequence CRGDKGPDC, is a cyclic nonapeptide renowned for its tumor-homing and tissue-penetrating capabilities.[1][2][3] Its unique mechanism involves a three-step process: initial binding to αvβ3 and αvβ5 integrins on tumor vasculature, proteolytic cleavage to expose a cryptic C-end Rule (CendR) motif, and subsequent binding of this motif to Neuropilin-1 (NRP-1) to trigger a transport pathway.[1][4][5] This allows co-administered or conjugated therapeutic agents to penetrate deep into tumor tissue.[6] Given its potential in targeted cancer therapy and drug delivery, obtaining highly pure iRGD peptide is critical for research, preclinical, and clinical applications.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for the purification of synthetic peptides like iRGD.[7] This document provides detailed application notes and protocols for the analytical and preparative HPLC purification of iRGD peptides, tailored for researchers, scientists, and professionals in drug development.
Principle of RP-HPLC for Peptide Purification
RP-HPLC separates molecules based on their hydrophobicity.[7] The stationary phase, typically silica (B1680970) with bonded C18 alkyl chains, is nonpolar, while the mobile phase is a polar solvent system, usually a mixture of water and an organic solvent like acetonitrile (B52724) (ACN).[7][8] Peptides are introduced to the column in a mobile phase with a low ACN concentration and bind to the C18 stationary phase.[9] By gradually increasing the concentration of ACN (a gradient elution), the polarity of the mobile phase is reduced, causing peptides to elute in order of increasing hydrophobicity.[10][11] An ion-pairing agent, such as trifluoroacetic acid (TFA), is added to both mobile phases to improve peak shape and resolution by neutralizing the charge on peptide molecules.[9][12]
iRGD Signaling and Penetration Pathway
The tumor-penetrating mechanism of the this compound is a sequential, multi-step process that enhances the delivery of therapeutics into tumor tissue.
Protocols for this compound Purification
The following protocols detail the methods for both analytical and preparative scale purification of this compound using RP-HPLC. Analytical HPLC is used for assessing the purity of crude or purified samples, while preparative HPLC is used to isolate the target peptide from impurities.[13][14]
Materials and Equipment
-
HPLC System: Analytical and/or Preparative HPLC system with a gradient pump, autosampler/manual injector, and UV detector.
-
Columns: C18 Reverse-Phase columns (see tables for specifications).
-
Solvents: HPLC-grade acetonitrile (ACN) and water.
-
Reagents: Trifluoroacetic acid (TFA), high-purity.
-
Sample Preparation: Crude, lyophilized this compound.
-
Post-Purification: Lyophilizer (Freeze-Dryer).
-
Miscellaneous: 0.22 or 0.45 µm syringe filters, vials, volumetric flasks.
Mobile Phase Preparation
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
Note: All mobile phases should be filtered through a 0.2 µm filter and degassed prior to use to prevent column and system blockage.[15]
Protocol 1: Analytical RP-HPLC for Purity Assessment
This protocol is designed to analyze the purity of the crude synthetic this compound and the fractions collected during preparative purification.
Methodology:
-
Sample Preparation: Dissolve a small amount of the crude this compound in Mobile Phase A or a water/ACN mixture to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.[15]
-
Column Equilibration: Equilibrate the analytical column with the initial gradient conditions (e.g., 10% Mobile Phase B) for at least 10-15 minutes or until a stable baseline is achieved.[16]
-
Injection: Inject 5-20 µL of the prepared sample.
-
Elution & Detection: Run the gradient elution as specified in the table below. Monitor the absorbance at 220-230 nm, where the peptide bond absorbs.[17]
-
Analysis: Integrate the peak areas to determine the relative purity of the this compound.
Table 1: Analytical HPLC Parameters for iRGD Purity Analysis
| Parameter | Specification | Reference |
|---|---|---|
| Column | XBridge BEH C18, 10 µm, 4.6 mm × 150 mm | [17] |
| Mobile Phase A | 0.1% TFA in Water | [17] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | [17] |
| Gradient | 10% to 80% B over 20 minutes | [17] |
| Flow Rate | 1.0 mL/min | [17] |
| Detection | UV at 230 nm | [17] |
| Injection Volume | 5-20 µL |[14] |
Protocol 2: Preparative RP-HPLC for iRGD Purification
This protocol is for purifying larger quantities of the crude this compound.
Methodology:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water or a solvent containing DMSO if solubility is an issue).[15][18] The concentration will be significantly higher than for analytical runs. Filter the solution to remove any particulate matter.[18]
-
Column Equilibration: Equilibrate the preparative column with the initial mobile phase conditions for a sufficient time based on the column volume.
-
Injection: Load the prepared sample onto the column. The loading amount depends on the column size and can range from milligrams to grams.[13]
-
Elution & Fraction Collection: Run the preparative gradient. Collect fractions manually or using an automated fraction collector as the peaks elute from the column.[9]
-
Fraction Analysis: Analyze the purity of each collected fraction using the Analytical HPLC method described in Protocol 1.
-
Pooling: Combine the fractions that contain the this compound at the desired purity level (e.g., >95% or >98%).[7][9]
Table 2: Preparative HPLC Parameters for iRGD Purification
| Parameter | Specification | Reference |
|---|---|---|
| Column | XBridge BEH130 Prep C18, 10 µm, 10 mm × 250 mm | [17] |
| Mobile Phase A | 0.1% TFA in Water | [17] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | [17] |
| Gradient | 10% to 80% B over 20 minutes | [17] |
| Flow Rate | 4.0 mL/min | [17] |
| Detection | UV at 230 nm | [17] |
| Sample Load | Milligram to Gram scale, dependent on column capacity |[13] |
Post-Purification: Lyophilization
After pooling the pure fractions, the solvent must be removed to obtain the final peptide powder.
Methodology:
-
Freeze the pooled fractions containing acetonitrile and water in a suitable container (e.g., a round-bottom flask).
-
Connect the frozen sample to a lyophilizer (freeze-dryer). The process involves removing the frozen solvent under high vacuum through sublimation.[19][20]
-
Continue the process until a dry, fluffy white powder of the purified this compound is obtained.
-
Store the lyophilized peptide at -20°C or lower for long-term stability.[21]
General Workflow for iRGD Purification
The entire process from crude material to a final, pure product follows a logical sequence of steps designed to maximize purity and yield.
References
- 1. iRGD peptides - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iRGD as a tumor‑penetrating peptide for cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. Successful Protein Purification: Gradient elution – LAMBDA OMNICOLL | LAMBDA Laboratory Instruments [fractioncollector.info]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. Analytical vs. Semi-Preparative vs. Preparative HPLC: A Strategic Guide to Precision, Scale, and Efficiency - MetwareBio [metwarebio.com]
- 14. Analytical vs. Preparative HPLC: Understanding Key Differences [hplcvials.com]
- 15. researchgate.net [researchgate.net]
- 16. protocols.io [protocols.io]
- 17. Activatable iRGD-based peptide monolith: targeting, internalization, and fluorescence activation for precise tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. uk-peptides.com [uk-peptides.com]
- 20. scientificproducts.com [scientificproducts.com]
- 21. verifiedpeptides.com [verifiedpeptides.com]
Application Notes and Protocols for iRGD-Functionalized Liposomes in Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of iRGD-functionalized liposomes as a targeted drug delivery system for cancer therapy. The internalizing RGD (iRGD) peptide is a tumor-penetrating peptide that enhances the delivery of therapeutic agents to tumor tissues by targeting αv integrins and neuropilin-1 (NRP-1).[1][2][3][4]
Mechanism of Action
The iRGD peptide (sequence: CRGDKGPDC) facilitates tumor targeting and penetration through a multi-step process.[3][4] Initially, the Arg-Gly-Asp (RGD) motif binds to αv integrins, which are overexpressed on many tumor endothelial cells and some tumor cells.[2][5] This binding leads to a proteolytic cleavage of the this compound, exposing a C-terminal CendR (C-end Rule) motif (R/KXXR/K).[3][4] The exposed CendR motif then binds to neuropilin-1 (NRP-1), a receptor also overexpressed in tumors, triggering endocytosis and subsequent transport of the iRGD-conjugated liposome (B1194612) into the tumor parenchyma.[1][2][3][4] This mechanism allows for deeper penetration of the therapeutic payload into the tumor mass compared to non-targeted liposomes.[2][6]
Data Presentation: Physicochemical and Biological Characterization
The following tables summarize quantitative data from various studies, comparing iRGD-functionalized liposomes with control formulations.
Table 1: Physicochemical Properties of Liposomal Formulations
| Formulation | Drug/Payload | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| iRGD-liposome-ASO | Antisense Oligonucleotide | ~150 | <0.1 | -6.67 to -7.10 | 83.36 ± 4.3 | 55.37 ± 1.6 | [1] |
| iRGD-cMLV | Doxorubicin (B1662922) | ~230 ± 11.23 | - | - | ~85 | - | [2] |
| cMLV | Doxorubicin | ~220 ± 6.98 | - | - | ~85 | - | [2] |
| iRGD-SSL-DOX | Doxorubicin | 91 | 0.16 | - | 98.36 | - | [7] |
| iRGD-SSL-CLA-PTX | Conjugated Linoleic Acid–Paclitaxel | - | - | - | - | - | [5] |
| SSL-CLA-PTX | Conjugated Linoleic Acid–Paclitaxel | - | - | - | - | - | [5] |
Table 2: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Formulation | IC50 (µg/mL) | Reference |
| 4T1 (Breast Cancer) | iRGD-cMLV(Dox) | 0.011 ± 0.0037 | [2] |
| 4T1 (Breast Cancer) | cMLV(Dox) | 0.018 ± 0.0025 | [2] |
| JC (Drug-Resistant Breast Cancer) | iRGD-cMLV(Dox) | 2.01 ± 0.22 | [2] |
| JC (Drug-Resistant Breast Cancer) | cMLV(Dox) | 3.19 ± 0.32 | [2] |
| B16-F10 (Melanoma) | iRGD-SSL-CLA-PTX | Similar to free drug | [5] |
| B16-F10 (Melanoma) | SSL-CLA-PTX | Significantly higher than iRGD-liposome and free drug | [5] |
| A549 (Lung Cancer) | iRGD-LP-CUR-PIP | Enhanced cytotoxicity over non-targeted liposomes | [6][8] |
Table 3: In Vivo Tumor Growth Inhibition
| Tumor Model | Treatment Group | Dosage | Tumor Growth Inhibition | Reference |
| 22Rv1 Prostate Tumor Xenograft | iRGD-liposome-ASO | 50 mg/kg ASO equivalent, every 4 days for 2 weeks | Significantly suppressed tumor growth compared to free ASO and non-targeted liposomes | [1] |
| 4T1 Breast Tumor | iRGD-cMLV(Dox) | 2 mg/kg Dox equivalent, every 3 days | Marked suppression of tumor growth compared to cMLV(Dox) | [2] |
| B16-F10 Melanoma | iRGD-SSL-CLA-PTX | 2 mg CLA-PTX/kg on days 7, 9, 11, 13, and 15 | Significantly inhibited tumor growth compared to SSL-CLA-PTX and free drug | [5] |
| Orthotopic 22Rv1 Prostate Tumors | DOX liposomes + iRGD | 1 or 3 mg/kg DOX | Potentiated activity of DOX, inducing nearly complete tumor-growth inhibition at 3 mg/kg | [9] |
Table 4: Biodistribution of iRGD-Liposomes in Tumor-Bearing Mice
| Formulation | Tumor Model | Time Point | Tumor Accumulation (%ID/g) | Reference |
| iRGD-liposome-ASO | 4T1 Breast Tumor | 4 days | Significantly increased ASO accumulation compared to free ASO and liposome-ASO | [1] |
| iRGD-SSL-CLA-PTX | B16-F10 Melanoma | 1 hour | 1.84 ± 0.17 | [5] |
| SSL-CLA-PTX | B16-F10 Melanoma | 1 hour | Lower than iRGD-liposome | [5] |
| CLA-PTX solution | B16-F10 Melanoma | 1 hour | 0.79 ± 0.06 | [5] |
| iRGD-SSL-CLA-PTX | B16-F10 Melanoma | 4 hours | 1.17 ± 0.28 | [5] |
| CLA-PTX solution | B16-F10 Melanoma | 4 hours | 0.58 ± 0.04 | [5] |
Experimental Protocols
Protocol 1: Synthesis of iRGD-Functionalized Liposomes
This protocol describes a common method for preparing iRGD-liposomes using the post-insertion technique.
Materials:
-
Lipids (e.g., DPPC, Cholesterol, DSPE-PEG2000-Maleimide)
-
Drug to be encapsulated (e.g., Doxorubicin, Paclitaxel)
-
This compound with a terminal cysteine
-
Hydration buffer (e.g., PBS, HBS)
-
Dialysis membrane (MWCO appropriate for removing unencapsulated drug)
-
Extruder and polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Hydration:
-
Dissolve lipids (e.g., DPPC, cholesterol, and DSPE-PEG2000-Maleimide at a desired molar ratio) in chloroform in a round-bottom flask.[1]
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with an aqueous solution containing the drug to be encapsulated. Vortex and sonicate to form multilamellar vesicles (MLVs).[5]
-
-
Liposome Extrusion:
-
Extrude the MLV suspension multiple times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder to form small unilamellar vesicles (SUVs).[1]
-
-
Drug Loading (for some drugs):
-
For drugs like doxorubicin, an ammonium (B1175870) sulfate (B86663) gradient method can be used for active loading into pre-formed liposomes.[7]
-
-
Purification:
-
Remove unencapsulated drug by dialysis or size exclusion chromatography.
-
-
iRGD Conjugation:
-
Dissolve the this compound (with a terminal cysteine) in a suitable buffer.
-
Add the iRGD solution to the liposome suspension containing maleimide-functionalized PEG-lipids.
-
Incubate the mixture for several hours at room temperature or overnight at 4°C with gentle stirring to allow for the maleimide-thiol reaction.
-
Remove unconjugated peptide by dialysis or size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).[1]
-
Determine the encapsulation efficiency and drug loading by separating the encapsulated from the free drug and quantifying the drug amount (e.g., using HPLC or a fluorescence assay).[1]
-
Protocol 2: In Vitro Cellular Uptake Assay
This protocol outlines a method to quantify the cellular uptake of iRGD-liposomes.
Materials:
-
Cancer cell line of interest (e.g., 4T1, U87MG)
-
Cell culture medium and supplements
-
Fluorescently labeled liposomes (e.g., containing a fluorescent lipid or encapsulating a fluorescent dye) or drug-loaded liposomes
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer or fluorescence microscope
-
Cell lysis buffer (for drug quantification)
Procedure:
-
Cell Seeding:
-
Seed cells in 24-well or 96-well plates at a suitable density and allow them to adhere overnight.[10]
-
-
Incubation with Liposomes:
-
Remove the culture medium and wash the cells with PBS.
-
Add fresh medium containing the desired concentration of iRGD-liposomes, non-targeted liposomes, or free drug.
-
Incubate the cells for a specific time period (e.g., 2, 4, 6 hours) at 37°C.[5]
-
-
Washing:
-
Remove the liposome-containing medium and wash the cells three times with ice-cold PBS to remove unbound liposomes.[11]
-
-
Quantification:
-
Flow Cytometry:
-
Detach the cells using trypsin-EDTA and resuspend them in PBS.
-
Analyze the cell suspension using a flow cytometer to measure the mean fluorescence intensity, which corresponds to the amount of cellular uptake.[11]
-
-
Fluorescence Microscopy:
-
Fix the cells and visualize them under a fluorescence microscope to observe the intracellular localization of the liposomes.
-
-
Drug Quantification:
-
Lyse the cells with a suitable lysis buffer.
-
Quantify the amount of intracellular drug using a suitable analytical method (e.g., HPLC, fluorescence spectroscopy).
-
-
Protocol 3: In Vivo Antitumor Activity Study
This protocol describes a typical animal study to evaluate the therapeutic efficacy of iRGD-liposomes.
Materials:
-
Immunocompromised mice (e.g., nude mice, SCID mice)
-
Cancer cell line to establish tumors
-
iRGD-liposomes, non-targeted liposomes, free drug, and a vehicle control (e.g., PBS)
-
Calipers for tumor measurement
-
Syringes and needles for injection
Procedure:
-
Tumor Inoculation:
-
Animal Grouping and Treatment:
-
Randomly divide the mice into different treatment groups (e.g., vehicle control, free drug, non-targeted liposomes, iRGD-liposomes).
-
Administer the treatments intravenously (e.g., via the tail vein) at a predetermined dose and schedule (e.g., every 3 days).[2]
-
-
Monitoring:
-
Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length × Width²)/2.[7]
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
-
Endpoint:
-
At the end of the study (e.g., after a specific number of days or when tumors in the control group reach a certain size), euthanize the mice.
-
Excise the tumors and weigh them.
-
Optionally, collect major organs for histological analysis or biodistribution studies.
-
-
Data Analysis:
-
Plot the tumor growth curves for each group.
-
Statistically analyze the differences in tumor volume and weight between the treatment groups.
-
Visualizations
Caption: Signaling pathway of iRGD-mediated liposome delivery.
Caption: Experimental workflow for iRGD-liposome development.
Caption: Logical relationship of targeted drug delivery.
References
- 1. iRGD-liposomes enhance tumor delivery and therapeutic efficacy of antisense oligonucleotide drugs against primary prostate cancer and bone metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced Therapeutic Efficacy of iRGD-Conjugated Crosslinked Multilayer Liposomes for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Progress of RGD Modified Liposomes as Multistage Rocket Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. The antitumor activity of a doxorubicin loaded, iRGD-modified sterically-stabilized liposome on B16-F10 melanoma cells: in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Antitumour Activity of a Curcumin and Piperine Loaded iRGD-Modified Liposome: In Vitro and In Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols: Co-administration of iRGD with Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the co-administration of the tumor-penetrating peptide iRGD with various chemotherapeutic agents. The internalizing RGD (iRGD) peptide enhances the permeability of tumor vasculature and tissue, leading to increased accumulation and efficacy of co-administered anticancer drugs.[1] This document summarizes key quantitative data from preclinical studies, outlines detailed experimental methodologies, and provides visual representations of the underlying mechanisms and workflows.
Mechanism of Action
The iRGD peptide (sequence: CRGDKGPDC) facilitates drug delivery to tumors through a multi-step process.[2] Initially, the RGD motif binds to αvβ3 and αvβ5 integrins, which are overexpressed on tumor endothelial cells and some tumor cells.[2][3] This binding is followed by proteolytic cleavage of iRGD, exposing a C-terminal CendR motif (R/KXXR/K).[2][4] The exposed CendR motif then binds to neuropilin-1 (NRP-1), a receptor also abundant in the tumor microenvironment, which triggers an active transport pathway, increasing the extravasation and penetration of co-administered therapeutic agents deep into the tumor parenchyma.[1][2][4] This mechanism allows for enhanced delivery of a wide range of cancer drugs, from small molecules to nanoparticles.[1]
Signaling Pathway and Enhancement of Chemotherapy
The following diagram illustrates the signaling pathway of iRGD-mediated drug delivery.
Caption: iRGD signaling pathway for enhanced drug delivery.
Quantitative Data Summary
The co-administration of iRGD has been shown to significantly enhance the efficacy of various chemotherapeutic agents across different cancer models. The following tables summarize the quantitative outcomes from key preclinical studies.
Table 1: Enhanced Tumor Accumulation of Co-administered Agents with iRGD
| Chemotherapeutic Agent | Cancer Model | Fold Increase in Tumor Accumulation | Reference |
| Doxorubicin | Orthotopic 22Rv1 Prostate Tumor | 7-fold | [1] |
| Trastuzumab | BT474 Breast Tumor | 40-fold | [1] |
| Nab-paclitaxel (Abraxane®) | BT474 Breast Tumor | 11-fold (vs. non-targeted Abraxane) | [3] |
| Dextran (Tracer) | BxPC-3 Pancreatic Xenograft | 1.8-fold | [5] |
| Dextran (Tracer) | MIA PaCa-2 Pancreatic Xenograft | 2.1-fold | [5] |
Table 2: Enhanced Therapeutic Efficacy with iRGD Co-administration
| Chemotherapeutic Agent | Cancer Model | Key Efficacy Outcome | Reference |
| Doxorubicin (1 mg/kg) | Orthotopic 22Rv1 Prostate Tumor | Equivalent efficacy to 3 mg/kg Doxorubicin alone | [1] |
| Doxorubicin (3 mg/kg) | Orthotopic 22Rv1 Prostate Tumor | Nearly complete tumor growth inhibition | [1] |
| Gemcitabine (B846) | Pancreatic Cancer Models (NRP-1 overexpressing) | Significant tumor reduction compared to gemcitabine alone | [5][6] |
| Gemcitabine | A549 NSCLC | Tumor growth inhibition rate of 86.9% | [3] |
| Sorafenib & Doxorubicin | Hepatocellular Carcinoma | Significantly augmented individual inhibitory effects | [7] |
| Paclitaxel-loaded PLGA Nanoparticles | Colorectal Tumor Xenografts | Dramatically enhanced tumor growth suppression | [8] |
Experimental Protocols
The following are detailed protocols for conducting in vivo experiments to evaluate the co-administration of iRGD with chemotherapeutic agents.
Protocol 1: Evaluation of Enhanced Drug Accumulation in Tumors
This protocol is designed to quantify the increase in chemotherapeutic agent concentration within the tumor tissue following co-administration with iRGD.
Materials:
-
Tumor-bearing mice (e.g., BALB/c nude mice with xenograft tumors)
-
This compound (4 µmol/kg)[9]
-
Chemotherapeutic agent (e.g., Doxorubicin, 10 mg/kg)[9]
-
Phosphate-buffered saline (PBS)
-
Tissue homogenization equipment
-
Analytical instrumentation for drug quantification (e.g., HPLC, fluorescence microscopy)
Procedure:
-
Animal Model Preparation: Establish tumors in mice by subcutaneously or orthotopically injecting cancer cells (e.g., 1x10^6 LS174T cells for colorectal cancer).[8] Allow tumors to reach a suitable size (e.g., ~200-300 mm³).[8]
-
Grouping: Randomly assign mice to experimental groups (n=4-5 per group):
-
Group 1: Chemotherapeutic agent + PBS
-
Group 2: Chemotherapeutic agent + iRGD
-
-
Administration: Intravenously inject the chemotherapeutic agent and iRGD (or PBS control). The agents can be co-injected or administered sequentially.
-
Tissue Collection: At a predetermined time point post-injection (e.g., 1 hour), euthanize the mice and excise the tumors and other major organs (heart, liver, spleen, lungs, kidneys) for biodistribution analysis.[9]
-
Sample Preparation: Homogenize the collected tissues.
-
Quantification: Analyze the concentration of the chemotherapeutic agent in the tissue homogenates using an appropriate analytical method. For fluorescent drugs like doxorubicin, quantification can be done via fluorescence measurement.
-
Data Analysis: Compare the drug concentration in the tumors and other organs between the different treatment groups.
Protocol 2: Assessment of Therapeutic Efficacy in a Xenograft Model
This protocol outlines the methodology to assess the anti-tumor efficacy of a chemotherapeutic agent when co-administered with iRGD.
Materials:
-
Tumor-bearing mice
-
Chemotherapeutic agent (e.g., Gemcitabine 100 mg/kg, Doxorubicin 1 mg/kg)[6][9]
-
PBS
-
Calipers for tumor measurement
-
Analytical balance for body weight measurement
Procedure:
-
Animal Model Preparation: As described in Protocol 1. Wait for tumors to reach approximately 50 mm³.[8]
-
Grouping: Randomly assign mice to experimental groups (n=7 per group to buffer for unexpected deaths):
-
Group 1: PBS (Control)
-
Group 2: Chemotherapeutic agent alone
-
Group 3: iRGD alone
-
Group 4: Chemotherapeutic agent + iRGD
-
-
Treatment Schedule: Administer treatments intravenously according to a defined schedule (e.g., every other day for a total of three treatments for paclitaxel; q3d x 4 for gemcitabine).[6][8]
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (length x width²)/2.
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
-
Endpoint: Continue the experiment until tumors in the control group reach a predetermined maximum size or for a specified duration (e.g., 30 days).[9]
-
Data Analysis: Plot tumor growth curves for each group. At the end of the study, excise the tumors and weigh them. Perform statistical analysis to compare the tumor growth inhibition between the treatment groups.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the co-administration of iRGD and a chemotherapeutic agent in a preclinical setting.
Caption: General experimental workflow for in vivo studies.
Logical Relationship of iRGD-Enhanced Chemotherapy
The diagram below outlines the logical progression from the administration of iRGD to the observed therapeutic benefits.
Caption: Logical flow of iRGD's therapeutic enhancement.
Conclusion
The co-administration of iRGD with chemotherapeutic agents represents a promising strategy to overcome the barrier of poor drug penetration into solid tumors. The preclinical data strongly supports the potential of this approach to enhance therapeutic efficacy and potentially reduce systemic side effects by allowing for lower effective doses of cytotoxic drugs. The provided protocols offer a foundation for researchers to further investigate and optimize this innovative drug delivery platform.
References
- 1. Co-administration of a Tumor-Penetrating Peptide Enhances the Efficacy of Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer effects of gemcitabine are enhanced by co-administered this compound in murine pancreatic cancer models that overexpressed neuropilin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer effects of gemcitabine are enhanced by co-administered this compound in murine pancreatic cancer models that overexpressed neuropilin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improving Drug Penetrability with iRGD Leverages the Therapeutic Response to Sorafenib and Doxorubicin in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Co-Administration Of iRGD Enhances Tumor-Targeted Delivery And Anti-Tumor Effects Of Paclitaxel-Loaded PLGA Nanoparticles For Colorectal Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Replication Study: Coadministration of a tumor-penetrating peptide enhances the efficacy of cancer drugs | eLife [elifesciences.org]
Application Notes and Protocols: iRGD Peptide in Near-Infrared Fluorescence Imaging of Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The iRGD peptide (internalizing RGD, sequence: CRGDKGPDC) is a tumor-penetrating peptide that has demonstrated significant potential in enhancing the delivery of imaging agents and therapeutics to solid tumors.[1][2] Its unique dual-receptor targeting mechanism allows for not only specific binding to the tumor vasculature but also deep penetration into the tumor parenchyma.[3][4] This capability makes iRGD an invaluable tool for near-infrared (NIR) fluorescence imaging, enabling high-contrast visualization of tumors for diagnostics, image-guided surgery, and monitoring therapeutic response.[5]
The mechanism of iRGD involves a three-step process:
-
Homing to Tumor Vasculature: The Arg-Gly-Asp (RGD) motif within the this compound selectively binds to αvβ3 and αvβ5 integrins, which are overexpressed on endothelial cells of the tumor neovasculature and on some tumor cells.[1][4]
-
Proteolytic Cleavage: Upon binding to integrins, the this compound is proteolytically cleaved by tumor-associated proteases, exposing a C-terminal CendR (C-end Rule) motif (R/KXXR/K).[1][4]
-
Tumor Penetration: The exposed CendR motif then binds to neuropilin-1 (NRP-1), a receptor also highly expressed on tumor vasculature and tumor cells, which triggers an endocytic/transcytotic pathway, facilitating the transport of iRGD and its conjugated cargo deep into the extravascular tumor tissue.[1][3][4]
These application notes provide an overview of the use of this compound in NIR fluorescence imaging, including detailed protocols for probe synthesis and in vivo imaging, as well as a summary of quantitative data from preclinical studies.
Data Presentation: Quantitative Analysis of iRGD-NIR Probes
The following tables summarize the quantitative data on the performance of various iRGD-conjugated NIR probes for tumor imaging. The data highlights the enhanced tumor accumulation and contrast achieved with iRGD targeting.
Table 1: In Vivo Tumor-to-Background Ratios (TBR) of iRGD-NIR Probes
| Probe | Tumor Model | Time Post-Injection | Tumor-to-Background Ratio (TBR) | Reference |
| Cy7-c(RGDyK) | U87MG | 2 h | 2.50 ± 0.15 | [6] |
| Cy7-E[c(RGDyK)]₂ | U87MG | 2 h | 2.72 ± 0.08 | [6] |
| Cy7-E{E[c(RGDyK)]₂}₂ | U87MG | 2 h | 4.35 ± 0.26 | [6][7] |
| Ac-Cys(IRDye®800CW)-iRGD | MDA-MB-435 | 1 h | ~2.0 | [2] |
| DOTA-Cys(IRDye®800CW)-iRGD | MDA-MB-435 | 1 h | ~2.0 | [2] |
| iRGD-ZW800 | A549 | 24 h | ~5.0 | [5] |
| QD800-RGD | U87MG | 4 h | High (Specific value not provided) | [8] |
Table 2: Biodistribution of iRGD-NIR Probes
| Probe | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Key Organ Uptake (%ID/g) | Reference |
| ⁶⁴Cu-DOTA-E{E[c(RGDfK)]₂}₂ | U87MG | Not Specified | Up to 10 | Not Specified | [6] |
| QD800-RGD | U87MG | 4 h | 10.7 ± 1.5 | Liver, Spleen | [8][9] |
| QD800-PEG (Control) | U87MG | 4 h | 2.9 ± 0.3 | Liver, Spleen | [8][9] |
| QD800-RAD (Control) | U87MG | 4 h | 4.0 ± 0.5 | Liver, Spleen | [8][9] |
| iRGD-ZW800 | A549 | 96 h | High | Kidney, Liver | [5] |
%ID/g: Percentage of injected dose per gram of tissue.
Experimental Protocols
Protocol 1: Conjugation of this compound to NHS-Ester Activated NIR Dyes (e.g., Cy7-NHS)
This protocol describes a common method for labeling the this compound with a near-infrared dye that has an N-hydroxysuccinimide (NHS) ester reactive group.
Materials:
-
This compound (e.g., c(CRGDKGPDC))
-
NHS-ester activated NIR dye (e.g., Cy7-NHS)
-
0.1 M Sodium Bicarbonate Buffer (pH 8.5) or Sodium Borate (B1201080) Buffer (pH 8.5)[6]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Size-exclusion chromatography columns (e.g., Sephadex G-25) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Lyophilizer
Procedure:
-
Peptide Dissolution: Dissolve the this compound in the 0.1 M sodium bicarbonate or borate buffer at a concentration of 1-5 mg/mL.
-
Dye Dissolution: Immediately before use, dissolve the NHS-ester activated NIR dye in a small amount of anhydrous DMF or DMSO.
-
Conjugation Reaction: Add the dissolved dye to the peptide solution. A molar ratio of 1.2:1 (dye:peptide) is typically used to ensure efficient labeling of the peptide.[6]
-
Incubation: Gently mix the reaction mixture and incubate at room temperature for 2-4 hours or at 4°C overnight in the dark.[6]
-
Purification: Purify the iRGD-dye conjugate from unreacted dye and peptide using either size-exclusion chromatography or RP-HPLC.
-
Size-Exclusion Chromatography: Equilibrate the column with phosphate-buffered saline (PBS). Load the reaction mixture onto the column and elute with PBS. The first colored fraction will be the labeled peptide.
-
RP-HPLC: Use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA). Monitor the elution profile at the absorbance maximum of the dye and the peptide (e.g., 220 nm and 750 nm for Cy7).
-
-
Characterization: Confirm the successful conjugation and purity of the product using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and UV-Vis spectroscopy.
-
Lyophilization and Storage: Lyophilize the purified conjugate and store it at -20°C or -80°C, protected from light.
Protocol 2: In Vivo Near-Infrared Fluorescence Imaging of Tumors
This protocol provides a general workflow for in vivo NIR imaging of tumors in a xenograft mouse model using an iRGD-NIR probe.
Materials:
-
iRGD-NIR probe
-
Tumor-bearing mice (e.g., athymic nude mice with subcutaneous U87MG, A549, or 4T1 xenografts)[5][6]
-
Sterile PBS
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS Spectrum, Pearl Trilogy) equipped with appropriate filters for the chosen NIR dye.[6]
Procedure:
-
Probe Preparation: Reconstitute the lyophilized iRGD-NIR probe in sterile PBS to the desired concentration. The typical injected dose is in the range of 100-500 pmol per mouse.[6]
-
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance).
-
Probe Administration: Inject the prepared iRGD-NIR probe intravenously via the tail vein.
-
In Vivo Imaging:
-
Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.
-
Acquire images at various time points post-injection (e.g., 30 min, 1h, 2h, 4h, 8h, 24h, 48h) to determine the optimal imaging window.[5][6]
-
Use the appropriate excitation and emission filters for the specific NIR dye. For example, for Cy7, an excitation around 680 nm and emission around 775 nm can be used.[6]
-
Set the exposure time and other imaging parameters to achieve a good signal-to-noise ratio without saturation.
-
-
Data Analysis:
-
Use the imaging system's software to draw regions of interest (ROIs) over the tumor and a contralateral non-tumor area (e.g., muscle) to quantify the fluorescence intensity.
-
Calculate the tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.
-
-
Ex Vivo Imaging (Optional):
-
At the final imaging time point, euthanize the mouse.
-
Dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).
-
Arrange the tissues in the imaging chamber and acquire ex vivo images to confirm the in vivo findings and assess the biodistribution of the probe.
-
Visualizations
Signaling Pathway of iRGD-Mediated Tumor Penetration
Caption: Mechanism of iRGD-mediated tumor targeting and penetration.
Experimental Workflow for iRGD-NIR Tumor Imaging
Caption: Workflow for preclinical evaluation of iRGD-NIR probes.
References
- 1. Enhanced tumor targeting and penetration of fluorophores via this compound conjugation: a strategy for the precision targeting of lung cancer - Li - Translational Lung Cancer Research [tlcr.amegroups.org]
- 2. Near-infrared Dye®800CW–conjugated disulfide-based cyclic RGD peptide c(CRGDKGPDC) and its DOTA analog - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Activatable iRGD-based peptide monolith: targeting, internalization, and fluorescence activation for precise tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced tumor targeting and penetration of fluorophores via this compound conjugation: a strategy for the precision targeting of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Near-Infrared Fluorescence Imaging of Tumor Integrin αvβ3 Expression with Cy7-Labeled RGD Multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cy7-Tetrameric arginine-glycine-aspartic acid peptide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Radiolabeling of iRGD Peptides for PET Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction: The iRGD peptide (amino acid sequence: CRGDKGPDC) is a novel tumor-targeting agent that has garnered significant interest in oncology.[1] Unlike traditional RGD peptides that primarily target αv integrins, iRGD possesses a dual-receptor binding mechanism.[1][2] It first binds to αv integrins, which are overexpressed on tumor endothelial and tumor cells. This binding event facilitates a proteolytic cleavage, exposing a C-end Rule (CendR) motif (RGDK). This newly exposed motif then binds to Neuropilin-1 (NRP-1), a co-receptor for vascular endothelial growth factor (VEGF), which triggers enhanced vascular and tissue penetration.[1] This unique "tumor-penetrating" property makes iRGD an exceptional candidate for delivering imaging agents and therapeutic payloads deep into tumor tissues.
Positron Emission Tomography (PET) is a highly sensitive, non-invasive imaging modality that allows for the quantitative assessment of biological processes in vivo.[3] Radiolabeling iRGD peptides with positron-emitting radionuclides enables the visualization and quantification of integrin and NRP-1 expression, offering insights into tumor angiogenesis, metastasis, and the potential for targeted drug delivery.[4][5] This document provides detailed application notes and protocols for the radiolabeling of iRGD peptides with common PET isotopes for preclinical and clinical research.
iRGD Tumor Targeting and Penetration Pathway
The mechanism of iRGD involves a sequential, multi-receptor interaction that facilitates its accumulation and deep penetration into tumor tissue. This process is crucial for its efficacy as both an imaging agent and a drug delivery vehicle.
Caption: Workflow of this compound targeting and tumor penetration.
Radiolabeling Strategies for iRGD Peptides
The choice of radionuclide is critical and depends on the pharmacokinetic properties of the this compound conjugate and the intended application. Short-lived isotopes like Gallium-68 are suitable for imaging at early time points, while longer-lived isotopes like Copper-64 and Zirconium-89 are better matched for larger constructs or for studying tracer accumulation over several hours or days.[6][7]
Radiolabeling with Radiometals (⁶⁸Ga, ⁶⁴Cu, ⁸⁹Zr)
Radiometals are typically incorporated into peptides via a bifunctional chelator. The chelator is first covalently attached to the this compound, and this conjugate is then used to sequester the radiometal in a stable complex. Common chelators include DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), and Desferrioxamine B (DFO).[2][8] The choice of chelator is matched to the specific radiometal to ensure high complex stability in vivo.[8] For instance, NOTA and its derivatives are well-suited for Gallium-68, allowing for labeling at room temperature, while DOTA often requires heating.[8][9]
Caption: General workflow for radiometal labeling of iRGD peptides.
Radiolabeling with Fluorine-18 (¹⁸F)
Fluorine-18 is a widely used PET isotope due to its favorable decay characteristics (t½ = 109.7 min, β+ = 97%).[10][11] Direct labeling of peptides with ¹⁸F is challenging.[3] Therefore, labeling is typically achieved indirectly using ¹⁸F-labeled prosthetic groups (synthons).[3][10] These small molecules are first radiolabeled with ¹⁸F and then conjugated to the peptide. The copper(I)-catalyzed azide-alkyne cycloaddition, or "click chemistry," is an efficient method for this conjugation, offering high yields and mild reaction conditions.[10] Other methods involve reacting an amine group on the peptide (e.g., on a lysine (B10760008) residue) with an ¹⁸F-labeled synthon like N-succinimidyl 4-¹⁸F-fluorobenzoate (¹⁸F-SFB).[3]
References
- 1. Synthesis and evaluation of new this compound analogs for tumor optical imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 68 Ga-labeling of internalizing RGD (iRGD) peptide functionalized with DOTAGA and NODAGA chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. “Kit like” 18F labeling method for synthesis of RGD peptide-based PET probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Preliminary Clinical Application of RGD-Containing Peptides as PET Radiotracers for Imaging Tumors [frontiersin.org]
- 6. PET Tracers Based on Zirconium-89 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-64 Radiopharmaceuticals for PET Imaging of Cancer: Advances in Preclinical and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radiolabelled Peptides for Positron Emission Tomography and Endoradiotherapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Evaluation of Radiolabeled Peptides for PET Imaging of Glioblastoma Multiforme [mdpi.com]
- 10. Click Chemistry for 18F-Labeling of RGD Peptides and microPET Imaging of Tumor Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design [frontiersin.org]
Application Notes and Protocols: In Vitro Evaluation of iRGD Peptide Uptake in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The iRGD peptide (internalizing RGD) is a cyclic nonapeptide with the sequence CRGDKGPDC. It has garnered significant attention in cancer research due to its unique tumor-penetrating properties.[1][2] The this compound enhances the delivery of therapeutic agents to tumor tissues through a three-step mechanism: initial binding to αv integrins (αvβ3 and αvβ5) on the tumor vasculature, proteolytic cleavage to expose a C-terminal CendR motif (R/KXXR/K), and subsequent binding of this motif to neuropilin-1 (NRP-1), which triggers an endocytic pathway facilitating deep tumor penetration.[1][3] This dual-receptor targeting mechanism significantly improves the permeability of tumor vessels, allowing for efficient delivery of co-administered drugs or nanoparticles into the tumor mass.[4]
These application notes provide detailed protocols for a panel of in vitro assays designed to quantify and visualize the uptake of iRGD peptides in cancer cells. The following protocols are essential for researchers developing iRGD-based cancer therapies and diagnostics.
iRGD Uptake and Signaling Pathway
The cellular uptake of iRGD is a multi-step process that leverages the unique overexpression of specific receptors on the surface of tumor cells and endothelial cells within the tumor microenvironment.
Quantitative Data Summary
The following tables summarize quantitative data from various in vitro studies evaluating this compound uptake and binding affinity in different cancer cell lines.
Table 1: Cellular Uptake of iRGD Conjugates
| Cell Line | Agent | Incubation Time | Uptake (Mean Fluorescence Intensity) | Fold Increase vs. Control |
| 4T1 (Breast Cancer) | iRGD-FITC | 4 h | ~800 | ~4x |
| A549 (Lung Cancer) | C-6-loaded iRGD-NCs | 2 h | ~400 | ~2.7x |
| MDA-MB-231 (Breast Cancer) | iRGD-Exosomes | Not Specified | Not Specified | ~3x |
Data extracted and interpreted from graphical representations in the cited literature.
Table 2: Binding Affinity (IC50) of iRGD to Integrins
| Integrin Subtype | IC50 (nM) | Reference Compound |
| αvβ3 | 36 ± 14 | Cilengitide |
| αvβ5 | 75 ± 10 | Cilengitide |
| αvβ6 | 191 ± 44 | [RGD-Chg-E]-CONH2 |
Data are shown as the mean of three independent experiments ± SEM.[5]
Experimental Protocols
A general workflow for evaluating this compound uptake is outlined below.
Protocol 1: Cellular Uptake Analysis by Flow Cytometry
This protocol provides a quantitative measure of this compound internalization by cancer cells.
Materials:
-
Cancer cell line expressing αv integrins (e.g., U-87 MG, PC-3, A431)
-
Fluorescently labeled this compound (e.g., iRGD-FITC, iRGD-FAM)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cancer cells into 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Peptide Incubation: Prepare working solutions of the fluorescently labeled this compound in complete culture medium at the desired concentrations (e.g., 1, 5, 10 µM). As a negative control, use a scrambled peptide or a non-targeting fluorescent dye.
-
Remove the culture medium from the wells and replace it with the peptide-containing medium.
-
Incubate the cells for various time points (e.g., 30 min, 1 h, 2 h, 4 h) at 37°C.[6]
-
Cell Harvesting: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any unbound peptide.[6]
-
Add Trypsin-EDTA to each well and incubate at 37°C until the cells detach.
-
Neutralize the trypsin with complete culture medium and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Flow Cytometry Analysis: Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel for iRGD-FITC).
-
Data Analysis: Gate the live cell population based on forward and side scatter. Determine the mean fluorescence intensity (MFI) for each sample. The MFI is directly proportional to the amount of internalized peptide.
Protocol 2: Visualization of iRGD Uptake by Fluorescence Microscopy
This protocol allows for the direct visualization of this compound internalization and subcellular localization.
Materials:
-
Cancer cell line expressing αv integrins
-
Fluorescently labeled this compound
-
Complete cell culture medium
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
24-well plates with sterile glass coverslips
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Place sterile glass coverslips into the wells of a 24-well plate. Seed cells onto the coverslips and allow them to adhere and grow overnight.[6]
-
Peptide Incubation: Treat the cells with the fluorescently labeled this compound as described in Protocol 1, step 2.
-
Incubate for the desired time at 37°C.[7]
-
Fixation and Staining: After incubation, wash the cells three times with PBS.[6]
-
Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.[6]
-
Wash the cells three times with PBS.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.[6]
-
Wash the cells three times with PBS.
-
Mounting and Imaging: Carefully remove the coverslips from the wells and mount them onto glass slides using a mounting medium.
-
Visualize the cells using a fluorescence microscope equipped with appropriate filters for the chosen fluorophore and DAPI. Capture images to document the cellular uptake and distribution of the this compound.
Protocol 3: Co-localization with Endosomes/Lysosomes
This protocol determines if the internalized this compound traffics through the endo-lysosomal pathway.
Materials:
-
All materials from Protocol 2
-
Primary antibodies against endosomal (e.g., EEA1) or lysosomal (e.g., LAMP1) markers
-
Fluorescently labeled secondary antibodies
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
Procedure:
-
Follow steps 1-5 of Protocol 2.
-
Permeabilization: After fixation, incubate the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Blocking: Incubate the cells with blocking buffer for 30 minutes to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody (anti-EEA1 or anti-LAMP1) diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with the corresponding fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Stain the nuclei with DAPI as described in Protocol 2, step 7.
-
Mount the coverslips and image using a confocal microscope.
-
Data Analysis: Analyze the images for co-localization between the fluorescent this compound and the endosomal/lysosomal markers.
Protocol 4: In Vitro Binding Affinity Assay (Solid-Phase)
This protocol determines the binding affinity (IC50) of the this compound to purified integrin receptors.
Materials:
-
Purified integrin receptors (e.g., αvβ3, αvβ5)
-
This compound and reference compounds (e.g., Cilengitide)
-
Biotinylated ligand for the integrin (e.g., biotinylated vitronectin)
-
96-well microtiter plates
-
Coating buffer
-
Blocking solution (e.g., 1% BSA in coating buffer)
-
Streptavidin-HRP conjugate
-
Substrate reagent solution (e.g., TMB)
-
Stop solution (e.g., H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating: Add 100 µL of diluted integrin receptors to each well of a 96-well plate and incubate overnight at 4°C.[5][8]
-
Blocking: Wash the plate and add blocking solution to each well. Incubate for 2 hours at room temperature to block non-specific binding sites.[5][8]
-
Competition Assay: Prepare serial dilutions of the this compound and reference compounds.
-
Add the peptide solutions to the wells, followed by the addition of the biotinylated ligand.
-
Detection: Wash the plate and add the streptavidin-HRP conjugate. Incubate for 1 hour at room temperature.[8]
-
Wash the plate and add the substrate reagent solution. Incubate for 15 minutes.[8]
-
Stop the reaction by adding the stop solution.
-
Data Analysis: Read the absorbance at the appropriate wavelength using a microplate reader.[8] Plot the absorbance against the logarithm of the peptide concentration and determine the IC50 value using non-linear regression analysis.
Protocol 5: 3D Tumor Spheroid Penetration Assay
This assay assesses the ability of the this compound to penetrate a more physiologically relevant 3D tumor model.
Materials:
-
Cancer cell line capable of forming spheroids (e.g., HGC27, BXPC-3)
-
Fluorescently labeled this compound
-
Ultra-low attachment 96-well round-bottom plates
-
Complete cell culture medium
-
Basement membrane matrix (e.g., Matrigel)
-
Confocal microscope
Procedure:
-
Spheroid Formation: Seed a single-cell suspension of cancer cells in ultra-low attachment 96-well plates. The cells will aggregate and form spheroids over 48-72 hours.[9][10]
-
Embedding in Matrix: Gently transfer the spheroids to a pre-chilled microcentrifuge tube. Mix the spheroids with a cold basement membrane matrix solution.[9]
-
Pipette drops of the spheroid-matrix mixture into the center of wells in a 24-well plate and allow it to polymerize at 37°C.[9]
-
Add warm cell culture medium to each well.
-
Peptide Penetration: Add the fluorescently labeled this compound to the medium surrounding the spheroids.
-
Incubate for various time points (e.g., 2, 6, 12 hours).[11]
-
Imaging: At each time point, visualize the spheroids using a confocal microscope. Acquire z-stack images to assess the depth of peptide penetration into the spheroid core.
-
Data Analysis: Quantify the fluorescence intensity at different depths within the spheroid to compare the penetration of iRGD with control peptides.
Protocol 6: In Vitro Cytotoxicity Assay (MTT Assay)
This assay evaluates the potential cytotoxic effects of the this compound on cancer cells.
Materials:
-
Cancer cell line
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.[6]
-
Peptide Treatment: Prepare serial dilutions of the this compound in culture medium.
-
Remove the old medium and add the peptide solutions to the wells. Include untreated cells as a control.
-
Incubate the plates for 24-72 hours.[12]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.[12] The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[6][12]
-
Data Analysis: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Calculate the cell viability as a percentage of the untreated control.
References
- 1. iRGD peptides - Wikipedia [en.wikipedia.org]
- 2. Enhanced tumor targeting and penetration of fluorophores via this compound conjugation: a strategy for the precision targeting of lung cancer - Li - Translational Lung Cancer Research [tlcr.amegroups.org]
- 3. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Activatable iRGD-based peptide monolith: targeting, internalization, and fluorescence activation for precise tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. iRGD Tumor-Penetrating Peptide-Modified Nano-Delivery System Based on a Marine Sulfated Polysaccharide for Enhanced Anti-Tumor Efficiency Against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying iRGD Peptide Concentration in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
The iRGD peptide (sequence: CRGDKGPDC) is a tumor-penetrating peptide that has shown significant promise in enhancing the delivery of therapeutic and imaging agents to tumor tissues.[1][2][3][4] Its unique mechanism of action involves a multi-step process: initial binding to αv integrins on the tumor vasculature, followed by proteolytic cleavage that exposes a C-end Rule (CendR) motif. This motif then binds to neuropilin-1 (NRP-1), facilitating deep penetration into the tumor parenchyma.[2][5][6][7][8] Accurate quantification of iRGD concentration in tissue samples is crucial for preclinical and clinical studies to assess its biodistribution, tumor-targeting efficacy, and pharmacokinetic profile.
These application notes provide detailed protocols for the quantification of this compound in tissue samples using common laboratory techniques: Fluorescence-Based Quantification, Enzyme-Linked Immunosorbent Assay (ELISA), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
iRGD Signaling and Tumor Penetration Pathway
The mechanism of iRGD-mediated tumor penetration is a sequential, multi-step process that enhances the delivery of conjugated or co-administered agents into the tumor microenvironment.
Caption: The this compound's tumor penetration mechanism.
Quantitative Data Summary
The following tables summarize quantitative data from various studies, providing insights into the biodistribution and tumor accumulation of iRGD.
Table 1: Tumor-to-Normal Tissue Ratios of Fluorescently Labeled RGD Peptides
| Peptide Conjugate | Time Post-Injection | Tumor-to-Normal Ratio (T/N) | Reference |
| Cy5.5-RGD Monomer | 4 h | 3.18 ± 0.16 | [9] |
| Cy5.5-RGD Dimer | 4 h | 2.98 ± 0.05 | [9] |
| Cy5.5-RGD Tetramer | 4 h | 3.63 ± 0.09 | [9] |
| iRGD-ZW800 | 24 h | 2.2 ± 0.18 | [10] |
| iRGD-ZW800 | 96 h | 4.3 ± 1.04 | [10] |
Table 2: Biodistribution of Quantum Dot (QD) Conjugates in Tumor-Bearing Mice (%ID/g)
| QD Conjugate | Tumor | Liver | Spleen | Kidney | Lung |
| QD800-RGD | 10.7 ± 1.5 | - | - | - | - |
| QD800-PEG | 2.9 ± 0.3 | - | - | - | - |
| QD800-RAD | 4.0 ± 0.5 | - | - | - | - |
| Data presented as mean ± standard deviation. %ID/g denotes the percentage of injected dose per gram of tissue.[11] |
Experimental Protocols
Protocol 1: Fluorescence-Based Quantification of iRGD in Tissue Samples
This protocol is suitable for iRGD peptides conjugated with a fluorescent dye (e.g., FAM, Cy5.5, ZW800).[5][10][12]
Experimental Workflow:
Caption: Workflow for fluorescence-based iRGD quantification.
Materials:
-
Fluorescently labeled this compound
-
Tumor-bearing animal model (e.g., mice with xenografts)
-
Anesthesia
-
Surgical tools for dissection
-
In vivo imaging system (e.g., IVIS)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Cryostat or microtome
-
Fluorescence microscope
-
Image analysis software (e.g., ImageJ, Living Image)
Procedure:
-
Peptide Administration: Intravenously inject the fluorescently labeled this compound into tumor-bearing mice. A typical dose might be around 10 nmol per animal.[10]
-
Circulation: Allow the peptide to circulate for a predetermined period (e.g., 30 minutes to 96 hours), which should be optimized based on the specific conjugate and research question.[9][10]
-
In Vivo Imaging (Optional): At various time points, anesthetize the animals and perform whole-body fluorescence imaging to monitor the biodistribution of the peptide in real-time.
-
Tissue Harvesting: At the study endpoint, euthanize the animals and perfuse with PBS to remove blood from the tissues. Carefully dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart, brain).
-
Ex Vivo Imaging: Arrange the harvested tissues in an imaging chamber and acquire fluorescence images using an in vivo imaging system.
-
Image Analysis and Quantification:
-
Using the imaging software, draw regions of interest (ROIs) around the tumor and normal tissues to measure the average fluorescence intensity.[11]
-
Calculate the tumor-to-normal tissue ratio (T/N) by dividing the average fluorescence intensity of the tumor by that of a reference normal tissue (e.g., muscle).[9]
-
To determine the percentage of injected dose per gram of tissue (%ID/g), a calibration curve of the fluorescent probe should be created and imaged alongside the tissues.[9]
-
-
Fluorescence Microscopy (for cellular localization):
-
Fix a portion of the harvested tissues in 4% PFA.
-
Cryopreserve the tissues and prepare thin sections (e.g., 5-10 µm).
-
Mount the sections on slides and visualize under a fluorescence microscope to observe the microscopic distribution of the this compound within the tissue architecture.[6]
-
Protocol 2: ELISA for iRGD Quantification in Tissue Homogenates
This protocol requires the development of a specific antibody against the this compound.
Experimental Workflow:
Caption: Workflow for ELISA-based iRGD quantification.
Materials:
-
Tissue samples (tumor and organs)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Homogenizer (e.g., bead beater or Dounce homogenizer)
-
Centrifuge
-
ELISA plate
-
iRGD-specific capture antibody
-
Biotinylated iRGD-specific detection antibody
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
This compound standards of known concentrations
-
Microplate reader
Procedure:
-
Tissue Homogenization:
-
Weigh the frozen tissue samples.
-
Add ice-cold lysis buffer (e.g., 5 ml/g of tissue).[13]
-
Homogenize the tissue until no visible chunks remain.
-
-
Protein Extraction:
-
Incubate the homogenate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the homogenate at high speed (e.g., 13,000 g) for 15 minutes at 4°C.[13]
-
Carefully collect the supernatant containing the soluble proteins and peptides.
-
-
ELISA:
-
Coat the wells of an ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer.
-
Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the iRGD standards and tissue extracts to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add Streptavidin-HRP and incubate for 30 minutes at room temperature.
-
Wash the plate.
-
Add the TMB substrate and incubate in the dark until a color develops.
-
Add the stop solution to quench the reaction.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve using the absorbance values of the iRGD standards.
-
Determine the concentration of iRGD in the tissue samples by interpolating their absorbance values on the standard curve.
-
Normalize the iRGD concentration to the initial tissue weight (e.g., ng of iRGD per gram of tissue).
-
Protocol 3: LC-MS/MS for iRGD Quantification in Tissue Homogenates
LC-MS/MS offers high sensitivity and specificity for peptide quantification and can distinguish between the intact and cleaved forms of iRGD.[14][15]
Experimental Workflow:
Caption: Workflow for LC-MS/MS-based iRGD quantification.
Materials:
-
Tissue samples
-
Homogenization buffer (e.g., 10 mM Tris, pH 7.4)[13]
-
Protein precipitation solution (e.g., acetonitrile (B52724) with 0.1% formic acid)
-
Internal standard (e.g., a stable isotope-labeled this compound)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)[13]
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
HPLC column suitable for peptide separation (e.g., C18)
-
Mobile phases (e.g., water and acetonitrile with 0.1% formic acid)
-
This compound standards
Procedure:
-
Sample Preparation:
-
Homogenize the tissue samples in buffer as described in the ELISA protocol.
-
Add a known amount of the internal standard to the homogenates.
-
Precipitate the proteins by adding 3 volumes of cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.[6]
-
Transfer the supernatant to a new tube.
-
-
Sample Cleanup (SPE):
-
Condition a C18 SPE cartridge.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove salts and other impurities.
-
Elute the this compound with a high organic solvent concentration (e.g., 80% acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.[6]
-
-
LC-MS/MS Analysis:
-
Develop a multiple reaction monitoring (MRM) method for the this compound and the internal standard. This involves selecting precursor ions and specific fragment ions for quantification.
-
Inject the prepared samples and standards onto the LC-MS/MS system.
-
Separate the peptides using a suitable HPLC gradient.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the iRGD standard to the internal standard against the concentration of the standards.
-
Calculate the concentration of iRGD in the tissue samples by comparing their peak area ratios to the calibration curve.[6]
-
Express the results as the amount of iRGD per gram of tissue.
-
Conclusion
The choice of method for quantifying iRGD in tissue samples will depend on the specific research question, available resources, and the required sensitivity and specificity. Fluorescence-based methods are excellent for spatial visualization and in vivo tracking, while ELISA and LC-MS/MS provide more precise quantitative data from tissue homogenates. The protocols provided here offer a comprehensive guide for researchers to accurately assess the concentration and distribution of iRGD in preclinical models, thereby facilitating the development of more effective cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor-Penetrating this compound Inhibits Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted drug delivery using this compound for solid cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tissue-penetrating delivery of compounds and nanoparticles into tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Near-Infrared Fluorescent RGD Peptides for Optical Imaging of Integrin αvβ3 Expression in Living Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced tumor targeting and penetration of fluorophores via this compound conjugation: a strategy for the precision targeting of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Tumor-Targeted Fluorescence Imaging Using Near-Infrared Non-Cadmium Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activatable iRGD-based peptide monolith: targeting, internalization, and fluorescence activation for precise tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. phoenixbiotech.net [phoenixbiotech.net]
- 14. LC-MS/MS for protein and peptide quantification in clinical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
Application Notes and Protocols: iRGD Conjugation to Quantum Dots for Enhanced In Vivo Tumor Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the conjugation of the tumor-penetrating peptide iRGD to quantum dots (QDs) for targeted in vivo imaging. The unique dual-targeting mechanism of iRGD significantly enhances the accumulation and penetration of conjugated nanoparticles into the tumor microenvironment, offering a powerful tool for cancer research and drug development.
Introduction
Quantum dots are semiconductor nanocrystals with exceptional optical properties, including high brightness, photostability, and tunable emission spectra, making them ideal probes for in vivo imaging.[1][2] However, achieving specific and efficient delivery to tumor tissues remains a significant challenge. The iRGD peptide (sequence: CRGDKGPDC) addresses this by first targeting αvβ3 and αvβ5 integrins, which are overexpressed on tumor vasculature.[3][4][5][6] Following this initial binding, iRGD is proteolytically cleaved within the tumor microenvironment, exposing a C-end Rule (CendR) motif.[3][4][5][6] This cryptic motif then binds to neuropilin-1 (NRP-1), triggering a pathway that facilitates deep penetration of the iRGD-conjugated payload into the tumor parenchyma.[3][4][5][6][7] This enhanced permeability and retention mechanism leads to a significant improvement in the signal-to-noise ratio for in vivo imaging applications.
iRGD Signaling Pathway for Tumor Penetration
The mechanism of iRGD-mediated tumor penetration is a sequential, multi-step process that leverages the specific molecular landscape of the tumor microenvironment.
References
- 1. In vivo imaging using quantum do [bme240.eng.uci.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Scaling Up iRGD Peptide Synthesis
Welcome to the technical support center for iRGD peptide synthesis scale-up. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning from small-scale to large-scale production of the this compound (sequence: CRGDKGPDC). Here you will find troubleshooting guides and frequently asked questions to address specific issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and what is its mechanism of action?
A1: The this compound is a nine-amino-acid cyclic peptide that functions as a tumor-homing and penetrating agent.[1][2] Its mechanism involves a three-step process:
-
Homing: The Arginine-Glycine-Aspartic acid (RGD) motif within iRGD binds to αvβ3 and αvβ5 integrins, which are frequently overexpressed on tumor endothelial cells.[1][3]
-
Cleavage & Activation: Upon binding to integrins, the this compound is proteolytically cleaved within the tumor microenvironment. This cleavage exposes a cryptic C-terminal motif known as the C-end Rule (CendR).[1][3]
-
Penetration: The newly exposed CendR motif then binds to Neuropilin-1 (NRP-1), a receptor that activates an endocytic pathway, facilitating the transport of the peptide (and any conjugated payload) deep into the tumor tissue.[1][3][4]
Q2: What are the primary stages of scaling up iRGD synthesis?
A2: The synthesis of iRGD, particularly when conjugated to a payload like Camptothecin (iRGD-CPT), is a multi-stage process.[1] The key stages include:
-
Peptide Synthesis: The linear iRGD precursor is synthesized, typically using Solid-Phase Peptide Synthesis (SPPS).[1]
-
Peptide Cyclization: An intramolecular disulfide bridge is formed between the two cysteine residues, often while the peptide is still on the solid-phase resin.[1][3]
-
Cleavage and Deprotection: The cyclic peptide is cleaved from the resin, and all side-chain protecting groups are removed.[1]
-
Purification and Analysis: The crude cyclic this compound is purified, most commonly by High-Performance Liquid Chromatography (HPLC), and analyzed for purity and identity.[1][3]
Q3: Why is scaling up iRGD synthesis challenging?
A3: Scaling up peptide synthesis presents several inherent challenges:
-
Yield Reduction: The overall yield in SPPS is a product of the yield of each individual coupling step. Even a high efficiency of 99% per step can lead to a low overall yield for a 9-amino acid peptide when producing larger quantities.[1]
-
Aggregation: The growing peptide chain, especially if it contains hydrophobic residues, can aggregate on the solid support. This leads to incomplete reactions, truncated sequences, and significant challenges during purification.[1][5][6]
-
Purification Complexity: Crude peptide mixtures from large-scale synthesis are complex, containing the desired peptide alongside deletion sequences, incompletely deprotected products, and other side-reaction impurities.[1][7][8] Separating these on a large scale via HPLC is a significant bottleneck.[1][9]
-
Reagent Cost and Waste: Large-scale SPPS requires substantial volumes of specialized solvents (like DMF), expensive amino acid derivatives, and coupling reagents, leading to high production costs and generating significant chemical waste.[1][10][11]
-
Cyclization Efficiency: Achieving efficient intramolecular disulfide bond formation over intermolecular reactions becomes more challenging in concentrated, large-scale batches.[1]
Troubleshooting Guides
Issue 1: Low Yield of Crude Peptide
| Potential Cause | Troubleshooting Steps & Recommendations | Rationale |
| Incomplete Amino Acid Coupling | 1. Double Couple: For difficult residues (e.g., Pro, Arg), perform the coupling step twice before moving to the next deprotection step.[12] 2. Optimize Coupling Reagents: Use highly efficient coupling reagents like HBTU/HOBt or COMU.[1][13] 3. Increase Reaction Time/Temperature: Cautiously increase coupling time or use microwave-assisted synthesis to drive reactions to completion.[6][12] | Ensures that each amino acid is added efficiently, minimizing the formation of deletion sequences which are a primary cause of yield loss.[14][15] |
| Peptide Aggregation on Resin | 1. Switch Solvents: Use N-Methylpyrrolidone (NMP) instead of Dimethylformamide (DMF) as the primary solvent.[6][12] 2. Incorporate Chaotropic Agents: Add chaotropic salts (e.g., NaClO₄) or nonionic detergents to the reaction mixture.[6] 3. Use Pseudoproline Dipeptides: Incorporate pseudoproline dipeptides at key positions in the sequence to disrupt secondary structure formation.[6][16] | Aggregation physically blocks reactive sites on the growing peptide chain, leading to failed couplings. These methods disrupt the hydrogen bonds that cause aggregation.[6][12] |
| Premature Cleavage/Chain Termination | 1. Use Appropriate Resin: For sequences with proline at the C-terminus, consider using a 2-chlorotrityl chloride resin to prevent diketopiperazine formation, a common side reaction that cleaves the dipeptide from the resin.[6][17] 2. Ensure High-Quality Reagents: Use fresh, high-purity Fmoc-amino acids and reagents to avoid side reactions.[5] | Side reactions can cleave the peptide from the resin or cap the growing chain, preventing further elongation and drastically reducing the final yield. |
Issue 2: Inefficient Disulfide Bond Formation (Cyclization)
| Potential Cause | Troubleshooting Steps & Recommendations | Rationale |
| Incomplete Thiol Deprotection | 1. Confirm Deprotection: Before cyclization, ensure complete removal of thiol protecting groups (e.g., Trityl (Trt) or Acm). Use Ellman's test to detect free thiols.[1] 2. Optimize Deprotection Cocktail: Use a standard cleavage cocktail (e.g., 95:2.5:2.5 TFA/TIS/H₂O) to remove Trt groups effectively from cysteine residues.[1] | The disulfide bond cannot form if the cysteine side-chain thiols (-SH) are still protected. Incomplete deprotection will result in a mixture of linear and cyclic peptides. |
| Suboptimal Oxidation Conditions | 1. Control pH: Maintain the reaction pH between 7.0 and 8.5 during oxidation to favor disulfide formation.[1] 2. Use Dilute Conditions: Perform the cyclization in a dilute solution to favor the desired intramolecular reaction over intermolecular reactions, which lead to dimers and oligomers.[1] 3. Test Oxidizing Agents: While air oxidation is common, consider using other agents like Thallium(III) trifluoroacetate (B77799) (Tl(TFA)₃), H₂O₂, or K₃[Fe(CN)₆] for more controlled and efficient cyclization.[1][3] | The rate and specificity of disulfide bond formation are highly dependent on pH, concentration, and the choice of oxidizing agent. Incorrect conditions can lead to side products or failed cyclization. |
| Ineffective Oxidizing Agent | 1. Use Fresh Reagents: Ensure that the oxidizing agent is fresh and has not degraded.[1] | Degraded reagents will have lower activity, leading to incomplete or very slow cyclization reactions. |
Issue 3: Difficulty in HPLC Purification
| Potential Cause | Troubleshooting Steps & Recommendations | Rationale |
| Poor Peak Resolution | 1. Optimize HPLC Method: Screen different reverse-phase columns (e.g., C18, C8) and adjust the mobile phase gradient. A shallower gradient often improves the separation of closely eluting impurities.[1] 2. Change Mobile Phase Additive: While TFA is common, it can suppress MS signals. For LC-MS analysis and purification, formic acid (FA) is a preferred alternative, though it may require a specialized column for optimal peak shape.[7] | The crude peptide contains numerous impurities (e.g., deletion sequences, oxidized forms) that are structurally similar to the target this compound.[8][14] Achieving baseline separation is critical for obtaining high purity. |
| Low Recovery / Yield Loss | 1. Perform Loading Studies: Start with analytical scale injections to determine the maximum sample load the column can handle without compromising resolution before scaling up to preparative HPLC.[18] 2. Use a Shorter Column: For some peptides, a shorter HPLC column may reduce purification time and minimize product loss on the stationary phase. | A significant portion of the peptide can be lost during the purification step.[16] Overloading the column leads to broad, overlapping peaks and forces the collection of mixed fractions, reducing the yield of pure product. |
| Product Aggregation/Precipitation | 1. Improve Solubility: Dissolve the crude peptide in a minimal amount of a strong solvent (e.g., 50% Acetonitrile/Water) before injection. 2. Lyophilize Final Product: Lyophilize the pure HPLC fractions to obtain a stable, dry powder that can be easily reconstituted in a suitable formulation buffer.[1] | The purified peptide can aggregate or precipitate in the aqueous mobile phases used for HPLC, especially at high concentrations, leading to column fouling and low recovery.[1] |
Quantitative Data Summary
While exact yields vary significantly based on sequence, scale, and specific protocols, the following tables provide a general overview of expected outcomes and target specifications.
Table 1: Comparison of Peptide Synthesis Strategies
| Synthesis Strategy | Typical Crude Purity Range | Common Issues | Suitability for Scale-Up |
| Standard SPPS (Fmoc/tBu) | 40-70%[1] | Prone to aggregation with difficult sequences; requires large solvent volumes.[1][19] | Most common starting point, but challenges increase significantly with scale.[20] |
| Microwave-Assisted SPPS | Can be higher than standard SPPS | Requires specialized equipment; risk of thermal degradation if not controlled. | Good for overcoming aggregation and speeding up synthesis at moderate scales.[6][13] |
| Hybrid (Fragment Ligation) | >80% (per fragment)[1] | More complex overall process; requires purification of intermediate fragments. | Effective for very long or difficult peptides; not typically required for a 9-mer like iRGD but is a key scale-up strategy.[1][21] |
Table 2: Target Quality Control Attributes for Final this compound
| Attribute | Method of Analysis | Target Specification |
| Identity | High-Resolution Mass Spectrometry (MS) | Measured Molecular Weight ± 1 Da of Theoretical MW.[1] |
| Purity | Analytical RP-HPLC | ≥ 95%[1][22] |
| Appearance | Visual Inspection | White to off-white lyophilized powder. |
| Solubility | Reconstitution Test | Clear solution at a specified concentration (e.g., in PBS).[23] |
| Residual Solvents/Reagents | GC-MS / HPLC | TFA and other process solvents below acceptable limits (e.g., ICH guidelines).[1] |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Linear iRGD Precursor
This protocol is based on standard Fmoc/tBu solid-phase peptide synthesis (SPPS).[1][19]
-
Resin Preparation: Swell Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.[1]
-
First Amino Acid Coupling (Cys):
-
Dissolve Fmoc-Cys(Trt)-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.
-
Add Diisopropylethylamine (DIPEA) (6 eq) to activate the solution.
-
Add the activated amino acid solution to the drained resin and agitate for 2 hours.
-
Wash the resin with DMF (3x) and Dichloromethane (DCM) (3x).[1]
-
-
Fmoc Deprotection:
-
Add 20% piperidine (B6355638) in DMF to the resin and agitate for 5 minutes.
-
Drain, then add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5x).[1]
-
-
Subsequent Couplings: Repeat steps 2 and 3 for the remaining amino acids in the sequence: Asp(OtBu), Pro, Gly, Lys(Boc), Asp(OtBu), Gly, Arg(Pbf), Cys(Trt).[1]
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 3).
Protocol 2: On-Resin Cyclization of iRGD
This protocol describes the formation of the disulfide bridge while the peptide is attached to the resin.
-
Selective Side-Chain Deprotection:
-
Wash the fully assembled, N-terminally free peptidyl-resin with DCM.
-
Treat the resin with a solution of 95:2.5:2.5 Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / H₂O for 2 hours to selectively remove the Trityl (Trt) protecting groups from the two cysteine side chains.[1]
-
-
Resin Neutralization:
-
Wash the resin thoroughly with DCM (5x) and DMF (5x).
-
Neutralize the resin with 10% DIPEA in DMF (3 times, 5 minutes each).
-
Wash again with DMF (5x).[1]
-
-
Oxidation/Cyclization:
Protocol 3: Cleavage, Purification, and Characterization
This protocol cleaves the cyclized peptide from the resin and removes the remaining side-chain protecting groups.
-
Cleavage:
-
Treat the dried, cyclized peptidyl-resin with a cleavage cocktail of TFA / TIS / H₂O (95:2.5:2.5) for 2-3 hours at room temperature.
-
-
Peptide Precipitation:
-
Filter the resin and collect the acidic filtrate.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[1]
-
-
Isolation:
-
Centrifuge the ether suspension to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.[1]
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water).
-
Purify using preparative Reverse-Phase HPLC (RP-HPLC) with a C18 column. Use a water/acetonitrile gradient containing 0.1% TFA as a mobile phase modifier.[1]
-
-
Characterization & Lyophilization:
-
Analyze the pure fractions by analytical RP-HPLC to confirm purity (≥95%) and by LC-MS to verify the correct molecular weight.
-
Pool the pure fractions and lyophilize to obtain the final product as a white powder.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. peptide.com [peptide.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- 12. biotage.com [biotage.com]
- 13. researchgate.net [researchgate.net]
- 14. omizzur.com [omizzur.com]
- 15. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 16. researchgate.net [researchgate.net]
- 17. Peptide Design Tips for Solubility, Stability and Scale Up | Blog | Biosynth [biosynth.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 20. Scale-Up Considerations For Large-Scale Peptide Manufacturing [pharmaceuticalonline.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Characterization of iRGD-Ligand Modified Arginine-Histidine-Rich Peptides for Nucleic Acid Therapeutics Delivery to αvβ3 Integrin-Expressing Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing iRGD Density on Nanoparticle Surfaces
Welcome to the technical support center for the optimization of iRGD peptide density on nanoparticle surfaces. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and how does it enhance nanoparticle delivery to tumors?
A1: The this compound (sequence: CRGDK/RGPD/EC) is a tumor-homing and penetrating peptide. Its mechanism involves a multi-step process to enhance the delivery of nanoparticles into tumor tissue.[1][2][3]
-
Binding to Integrins : The Arginine-Glycine-Aspartic acid (RGD) motif within iRGD initially binds to αvβ3 and αvβ5 integrins, which are often overexpressed on tumor endothelial cells and tumor cells themselves.[1][4][5][6]
-
Proteolytic Cleavage : Following integrin binding, the this compound is proteolytically cleaved, exposing a C-terminal "CendR" (R/KXXR/K) motif.[1][3][4]
-
Binding to Neuropilin-1 (NRP-1) : The exposed CendR motif then binds to Neuropilin-1 (NRP-1), a receptor also overexpressed in tumors, which triggers endocytosis and enhances penetration of the nanoparticle into the tumor parenchyma.[1][4][6][7]
This dual-receptor targeting mechanism allows for both specific tumor localization and deep tissue penetration, improving the efficacy of the nanoparticle-based therapy.[2][8][9]
Q2: What is the optimal density of iRGD on the nanoparticle surface?
A2: The optimal iRGD density can vary depending on the nanoparticle type and the specific cancer model. However, studies have shown that an intermediate density is often most effective. For instance, one study on liposomes found that a density of 5 mol% iRGD achieved the best cellular uptake and anticancer effect compared to both lower (1 mol%) and higher (10 mol%) densities.[10] It is crucial to empirically determine the optimal density for your specific nanoparticle system.
Q3: What are the common methods for conjugating iRGD to nanoparticles?
A3: Several chemical strategies are commonly employed to conjugate iRGD peptides to the surface of nanoparticles. The choice of method depends on the nanoparticle material and the available functional groups.
-
Maleimide-Thiol Chemistry : This is a widely used method where a cysteine residue (containing a thiol group) is added to the this compound. This thiol group then reacts with a maleimide (B117702) group functionalized on the nanoparticle surface (often via a PEG linker, e.g., DSPE-PEG-maleimide for liposomes).[10]
-
EDC/NHS Chemistry : This method involves the activation of a carboxylic acid group on the nanoparticle or a linker with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable NHS ester. This activated ester then reacts with a primary amine (e.g., the N-terminus or a lysine (B10760008) side chain) on the this compound to form a stable amide bond.[3][11]
-
Click Chemistry : This is a highly efficient and specific conjugation method. For example, an azide-functionalized nanoparticle can be "clicked" to an alkyne-modified this compound.
-
Non-covalent Adsorption : In some cases, iRGD can be non-covalently attached to nanoparticles through electrostatic interactions, particularly with charged nanoparticles.[12]
Q4: Can I co-administer free iRGD with my nanoparticles instead of conjugating it?
A4: Yes, co-administration of free iRGD with nanoparticles is a viable strategy that has been shown to enhance tumor penetration and therapeutic efficacy.[10][13][14] The free this compound can still home to the tumor and activate the transport pathway, allowing co-administered nanoparticles to penetrate the tumor tissue more effectively.[10][14] This approach avoids the need for chemical conjugation, which can sometimes alter the properties of the nanoparticle.[14]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low conjugation efficiency of iRGD to nanoparticles. | 1. Inefficient reaction chemistry. 2. Steric hindrance on the nanoparticle surface. 3. Degradation of reactive groups. | 1. Optimize reaction conditions (pH, temperature, reaction time). 2. Use a longer PEG linker to increase the accessibility of reactive groups. 3. Use fresh reagents and ensure proper storage conditions. |
| Aggregation of nanoparticles after iRGD conjugation. | 1. High density of iRGD leading to inter-particle cross-linking. 2. Changes in surface charge (zeta potential). 3. Inappropriate buffer conditions. | 1. Reduce the molar ratio of iRGD to nanoparticle. 2. Characterize the zeta potential before and after conjugation to monitor surface charge. 3. Perform the conjugation reaction in a buffer that maintains nanoparticle stability (e.g., PBS). |
| Poor in vitro cellular uptake of iRGD-nanoparticles. | 1. Low expression of integrins or NRP-1 on the target cell line. 2. Sub-optimal iRGD density. 3. Inactive this compound. | 1. Confirm the expression levels of αv integrins and NRP-1 on your target cells using techniques like flow cytometry or western blotting. 2. Screen a range of iRGD densities to find the optimal concentration. 3. Verify the purity and activity of the this compound. |
| No significant improvement in in vivo tumor accumulation compared to non-targeted nanoparticles. | 1. Rapid clearance of nanoparticles from circulation. 2. Low expression of target receptors in the in vivo tumor model. 3. Insufficient iRGD density to overcome non-specific uptake. | 1. Ensure the nanoparticles are properly PEGylated to prolong circulation time. 2. Validate the expression of αv integrins and NRP-1 in your tumor model via immunohistochemistry. 3. Optimize the iRGD density based on in vitro and in vivo pilot studies. |
Data Presentation
Table 1: Physicochemical Properties of iRGD-Functionalized Nanoparticles
| Nanoparticle Formulation | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| iRGD-PEG-NPs (PLGA) | < 280 | - | Slightly Negative | - | - | [15] |
| iRGD-siRNA NPs | ~80 (in water) | 0.25 - 0.3 | +25 to +35 | - | - | [12] |
| iRGD-PSS@PBAE@JQ1/ORI NPs | 162.0 ± 14.9 | 0.142 | -46.6 | JQ1: 4.75, ORI: 7.11 | JQ1: 61.7, ORI: 92.4 | [16] |
Table 2: In Vitro Cytotoxicity of iRGD-Functionalized Nanoparticles
| Cell Line | Nanoparticle Formulation | IC50 Value | Time Point | Reference |
| Colon-26 | iRGD-PEG-NPs | 1.67 µM | 24 h | [15] |
| Colon-26 | iRGD-PEG-NPs | 0.93 µM | 48 h | [15] |
Experimental Protocols
Protocol 1: Conjugation of iRGD to Liposomes via Maleimide-Thiol Chemistry
-
Preparation of Liposomes : Prepare liposomes containing DSPE-PEG-maleimide using a standard thin-film hydration method followed by extrusion.
-
This compound : Obtain or synthesize a cysteine-terminated this compound (e.g., CRGDKGPDC).
-
Conjugation Reaction :
-
Dissolve the maleimide-functionalized liposomes in a suitable buffer (e.g., HEPES buffer, pH 7.0-7.5).
-
Add the cysteine-terminated this compound to the liposome (B1194612) solution at the desired molar ratio (e.g., 1, 5, or 10 mol%).
-
Incubate the reaction mixture overnight at room temperature with gentle stirring.
-
-
Purification : Remove unconjugated this compound by dialysis or size exclusion chromatography.
-
Characterization :
-
Determine the particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).
-
Quantify the amount of conjugated iRGD using a suitable method such as HPLC or a fluorescently labeled peptide.
-
Protocol 2: In Vitro Cellular Uptake Assay
-
Cell Culture : Seed tumor cells known to overexpress αv integrins and NRP-1 (e.g., MDA-MB-231, 4T1) in a 24-well plate and allow them to adhere overnight.[9][11]
-
Treatment :
-
Prepare fluorescently labeled iRGD-nanoparticles and non-targeted control nanoparticles.
-
Incubate the cells with the nanoparticle formulations at a specific concentration for a defined period (e.g., 2-4 hours).
-
For a competition assay, pre-incubate a set of cells with an excess of free this compound for 1-2 hours before adding the iRGD-nanoparticles.[11]
-
-
Washing : Wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Analysis :
-
Qualitative : Visualize cellular uptake using fluorescence microscopy.
-
Quantitative : Lyse the cells and measure the fluorescence intensity using a plate reader. Alternatively, use flow cytometry to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.
-
Visualizations
Caption: The sequential binding and internalization pathway of iRGD-functionalized nanoparticles.
Caption: A typical experimental workflow for developing and testing iRGD-nanoparticles.
References
- 1. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems | MDPI [mdpi.com]
- 3. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Tissue-penetrating delivery of compounds and nanoparticles into tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. iRGD-Guided Silica/Gold Nanoparticles for Efficient Tumor-Targeting and Enhancing Antitumor Efficacy Against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted drug delivery using this compound for solid cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
- 13. The influence of the penetrating peptide iRGD on the effect of paclitaxel-loaded MT1-AF7p-conjugated nanoparticles on glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Co-Administration Of iRGD Enhances Tumor-Targeted Delivery And Anti-Tumor Effects Of Paclitaxel-Loaded PLGA Nanoparticles For Colorectal Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iRGD-functionalized PEGylated nanoparticles for enhanced colon tumor accumulation and targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iRGD Tumor-Penetrating Peptide-Modified Nano-Delivery System Based on a Marine Sulfated Polysaccharide for Enhanced Anti-Tumor Efficiency Against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing iRGD Peptide Performance in Preclinical Research
Welcome to the technical support center for the iRGD peptide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming common challenges associated with the off-target effects and experimental variability of the this compound. Here you will find answers to frequently asked questions and detailed guides to optimize your in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of iRGD's tumor-penetrating activity?
A1: The this compound (sequence: CRGDKGPDC) possesses a unique dual-targeting mechanism that facilitates deep penetration into tumor tissues.[1][2][3][4][5] This process involves three key steps:
-
Tumor Homing: The Arg-Gly-Asp (RGD) motif within iRGD initially binds to αvβ3 and αvβ5 integrins, which are often overexpressed on tumor endothelial cells.[3][5][6]
-
Proteolytic Cleavage: Within the tumor microenvironment, the this compound is proteolytically cleaved, exposing a C-end Rule (CendR) motif (R/KXXR/K).[1][5][7]
-
Tumor Penetration: The exposed CendR motif then binds to neuropilin-1 (NRP-1), a receptor also overexpressed on tumor cells and vasculature, which triggers an active transport pathway, enabling the peptide and any co-administered or conjugated cargo to penetrate deep into the tumor parenchyma.[1][2][3][5][6]
Q2: Is the this compound toxic to normal, healthy cells?
A2: The this compound generally exhibits low toxicity to normal cells.[1][2] Its tumor-homing property, mediated by the specific binding to integrins and neuropilin-1 that are overexpressed in the tumor microenvironment, leads to a concentration of the peptide in cancerous tissue, thereby minimizing off-target effects on healthy cells.[1][2]
Q3: Can the this compound induce an immune response?
A3: As with most peptides derived from natural proteins, there is a potential for iRGD to trigger an immune response, which could lead to the production of antibodies against the peptide and potentially reduce its therapeutic efficacy.[8] However, specific immunogenicity issues with iRGD are not widely reported to be a major obstacle in preclinical studies.
Q4: My iRGD-conjugated drug shows reduced efficacy. What are the possible causes?
A4: Reduced efficacy of an iRGD-drug conjugate can stem from several factors:
-
Inefficient Conjugation: The chemical linkage of iRGD to your therapeutic agent may be inefficient or unstable, leading to premature release of the drug.
-
Steric Hindrance: The conjugation of a bulky drug molecule may interfere with the this compound's ability to bind to its receptors (integrins and NRP-1).
-
Peptide Instability: Peptides can be susceptible to enzymatic degradation in vivo, reducing their half-life and ability to reach the tumor site.[1][8]
-
Low Receptor Expression: The target tumor cells may not express sufficient levels of αv integrins and NRP-1 for effective targeting and penetration.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low tumor accumulation of iRGD-conjugated nanoparticles. | 1. Peptide Instability: The linear form of the peptide is prone to degradation by proteases.[8] 2. Rapid Blood Clearance: Peptides can be quickly cleared from circulation.[1] 3. Heterogeneous Integrin Expression: The expression of integrins can vary significantly between tumor types and even within the same tumor.[8] | 1. Utilize Cyclized iRGD: The cyclic form of iRGD offers enhanced stability against proteolytic degradation.[1][8] 2. PEGylation: Modifying the peptide or nanocarrier with polyethylene (B3416737) glycol (PEG) can increase its circulatory half-life.[9] 3. Characterize Receptor Expression: Before in vivo studies, confirm the expression levels of αv integrins and NRP-1 in your tumor model using techniques like immunohistochemistry or flow cytometry. |
| Observed in vivo toxicity with iRGD-drug conjugate. | 1. Off-Target Binding: The conjugate may be accumulating in non-target organs.[10] 2. High Dosage: The administered dose may be too high, leading to systemic side effects.[10] 3. Unstable Linker: Premature release of the cytotoxic drug from the conjugate due to an unstable linker.[10] | 1. Biodistribution Studies: Perform biodistribution studies with a labeled conjugate to identify any off-target accumulation.[10] 2. Dose Optimization: Conduct a dose-response study to determine the optimal therapeutic dose with minimal toxicity.[10] 3. Linker Chemistry Optimization: Employ a more stable linker chemistry for conjugation to ensure the drug is primarily released within the tumor microenvironment.[10] |
| Inconsistent results between experiments. | 1. Variable Peptide Quality: The purity and stability of the synthesized this compound may vary between batches. 2. Biological Variability: Differences in animal models, tumor growth rates, and receptor expression can lead to inconsistent outcomes. | 1. Quality Control of Peptide: Ensure consistent quality of the this compound through proper characterization (e.g., HPLC, mass spectrometry) for each new batch. 2. Standardize Experimental Conditions: Strictly control experimental parameters, including animal age, tumor size at the start of treatment, and injection protocols. |
| Poor penetration of co-administered drug with iRGD. | 1. Suboptimal Dosing and Timing: The timing and ratio of iRGD to the therapeutic agent are critical for the "bystander" effect. 2. Low NRP-1 Expression: The tumor-penetrating effect is dependent on NRP-1.[6][11] | 1. Optimize Co-administration Protocol: Experiment with different dosing ratios and administer iRGD shortly before or simultaneously with the therapeutic agent. 2. Confirm NRP-1 Expression: Verify NRP-1 expression in the tumor model to ensure the mechanism for penetration is present.[2] |
Quantitative Data Summary
The following tables summarize quantitative data from various studies, highlighting the enhanced efficacy of therapeutics when combined with iRGD.
Table 1: Enhanced Tumor Accumulation with iRGD Co-administration
| Therapeutic Agent | Tumor Model | Fold Increase in Tumor Accumulation with iRGD | Reference |
| Trastuzumab | BT474 Human Breast Cancer | 40-fold | [6] |
| Doxorubicin | Peritoneal Carcinomatosis | ~1.5-fold | [12] |
| Paclitaxel-loaded PLGA Nanoparticles | Colorectal Cancer | Enhanced selective delivery | [13] |
| Gemcitabine | Pancreatic Ductal Adenocarcinoma Xenografts | Effective drug accumulation | [2] |
Table 2: Improved Anti-Tumor Efficacy with iRGD
| Therapeutic Agent | Tumor Model | Improvement in Efficacy | Reference |
| iRGD-conjugated Doxorubicin Liposomes | B16-F10 Skin Cancer | ~30% prolonged animal survival | [11] |
| Cisplatin (co-administered with iRGD) | Transplantation Models | 30% increase in survival rates | [12] |
| Gemcitabine (co-administered with iRGD) | A549 Xenograft Mouse Models | Tumor growth inhibition rate of 86.9% | [5] |
| iRGD-conjugated siRNA | PC3 Prostate Cancer Xenograft | ~3-fold greater knockdown effect | [11] |
Experimental Protocols
Protocol 1: Evaluation of Tumor Penetration via Co-administration of iRGD
This protocol describes a method to assess the enhanced tumor penetration of a fluorescently labeled drug or nanoparticle when co-administered with the this compound.
Materials:
-
Tumor-bearing animal model (e.g., mice with xenograft tumors)
-
This compound (4 µmol/kg)[14]
-
Fluorescently labeled therapeutic agent (e.g., Doxorubicin, Nab-paclitaxel)
-
Saline solution
-
Anesthesia
-
Fluorescence microscope
Procedure:
-
Anesthetize the tumor-bearing animal.
-
Intravenously inject the this compound.
-
Shortly after (e.g., 5-15 minutes), intravenously inject the fluorescently labeled therapeutic agent.
-
As a control, inject another animal with only the fluorescently labeled therapeutic agent.
-
After a predetermined time point (e.g., 1, 4, or 24 hours), euthanize the animal and excise the tumor and major organs.
-
Cryosection the tumor and organs.
-
Analyze the sections using a fluorescence microscope to visualize and quantify the penetration depth and distribution of the fluorescent agent within the tumor tissue.
Protocol 2: In Vitro Cell Migration Assay to Assess iRGD's Anti-Metastatic Potential
This protocol is designed to evaluate the inhibitory effect of iRGD on tumor cell migration in vitro.
Materials:
-
Tumor cell line (e.g., PC-3 human prostate cancer cells)[14]
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
This compound
-
Control peptide (e.g., a scrambled version of iRGD)
-
Transwell inserts (8 µm pore size)
-
Fibronectin
-
Calcein AM or other cell viability stain
-
Fluorescence plate reader
Procedure:
-
Coat the bottom of the Transwell inserts with fibronectin.
-
Starve the tumor cells in a serum-free medium for 24 hours.
-
Resuspend the starved cells in a serum-free medium containing either iRGD or the control peptide at various concentrations.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for a period that allows for cell migration (e.g., 24 hours).
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Stain the migrated cells on the lower surface of the insert with Calcein AM.
-
Quantify the fluorescence using a plate reader to determine the extent of cell migration.
Visualizations
Caption: The sequential mechanism of iRGD-mediated tumor targeting and penetration.
Caption: A logical workflow for troubleshooting suboptimal iRGD-drug conjugate efficacy.
References
- 1. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activatable iRGD-based peptide monolith: targeting, internalization, and fluorescence activation for precise tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-administration of a Tumor-Penetrating Peptide Enhances the Efficacy of Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 10. benchchem.com [benchchem.com]
- 11. Targeted drug delivery using this compound for solid cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Co-Administration Of iRGD Enhances Tumor-Targeted Delivery And Anti-Tumor Effects Of Paclitaxel-Loaded PLGA Nanoparticles For Colorectal Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tumor-Penetrating this compound Inhibits Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Potential immunogenicity of iRGD peptide conjugates
This guide provides troubleshooting advice and answers to frequently asked questions regarding the potential immunogenicity of iRGD (internalizing RGD) peptide conjugates. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the iRGD peptide and how does it work?
A: iRGD is a cyclic nine-amino acid peptide (sequence: CRGDKGPDC) designed to improve the penetration of anticancer drugs into tumors.[1][2][3] Its function is a multi-step process:
-
Tumor Homing: The Arg-Gly-Asp (RGD) motif within the peptide binds to αvβ3 and αvβ5 integrins, which are often overexpressed on tumor endothelial cells.[1][3]
-
Proteolytic Cleavage: After binding to integrins, the this compound is cleaved by proteases present in the tumor microenvironment. This cleavage exposes a new C-terminal motif called the C-end Rule (CendR).[1][3]
-
Tumor Penetration: The exposed CendR motif (R/KXXR/K) then binds to neuropilin-1 (NRP-1), a receptor that is also highly expressed on tumor cells. This binding activates a transport pathway that allows the this compound, and any conjugated or co-administered drug, to penetrate deep into the tumor tissue.[1][3][4]
Q2: Is the this compound itself considered immunogenic?
A: Peptides, in general, are considered to have a lower risk of immunogenicity compared to larger protein therapeutics.[5] However, any non-endogenous peptide has the potential to be recognized by the immune system. The immunogenicity of the this compound itself is generally considered low, but factors such as the patient's immune status, the dosing regimen, and the specific formulation can influence the immune response.
Q3: How does conjugating a drug or nanoparticle to iRGD affect its immunogenic potential?
A: Conjugation can significantly alter the immunogenic profile of the this compound. The conjugate partner (e.g., a small molecule drug, a protein, or a nanoparticle) can act as a carrier, making the small this compound more visible to the immune system. This can lead to the activation of T-cells and the subsequent production of anti-drug antibodies (ADAs).[6] The chemical linker used for conjugation and any modifications to the peptide sequence can also create new epitopes (regions recognized by the immune system) that could trigger an immune response.[7]
Troubleshooting Guide
Q1: We are observing a progressive decrease in the efficacy of our iRGD-drug conjugate in our long-term in vivo study. Could this be due to immunogenicity?
A: Yes, a decline in efficacy over time with repeated administration is a classic sign of an anti-drug antibody (ADA) response. These ADAs can bind to the iRGD conjugate, leading to rapid clearance from circulation, neutralization of its targeting function, or both. You should experimentally verify this possibility.
Troubleshooting Workflow: Investigating Reduced Efficacy
This workflow outlines the steps to determine if immunogenicity is the cause of reduced therapeutic efficacy.
Q2: How can we test for and quantify an antibody response against our iRGD conjugate?
A: The most common method for detecting and quantifying ADAs in serum or plasma is the Enzyme-Linked Immunosorbent Assay (ELISA).[8] A bridging ELISA format is often used for this purpose.
Illustrative ELISA Data
The table below shows hypothetical data from a bridging ELISA, comparing antibody titers in a control group versus a group treated with an iRGD-conjugate. A significant increase in the antibody titer post-treatment is indicative of an immune response.
| Sample Group | Animal ID | Pre-Dose Titer | Post-Dose Titer (Week 4) | Fold Increase |
| Vehicle Control | C-01 | 1:50 | 1:50 | 1 |
| Vehicle Control | C-02 | <1:50 | 1:50 | - |
| iRGD-Conjugate | T-01 | <1:50 | 1:3200 | >64 |
| iRGD-Conjugate | T-02 | 1:50 | 1:6400 | 128 |
| iRGD-Conjugate | T-03 | 1:100 | 1:12800 | 128 |
Experimental Protocol: Anti-iRGD Conjugate Bridging ELISA
This protocol provides a general framework. Optimization for your specific conjugate is necessary.[9][10]
-
Reagent Preparation:
-
Coating Buffer: Carbonate-Bicarbonate buffer (pH 9.6).[11]
-
Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST).[11]
-
Blocking Buffer: PBST with 1% Bovine Serum Albumin (BSA).[11]
-
Sample Diluent: PBST with 1% BSA.
-
Detection Reagents: Biotinylate your iRGD-conjugate and separately conjugate it to a reporter molecule like horseradish peroxidase (HRP) or streptavidin-HRP.
-
-
Plate Coating:
-
Coat a high-binding 96-well ELISA plate with 100 µL/well of your unlabeled iRGD-conjugate (1-5 µg/mL in Coating Buffer).
-
Incubate overnight at 4°C.[8]
-
-
Washing and Blocking:
-
Sample Incubation:
-
Wash the plate 3 times.
-
Add 100 µL/well of serum samples (and controls), serially diluted in Sample Diluent.
-
Incubate for 2 hours at room temperature.[8]
-
-
Detection:
-
Wash the plate 5 times.
-
Add 100 µL/well of the biotinylated iRGD-conjugate and HRP-conjugated iRGD-conjugate (or streptavidin-HRP) diluted in Sample Diluent. This forms the "bridge" if ADAs are present.
-
Incubate for 1 hour at room temperature.
-
-
Signal Development:
-
Wash the plate 5 times.
-
Add 100 µL/well of TMB substrate and incubate in the dark until a blue color develops.
-
Stop the reaction with 50 µL of 1M H₂SO₄.
-
-
Data Analysis:
-
Read the absorbance at 450 nm.
-
The antibody titer is defined as the reciprocal of the highest dilution that gives a signal significantly above the background (e.g., 2-3 times the signal of the pre-dose sample).
-
Q3: We have detected antibodies. How can we determine if a T-cell response is also involved?
A: The presence of a significant antibody response, particularly IgG isotypes, strongly suggests T-cell involvement.[12] To directly measure the cellular immune response, you can perform an ELISpot (Enzyme-Linked Immunospot) assay or an intracellular cytokine staining assay using flow cytometry to detect cytokine secretion (e.g., IFN-γ, IL-2) from T-cells upon re-stimulation with the iRGD conjugate.[13][14]
Experimental Protocol: T-Cell ELISpot Assay
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from the blood of treated and control animals.
-
Plate Coating: Coat a PVDF-membrane ELISpot plate with an anti-IFN-γ (or other cytokine) capture antibody overnight at 4°C.
-
Blocking: Wash and block the plate with a sterile blocking buffer (e.g., RPMI media with 10% FBS).
-
Cell Stimulation: Add 2-5 x 10⁵ PBMCs to each well. Stimulate the cells by adding:
-
Test Article: Your iRGD-conjugate.
-
Negative Control: Vehicle/media only.
-
Positive Control: A known T-cell mitogen like Phytohaemagglutinin (PHA) or a relevant peptide pool.[13]
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂. During this time, activated T-cells will secrete cytokines, which are captured by the antibodies on the membrane.
-
Detection:
-
Wash the cells away.
-
Add a biotinylated anti-IFN-γ detection antibody.
-
Incubate, wash, and then add streptavidin-alkaline phosphatase (ALP).
-
Incubate, wash, and add a BCIP/NBT substrate.
-
-
Analysis: Spots will form on the membrane where individual T-cells secreted the cytokine. Count the spots using an ELISpot reader. A significantly higher number of spots in the test article wells compared to the negative control indicates a specific T-cell response.
Q4: What strategies can we use to reduce the immunogenicity of our iRGD conjugate?
A: Several strategies can be employed during the drug development process to mitigate immunogenicity.[15][16] These range from modifying the molecule to altering the host's immune response.
Factors and Strategies Influencing Immunogenicity
This diagram illustrates key factors that can be modified to reduce the immunogenic potential of an iRGD conjugate.
-
Peptide Modification:
-
Humanization: If any part of the conjugate is non-human, humanizing the sequence can reduce foreignness.[17]
-
Epitope Removal: Use in silico tools to predict T-cell epitopes and modify the amino acid sequence to eliminate them, without compromising activity.[18]
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains can shield immunogenic parts of the molecule from the immune system.[16]
-
-
Conjugation and Formulation:
-
Site-Specific Conjugation: A heterogeneous mixture of conjugates can be more immunogenic. Use site-specific conjugation methods to create a well-defined, homogeneous product.
-
Linker Chemistry: The linker itself can be immunogenic. Choose chemically stable and biologically inert linkers.
-
Formulation: Avoid formulations that include adjuvants or result in aggregation, as aggregates are highly immunogenic.
-
-
Dosing and Administration:
-
Dosing Schedule: A lower dose or a different administration frequency may reduce the immune response.
-
Co-administration with Immunosuppressants: In some cases, co-treatment with immunosuppressive drugs like rapamycin (B549165) can be used to induce tolerance.[15]
-
References
- 1. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. iRGD peptides - Wikipedia [en.wikipedia.org]
- 4. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. contractpharma.com [contractpharma.com]
- 6. abzena.com [abzena.com]
- 7. Immunogenicity of therapeutic peptide products: bridging the gaps regarding the role of product-related risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mabtech.com [mabtech.com]
- 9. General ELISA Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 12. T-Cell Dependent Immunogenicity of Protein Therapeutics Pre-clinical Assessment and Mitigation–Updated Consensus and Review 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. stemcell.com [stemcell.com]
- 14. Examining the presentation of tumor-associated antigens on peptide-pulsed T2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strategies to Reduce the Immunogenicity of Recombinant Immunotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Reducing Immunogenicity by Design: Approaches to Minimize Immunogenicity of Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Strategies to Reduce the Immunogenicity of Recombinant Immunotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Enhance the Binding Affinity of iRGD
Welcome to the technical support center for iRGD peptide applications. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to enhancing the binding affinity of the this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of iRGD binding and tumor penetration?
A1: The this compound (sequence: CRGDKGPDC) utilizes a three-step mechanism to achieve tumor homing and penetration.[1]
-
Integrin Binding: The Arginine-Glycine-Aspartic acid (RGD) motif within the cyclic this compound first binds to αvβ3 and αvβ5 integrins, which are often overexpressed on tumor endothelial cells.[2][3][4][5][6]
-
Proteolytic Cleavage: Upon binding to the integrin, the this compound undergoes a conformational change and is cleaved by proteases in the tumor microenvironment. This cleavage exposes a cryptic C-terminal motif, R/KXXR/K, known as the C-end Rule or CendR motif.[2][4][5][6]
-
Neuropilin-1 Binding & Penetration: The newly exposed CendR motif has a high affinity for Neuropilin-1 (NRP-1).[7] Binding to NRP-1 triggers an endocytotic/exocytotic pathway, facilitating the penetration of iRGD and any associated cargo deep into the extravascular tumor tissue.[1][4][5] The cleaved CRGDK fragment has a significantly higher binding affinity for NRP-1 compared to integrins, which facilitates this transport.[6][7][8]
References
- 1. Influence of PEGylation and RGD loading on the targeting properties of radiolabeled liposomal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Self-assembled multivalent RGD-peptide arrays – morphological control and integrin binding - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Enhanced tumor targeting and penetration of fluorophores via this compound conjugation: a strategy for the precision targeting of lung cancer - Li - Translational Lung Cancer Research [tlcr.amegroups.org]
- 6. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in iRGD peptide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with low yield during iRGD peptide synthesis.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the this compound and what makes its synthesis challenging?
A1: iRGD is a cyclic nine-amino-acid peptide (CRGDKGPDC) designed for targeted cancer therapy.[1] It acts as a tumor-homing and penetrating agent.[1] Its synthesis is a multi-stage process involving solid-phase synthesis, cyclization, cleavage, and purification.[1] The primary challenges include potential yield reduction at each amino acid coupling step, aggregation of the peptide chain due to hydrophobic residues, and the complexity of the final purification process.[1]
Q2: What are the primary stages of iRGD synthesis?
A2: The synthesis of iRGD involves several key stages:
-
Solid-Phase Peptide Synthesis (SPPS): The linear nine-amino-acid precursor is assembled on a solid resin support.[1]
-
On-Resin Cyclization: A critical disulfide bridge is formed between the two cysteine residues while the peptide is still attached to the resin.[1][2]
-
Cleavage and Deprotection: The cyclic peptide is cleaved from the resin, and all side-chain protecting groups are removed.[1]
-
Purification and Analysis: The final this compound is purified, typically using High-Performance Liquid Chromatography (HPLC), and its identity and purity are confirmed.[1][3]
Q3: Why does the overall yield decrease significantly in solid-phase peptide synthesis?
A3: In SPPS, the overall yield is the product of the yields of each individual step (coupling and deprotection). Even with a high efficiency of 99% for each step, the cumulative effect over the multiple steps required for a 9-amino acid peptide like iRGD can lead to a substantial decrease in the final overall yield.[1][3] For example, a 99.5% efficiency at each of the 18 steps (9 couplings and 9 deprotections) results in a theoretical maximum yield of approximately 91%.
Section 2: Troubleshooting Guide for Low Yield
This guide addresses specific issues that can lead to low yields during iRGD synthesis.
Problem: Low yield or impurities detected after Solid-Phase Peptide Synthesis (SPPS).
| Potential Cause | Recommended Solution | Explanation |
| Incomplete Fmoc Deprotection | 1. Use fresh 20% piperidine (B6355638) in DMF solution for each deprotection step.[1] 2. Increase deprotection time or perform a second deprotection step.[1] 3. Monitor deprotection efficiency using a method like UV monitoring of the Fmoc adduct.[3] | Incomplete removal of the Fmoc protecting group will prevent the next amino acid from being added, leading to truncated peptide sequences.[3] |
| Low Coupling Efficiency | 1. Use highly efficient coupling reagents like HBTU, HATU, or HCTU.[4] 2. Increase the concentration of amino acid and coupling reagents (e.g., to 0.5 M).[5] 3. Perform a "double coupling" for sterically hindered or difficult residues like Arginine (Arg) or Proline (Pro).[5] | Difficult amino acid sequences or peptide aggregation can hinder the coupling reaction.[1][6] Optimizing reagents and reaction conditions increases the probability of complete coupling, reducing deletion sequences.[4][5] |
| Peptide Aggregation on Resin | 1. Switch the primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which can better solvate growing peptide chains.[6] 2. Incorporate pseudoproline dipeptides or other disruption methods for sequences prone to forming secondary structures.[7] | Hydrophobic residues in the peptide can cause the chain to aggregate on the resin, blocking reaction sites and leading to incomplete synthesis.[1][6] |
Problem: Inefficient disulfide bond formation during cyclization.
| Potential Cause | Recommended Solution | Explanation |
| Incomplete Removal of Thiol Protecting Groups | 1. Ensure complete removal of Trityl (Trt) or Acm protecting groups from the cysteine residues before initiating oxidation.[1] 2. Monitor the presence of free thiols using Ellman's test.[1] | The disulfide bridge can only form between two free thiol (-SH) groups. Residual protecting groups will prevent the cyclization reaction.[1] |
| Suboptimal Reaction Conditions | 1. Perform the cyclization reaction in a dilute solution to favor intramolecular (cyclization) over intermolecular (dimerization/oligomerization) reactions.[1] 2. Maintain an optimized pH between 7 and 8.5.[1] | Concentration and pH are critical for efficient cyclization. High concentrations can lead to the formation of unwanted peptide polymers. |
| Ineffective Oxidizing Agent | 1. Use fresh, high-quality oxidizing agents.[1] 2. Test various agents such as air (O₂), hydrogen peroxide (H₂O₂), potassium ferricyanide (B76249) (K₃[Fe(CN)₆]), or Thallium(III) trifluoroacetate (B77799) (Tl(TFA)₃).[1] | The oxidizing agent is responsible for catalyzing the formation of the disulfide bond. Degraded or inappropriate reagents will result in low cyclization yield.[1] |
Problem: Difficulty in purifying the final this compound.
| Potential Cause | Recommended Solution | Explanation |
| Poor Peak Resolution in HPLC | 1. Screen different HPLC columns (e.g., C18, C8).[1] 2. Adjust the gradient slope, temperature, and mobile phase additives (e.g., using formic acid instead of TFA).[1] | Co-elution of impurities with the desired product makes purification difficult. Optimizing the HPLC method is crucial for separating the target peptide from synthesis-related impurities like deletion sequences.[1] |
| Product Aggregation | 1. Develop a suitable formulation using excipients or lyophilize the final product from a buffer containing agents like tert-butanol.[1] | The hydrophobicity of the peptide can cause it to aggregate, leading to column fouling and poor solubility.[1] |
| Presence of Closely Related Impurities | 1. Re-optimize the SPPS and cyclization steps to minimize the formation of side products.[3] 2. Consider orthogonal purification methods if HPLC is insufficient. | Deletion sequences or products of side reactions can be very similar in structure to the final peptide, making them difficult to separate. The best strategy is to prevent their formation in the first place.[3] |
Section 3: Key Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Linear iRGD
This protocol outlines the manual synthesis of the linear iRGD precursor (H-Cys(Trt)-Arg(Pbf)-Gly-Asp(OtBu)-Lys(Boc)-Gly-Pro-Asp(OtBu)-Cys(Trt)-Resin) using Fmoc chemistry.
-
Resin Preparation: Start with a pre-loaded Fmoc-Cys(Trt)-Wang resin. Swell the resin in Dichloromethane (DCM) and then in Dimethylformamide (DMF).
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5x).
-
Amino Acid Coupling: In a separate vessel, activate the next Fmoc-protected amino acid (e.g., Fmoc-Asp(OtBu)-OH) (3 eq) with a coupling agent like HBTU (3 eq) and a base like DIPEA (6 eq) in DMF. Add this solution to the drained resin and agitate for 2 hours.
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents.
-
Repeat Cycles: Repeat steps 2-4 for the remaining amino acids in the sequence: Pro, Gly, Lys(Boc), Asp(OtBu), Gly, Arg(Pbf), Cys(Trt).
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).
-
Resin Washing and Drying: Wash the final peptidyl-resin with DMF (3x), DCM (3x), and Methanol (3x). Dry under vacuum.[1]
Protocol 2: On-Resin Cyclization of iRGD
This protocol forms the disulfide bridge while the peptide is attached to the resin.[1]
-
Trityl Group Removal: Wash the dried peptidyl-resin with DCM. Treat with a solution of 95:2.5:2.5 Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/H₂O for 2 hours to selectively remove the Trityl protecting groups from the cysteine side chains.[1]
-
Resin Neutralization: Wash the resin thoroughly with DCM (5x) and DMF (5x). Neutralize with 10% DIPEA in DMF (3x, 5 min each). Wash again with DMF (5x).[1]
-
Oxidation/Cyclization: Suspend the resin in DMF. Add Thallium(III) trifluoroacetate (Tl(TFA)₃) (1.5 eq) and agitate at room temperature for 1.5-2 hours. Monitor the reaction with Ellman's test for the disappearance of free thiols.[1][2]
-
Final Washing: Once the reaction is complete, drain and wash the resin extensively with DMF (5x) and DCM (5x).[1]
-
Drying: Dry the resin with the now-cyclized peptide under vacuum.[1]
Protocol 3: Cleavage, Purification, and Characterization
This protocol cleaves the cyclized peptide from the resin and removes the remaining side-chain protecting groups.
-
Cleavage: Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. Add this cocktail to the dried resin and agitate for 2-3 hours at room temperature.[1]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[1]
-
Isolation: Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether twice more. Dry the crude peptide pellet under vacuum.[1]
-
Purification: Dissolve the crude peptide in a minimal amount of Acetonitrile/Water (e.g., 50%). Purify using preparative Reverse-Phase HPLC (RP-HPLC) with a C18 column, using a water/acetonitrile gradient containing 0.1% TFA.[1]
-
Characterization: Collect the fractions containing the pure peptide, confirm the mass using Mass Spectrometry (MS), and lyophilize to obtain the final product as a white powder.[3]
Section 4: Visualizations and Diagrams
Caption: A high-level overview of the iRGD solid-phase synthesis process.
Caption: A logical workflow to diagnose the stage causing low yield.
Caption: The three-step mechanism of iRGD action for tumor targeting.[1][8]
References
- 1. benchchem.com [benchchem.com]
- 2. Activatable iRGD-based peptide monolith: targeting, internalization, and fluorescence activation for precise tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. mdpi.com [mdpi.com]
Methods to reduce non-specific binding of iRGD peptides
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers using iRGD peptides in various experimental applications. Our goal is to help you minimize non-specific binding and ensure the accuracy and reproducibility of your results.
Troubleshooting Guide
This section addresses common problems encountered during experiments with iRGD peptides.
Problem: High background or non-specific signal in my imaging experiment (in vitro/in vivo).
High background can obscure specific signals, leading to a low signal-to-noise ratio and difficulty in interpreting results. Non-specific binding can be caused by several factors, including suboptimal blocking, insufficient washing, or interactions between the peptide/label and other cellular or tissue components.
Q1: I'm observing high background fluorescence in my cell staining (ICC/IF). What are the first steps to troubleshoot this?
Answer: High background in immunocytochemistry (ICC) or immunofluorescence (IF) is a common issue. Here are the primary steps to address it:
-
Optimize Blocking: The blocking step is critical for preventing non-specific interactions.[1][2]
-
Choice of Agent: Ensure you are using an appropriate blocking buffer. For cell-based assays, a common starting point is 1-5% Bovine Serum Albumin (BSA) or 5-10% normal serum (from the species of the secondary antibody, if used) in your buffer (e.g., PBS).[3]
-
Incubation Time: Increase the blocking incubation time, for example, from 30 minutes to 1 hour at room temperature.[4]
-
Detergents: Include a mild non-ionic detergent like Tween 20 (at 0.05-0.1%) in your blocking and wash buffers to reduce hydrophobic interactions.
-
-
Enhance Washing Steps: Insufficient washing will leave unbound peptide behind, contributing to background.
-
Increase the number and duration of wash steps after incubating with the labeled iRGD peptide. For example, perform 3-5 washes of 5-10 minutes each.
-
Ensure constant, gentle agitation during washing to improve efficiency.
-
-
Adjust Peptide Concentration: The concentration of your labeled this compound may be too high, leading to increased non-specific binding.[4]
-
Perform a titration experiment to determine the optimal concentration that provides a strong specific signal with minimal background. Start with a range from 0.1 µM to 50 µM.[5]
-
-
Run a Competition Control: To confirm that your signal is specific, perform a competition assay. This is the definitive control for specificity.
-
Pre-incubate your fluorescently-labeled this compound with a 50-100 fold molar excess of unlabeled this compound for 30-60 minutes before adding it to your cells.
-
A significant reduction in signal in the "blocked" sample compared to the sample with labeled peptide alone confirms that the binding is specific to the target receptor.
-
Q2: My in vivo imaging results show high peptide accumulation in non-target organs like the liver and spleen. How can I reduce this?
Answer: Non-specific uptake in vivo, particularly by organs of the reticuloendothelial system (RES) like the liver and spleen, is a known challenge.
-
Peptide Modification (PEGylation): Covalently attaching polyethylene (B3416737) glycol (PEG) chains to the this compound can shield it from non-specific interactions and reduce uptake by the RES.[6][7] This generally increases the circulation half-life and allows more time for the peptide to accumulate at the tumor site.[6] However, the degree of PEGylation must be optimized, as excessive or improperly positioned PEG can interfere with the RGD motif's ability to bind its integrin target.[8][9]
-
Structural Optimization: The biodistribution of RGD peptides can be dramatically influenced by small chemical modifications. For instance, substituting a single amino acid can significantly reduce non-specific liver uptake without compromising target affinity.[10] While this requires peptide re-synthesis, it highlights the sensitivity of in vivo behavior to peptide structure.
-
Dose Optimization: As with in vitro assays, the injected dose may be too high. Reducing the amount of injected peptide can sometimes lower non-specific accumulation while maintaining a sufficient signal at the target site.
-
Confirm Target Expression: Ensure that your tumor model has high expression levels of the iRGD targets (αv integrins and Neuropilin-1). Low target expression can lead to a poor ratio of specific to non-specific signal.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of iRGD binding, and how does it relate to specificity?
Answer: The specificity of iRGD relies on a multi-step binding and activation process:
-
Integrin Binding: The RGD (Arginine-Glycine-Aspartic acid) motif within the cyclic this compound first binds to αv integrins (specifically αvβ3, αvβ5, and αvβ6), which are often overexpressed on tumor endothelial cells and tumor cells themselves.[11][12]
-
Proteolytic Cleavage: Once bound to the integrin, a specific protease in the tumor microenvironment cleaves the peptide.[11][13]
-
CendR Motif Exposure: This cleavage exposes a previously hidden C-terminal motif known as the C-end Rule (CendR) motif (R/KXXR/K).[11]
-
Neuropilin-1 Binding & Internalization: The exposed CendR motif then binds to Neuropilin-1 (NRP-1), a receptor that triggers internalization, allowing the peptide and any associated cargo to penetrate deep into the tumor tissue.[11][12]
Non-specific binding occurs when the peptide interacts with surfaces or molecules outside of this specific pathway, for example, through charge-based or hydrophobic interactions.
Q2: Which blocking agent is best for my experiment?
Answer: There is no single "best" blocking agent, as the optimal choice depends on the specifics of your assay. The goal is to use an agent that effectively covers all potential non-specific binding sites without interfering with the specific iRGD-receptor interaction.
| Blocking Agent | Typical Concentration | Advantages | Disadvantages & Considerations |
| Bovine Serum Albumin (BSA) | 1-5% | Commonly used, well-characterized, good for many applications.[3] A 0.1% solution can prevent peptide adsorption to plastic vials.[14][15] | Can be expensive. Some preparations may contain contaminating proteins or cross-react with antibodies.[16][17] Not recommended for detecting phosphoproteins if using antibodies.[1] |
| Normal Serum | 5-10% | Very effective, especially when using serum from the same species as a secondary antibody host to block endogenous IgG. | Expensive. Contains a complex mixture of proteins, including immunoglobulins that could cross-react.[1][17] |
| Non-fat Dry Milk | 1-5% | Inexpensive and widely available.[1][17] | Contains phosphoproteins (casein), which can interfere with phospho-specific antibody detection. May also contain biotin, interfering with avidin-biotin systems.[1] Can sometimes mask certain epitopes. |
| Commercial/Protein-Free Buffers | Varies | High consistency between lots, long shelf-life. Protein-free versions eliminate cross-reactivity with protein-based detection systems.[18] | Can be more expensive than "homemade" buffers. |
Recommendation: If you are experiencing high background, it is often best to empirically test two or three different blocking agents to find the one that provides the best signal-to-noise ratio for your specific system.[18]
Q3: How can I quantitatively distinguish between specific and non-specific binding?
Answer: A competition experiment is the gold standard. By comparing the signal from your labeled this compound alone (Total Binding) with the signal in the presence of excess unlabeled iRGD (Non-specific Binding), you can calculate the specific binding.
Specific Binding = Total Binding - Non-specific Binding
For imaging, this can be quantified by measuring the fluorescence intensity in regions of interest. A high ratio of total signal to non-specific signal (a high signal-to-noise ratio) indicates successful and specific targeting.[11] In vivo studies have shown that modifications to RGD peptides can significantly reduce non-specific uptake, as seen in the table below.
| Peptide Modification | Organ | % Reduction in Non-specific Uptake |
| Trimer RGD with one Tyrosine substitution | Liver | ~50% |
| Trimer RGD with two Tyrosine substitutions | Liver | ~72% |
| Data derived from studies on multimeric RGD peptides showing how minor chemical changes can impact biodistribution.[10] |
Experimental Protocols
Protocol 1: Competition Assay for In Vitro Cell Binding
This protocol is designed to verify the binding specificity of a fluorescently-labeled this compound to adherent cells in a multi-well plate format.
-
Cell Plating: Seed cells in a 24-well or 96-well plate at a density that will result in a 70-80% confluent monolayer on the day of the experiment. Incubate overnight under standard conditions.
-
Prepare Reagents:
-
Binding Buffer: PBS with 1% BSA.
-
Labeled iRGD: Dilute your fluorescent this compound to the desired final concentration (e.g., 2X the final concentration) in Binding Buffer.
-
Unlabeled iRGD: Prepare a solution of unlabeled this compound at a concentration 100-200 times higher than the labeled peptide in Binding Buffer.
-
-
Blocking Step (Optional but Recommended): Wash cells once with PBS. Add Binding Buffer to each well and incubate for 30-60 minutes at 37°C to block non-specific sites on the cell and plastic surface.
-
Prepare Treatment Solutions:
-
For Total Binding: Mix a volume of labeled iRGD solution with an equal volume of Binding Buffer.
-
For Non-specific Binding: Mix a volume of labeled iRGD solution with an equal volume of the high-concentration unlabeled iRGD solution. Incubate this mixture at room temperature for 30 minutes before adding to cells.
-
-
Incubation: Remove the blocking buffer from the cells. Add the prepared treatment solutions to the appropriate wells. Incubate for 1-2 hours at 37°C (or 4°C to inhibit internalization if only surface binding is being studied).
-
Washing:
-
Aspirate the incubation solutions.
-
Wash the cells 3-4 times with ice-cold Binding Buffer. For each wash, add the buffer, incubate for 5 minutes with gentle agitation, and then aspirate.
-
(Optional Acid Wash): To remove only surface-bound peptide, perform one quick wash (30 seconds) with an ice-cold acid wash buffer (0.2 M Glycine, 150 mM NaCl, pH 3.0), followed immediately by two washes with ice-cold PBS.[19]
-
-
Analysis:
-
Add PBS or a suitable lysis buffer to each well.
-
Quantify the fluorescence using a plate reader.
-
Alternatively, fix the cells (e.g., with 4% paraformaldehyde), mount the coverslips, and visualize using a fluorescence microscope.
-
Visualizations
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. rndsystems.com [rndsystems.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. benchchem.com [benchchem.com]
- 6. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Effect of PEGylation on the Adsorption and Binding Strength of Plasma Proteins to Nanoparticle Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Complexity of αvβ6-integrin targeting RGD peptide trimers: emergence of non-specific binding by synergistic interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhanced tumor targeting and penetration of fluorophores via this compound conjugation: a strategy for the precision targeting of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bovine serum albumin as a universal suppressor of non-specific peptide binding in vials prior to nano-chromatography coupled mass-spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Enzyme-Linked Immunosorbent Assay (ELISA) and Blocking with Bovine Serum Albumin (BSA) - Not all BSAs are alike - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bitesizebio.com [bitesizebio.com]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing iRGD Dosage for Maximum Tumor Penetration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the dosage of iRGD for maximum tumor penetration in preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is iRGD and what is its mechanism of action for tumor penetration?
A1: iRGD is a cyclic nine-amino-acid peptide (CRGDKGPDC) renowned for its ability to specifically target and penetrate tumors.[1] Its mechanism is a multi-step process:
-
Homing to the Tumor: The Arginine-Glycine-Aspartic acid (RGD) motif within iRGD binds to αvβ3 and αvβ5 integrins, which are often overexpressed on tumor endothelial cells and some cancer cells.[2][3]
-
Proteolytic Cleavage: Within the tumor microenvironment, iRGD is cleaved by proteases, exposing a C-end Rule (CendR) motif (R/KXXR/K).[2][3]
-
Enhanced Penetration: This newly exposed CendR motif then binds to neuropilin-1 (NRP-1), a receptor that is also highly expressed in tumors. This binding triggers a cellular transport pathway that enhances the permeability of the tumor vasculature and parenchyma, allowing co-administered therapeutic agents to penetrate deep into the tumor tissue.[2][3][4]
Q2: What is the recommended starting dosage for iRGD in preclinical animal models?
A2: Based on a review of preclinical studies, a common starting dose for intravenously administered iRGD is in the range of 4 to 10 mg/kg.[5] For instance, one study effectively used a 4 μmol/kg concentration of iRGD to enhance the metastatic reduction in a mouse model.[6] However, the optimal dosage is highly dependent on the tumor model, the co-administered drug, and the specific experimental goals. It is crucial to perform a dose-optimization study for each new experimental setup.
Q3: How can I measure the effectiveness of iRGD in enhancing tumor penetration?
A3: The effectiveness of iRGD can be quantified by measuring the accumulation of the co-administered drug or a fluorescent probe within the tumor tissue. Common methods include:
-
Ex vivo imaging: After a set circulation time, tumors are excised and imaged to visualize the distribution of a fluorescently labeled co-administered substance.[5]
-
Immunohistochemistry (IHC): Tumor sections can be stained for the co-administered drug or its target to assess its distribution relative to blood vessels (e.g., stained with anti-CD31).[4]
-
Quantitative analysis: The concentration of the co-administered drug in tumor homogenates can be measured using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[7]
Q4: What are the known toxicities or side effects associated with iRGD?
A4: iRGD is generally considered to have low toxicity to normal cells because its targets, specific integrins and neuropilin-1, are overexpressed in the tumor microenvironment.[8] Preclinical studies have shown that iRGD can increase the therapeutic index of co-administered drugs by enhancing their tumor-specific delivery, thereby reducing systemic side effects.[4][9] A clinical trial with an iRGD-based drug, CEND-1, did not report dose-limiting toxicities, with most adverse events being related to disease progression.[6]
Q5: What are the proper handling and storage conditions for the iRGD peptide?
A5: this compound is typically supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C.[1] Once reconstituted in a buffer, the solution is unstable and should be prepared fresh for each experiment.[1] It is recommended to aliquot peptide solutions and store them frozen at -15°C or lower for short-term use, though long-term storage in solution is not advised, especially for peptides containing amino acids prone to degradation.[10][11] When handling the lyophilized powder, it is important to allow the vial to warm to room temperature in a desiccator before opening to prevent condensation, as the peptide is hygroscopic.[10][11]
Troubleshooting Guides
Issue: Low Tumor Penetration of Co-administered Drug Despite Using iRGD
| Possible Cause | Troubleshooting Step |
| Suboptimal iRGD Dosage | The dose of iRGD may be too low to effectively increase tumor permeability. Perform a dose-escalation study, testing a range of iRGD concentrations to find the optimal dose for your specific tumor model and co-administered drug. |
| Poor Tumor Vasculature or High Interstitial Fluid Pressure | Some tumors have a dense stroma and high interstitial fluid pressure that can impede penetration.[12] Consider therapies that can normalize tumor vasculature or remodel the extracellular matrix in conjunction with iRGD. |
| Low Expression of iRGD Receptors | The efficacy of iRGD is dependent on the expression of αv integrins and neuropilin-1 in the tumor.[5] Verify the expression levels of these receptors in your tumor model using techniques like immunohistochemistry or western blotting. |
| Timing of Administration | The co-administered drug may not be present in the circulation at the time of maximum iRGD-induced permeability. Optimize the timing of injections. Typically, iRGD is co-injected with the therapeutic agent. |
Issue: High Variability in Tumor Uptake of iRGD and Co-administered Drug
| Possible Cause | Troubleshooting Step |
| Tumor Heterogeneity | Even within the same model, individual tumors can have varying levels of vascularization and receptor expression. Increase the number of animals per group to ensure statistical power. When possible, analyze receptor expression on a per-tumor basis. |
| Inconsistent Injection Technique | Intravenous injections can be variable. Ensure consistent and proper injection technique. Consider using a catheter for more controlled administration. |
| This compound Instability | iRGD solutions are unstable and should be prepared fresh.[1] Avoid repeated freeze-thaw cycles of stock solutions. Follow proper handling and storage guidelines.[10][11] |
Data Presentation
Table 1: Examples of iRGD Dosages Used in Preclinical Studies
| Tumor Model | Co-administered Agent | iRGD Dosage | Observed Effect | Reference |
| Orthotopic 22Rv1 human prostate tumors | Doxorubicin (B1662922) | 4 µmol/kg | 7-fold increase in doxorubicin accumulation in tumors. | [4] |
| Orthotopic BT474 human breast tumors | Trastuzumab | 4 µmol/kg | 14-fold increase in trastuzumab-positive areas within the tumor and 40-fold increase in tumor accumulation. | [4] |
| LS174T colorectal tumor xenografts | Paclitaxel-loaded PLGA nanoparticles | 10 mg/kg | Enhanced tumor accumulation and penetration of nanoparticles. | [5] |
| Pancreatic cancer mouse model (NRP-1 overexpressing) | Gemcitabine | Not specified | Enhanced tumor penetration and anticancer ability. | [3] |
Experimental Protocols
Protocol 1: In Vivo Assessment of iRGD-Enhanced Tumor Penetration of a Fluorescently Labeled Drug
-
Animal Model: Establish tumors in immunodeficient mice by subcutaneous or orthotopic injection of cancer cells. Allow tumors to reach a predetermined size (e.g., 100-200 mm³).
-
Treatment Groups: Randomize mice into at least two groups:
-
Control Group: Fluorescently labeled drug + vehicle (e.g., PBS).
-
iRGD Group: Fluorescently labeled drug + iRGD (at the desired dose).
-
-
Administration: Co-administer the fluorescently labeled drug and iRGD (or vehicle) via intravenous injection.
-
Circulation Time: Allow the agents to circulate for a predetermined amount of time (e.g., 2, 8, 24 hours).
-
Tissue Harvest: Euthanize the mice and carefully excise the tumors and major organs (as controls).
-
Ex Vivo Imaging: Image the excised tumors and organs using an in vivo imaging system to visualize and quantify the fluorescence intensity.
-
Microscopy:
Protocol 2: Quantification of Co-administered Drug in Tumor Tissue by LC-MS/MS
-
Sample Collection: Following the in vivo experiment (as described in Protocol 1), excise the tumors, weigh them, and immediately snap-freeze them in liquid nitrogen.
-
Tissue Homogenization: Homogenize the frozen tumor tissue in a suitable buffer.
-
Protein Precipitation: Add a protein precipitating agent, such as ice-cold acetonitrile, to the tumor homogenate. Vortex and centrifuge to pellet the proteins.[7]
-
Extraction: Collect the supernatant containing the drug and evaporate it to dryness.
-
Reconstitution: Reconstitute the dried extract in the mobile phase that will be used for LC-MS/MS analysis.[7]
-
LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system to quantify the concentration of the drug.
-
Data Analysis: Generate a standard curve using known concentrations of the drug. Calculate the concentration of the drug in the tumor samples, typically expressed as ng or µg of drug per gram of tumor tissue.[7]
Visualizations
Caption: Mechanism of iRGD-mediated tumor penetration.
Caption: Workflow for optimizing iRGD dosage.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-administration of a Tumor-Penetrating Peptide Enhances the Efficacy of Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-Administration Of iRGD Enhances Tumor-Targeted Delivery And Anti-Tumor Effects Of Paclitaxel-Loaded PLGA Nanoparticles For Colorectal Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coadministration of a tumor-penetrating peptide enhances the efficacy of cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. bachem.com [bachem.com]
- 12. researchgate.net [researchgate.net]
- 13. Tissue-penetrating delivery of compounds and nanoparticles into tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating iRGD Peptide Formulations
For researchers, scientists, and drug development professionals, ensuring the successful solubilization of iRGD peptides is a critical first step for experimental success. This center provides practical guidance to troubleshoot common solubility challenges and offers clear protocols to achieve stable iRGD peptide solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the handling and dissolution of this compound formulations.
Q1: My lyophilized this compound won't dissolve in aqueous buffers like PBS. What should I do?
A1: Direct dissolution of lyophilized this compound in aqueous buffers can be challenging due to its hydrophobic residues and potential for aggregation. A stepwise approach is recommended:
-
Initial Dissolution in an Organic Solvent: Begin by dissolving the peptide in a minimal amount of a compatible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective choice.[1] Ensure the peptide is fully dissolved in the organic solvent before proceeding.
-
Gradual Addition of Aqueous Buffer: Once the peptide is in an organic solution, slowly add your desired aqueous buffer (e.g., PBS) to the peptide concentrate while gently vortexing. This gradual dilution helps prevent the peptide from precipitating.
-
Sonication: If you observe any particulate matter after adding the aqueous buffer, brief sonication in a water bath can help break up aggregates and improve dissolution.[1][2]
-
pH Adjustment: The net charge of the this compound influences its solubility. Since iRGD contains both acidic (Aspartic Acid) and basic (Arginine, Lysine) residues, the pH of the solution is critical. Adjusting the pH away from the peptide's isoelectric point (pI) can increase solubility. For iRGD, which has a positive net charge, a slightly acidic environment may be beneficial if dissolving in water proves difficult.[2]
Q2: What is the best solvent for this compound?
A2: The optimal solvent depends on the final application. For stock solutions, DMSO is highly effective. For cell-based assays, it is crucial to keep the final concentration of DMSO low (typically <0.5%) to avoid cytotoxicity.[1] Water is also a viable solvent, with a reported solubility of ≥ 50 mg/mL, though sonication may be required.[3]
Q3: My this compound solution is cloudy or shows particulates. What does this indicate and how can I fix it?
A3: Cloudiness or the presence of particulates indicates peptide aggregation. Aggregation can be caused by several factors including high peptide concentration, suboptimal pH, or repeated freeze-thaw cycles.
-
To address this:
-
Try sonicating the solution to break up existing aggregates.
-
Consider filtering the solution through a 0.22 µm filter to remove insoluble aggregates.
-
For future preparations, ensure you are following the recommended dissolution protocol, starting with an organic solvent if necessary, and avoiding repeated freezing and thawing by preparing single-use aliquots.
-
Q4: How should I store my this compound, both in lyophilized and solution form?
A4: Proper storage is essential to maintain the integrity and activity of your this compound.
-
Lyophilized Powder: Store the lyophilized peptide at -20°C or -80°C for long-term stability.[2]
-
In Solution: It is highly recommended to prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation and aggregation. Store these aliquots at -80°C. Solutions of iRGD are generally considered unstable and should be prepared fresh when possible.[4]
Q5: I'm observing inconsistent results in my experiments using iRGD. Could solubility be the issue?
A5: Yes, inconsistent solubility and aggregation can lead to variability in experimental outcomes. If you are experiencing this, it is recommended to:
-
Verify Peptide Concentration: Inaccurate concentrations due to incomplete dissolution can affect results.
-
Ensure Complete Solubilization: Visually inspect your peptide solution for any signs of precipitation before use.
-
Prepare Fresh Solutions: Use freshly prepared iRGD solutions for your experiments whenever possible to minimize the impact of degradation or aggregation over time.
Quantitative Solubility Data
The solubility of iRGD and related RGD peptides can vary based on the solvent, pH, and temperature. The following table provides a summary of reported solubility data. Note that these values are approximate and may vary based on the specific batch of the peptide and experimental conditions. Empirical testing with a small amount of peptide is always recommended.
| Peptide | Solvent | Reported Solubility | Notes |
| iRGD (c(CRGDKGPDC)) | Water | ≥ 50 mg/mL | Sonication may be required for complete dissolution.[3] |
| iRGD (c(CRGDKGPDC)) | Not Specified | 100 mg/mL | Requires ultrasonic assistance for a clear solution.[5][6][7] |
| Linear RGD (GRGDNP) | DMSO | ~5 mg/mL | A good initial solvent for creating a concentrated stock solution. |
| Linear RGD (GRGDNP) | Dimethyl formamide | ~14 mg/mL | |
| Linear RGD (GRGDNP) | PBS (pH 7.2) | ~0.33 mg/mL | |
| Cyclic RGD (Cyclo(RGDfC)) | DMSO/PEG300/Tween-80/Saline | ≥ 2.5 mg/mL | Formulation for in vivo use. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol describes a general procedure for reconstituting lyophilized this compound to create a stock solution.
Materials:
-
Lyophilized this compound vial
-
Sterile, nuclease-free water
-
Dimethyl sulfoxide (DMSO)
-
Sterile polypropylene (B1209903) microcentrifuge tubes
-
Pipettors and sterile tips
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial.
-
Initial Solubility Test (Recommended): If you are unsure about the best solvent, test the solubility with a small amount of the peptide first.
-
Calculating the Overall Charge: To determine the best initial solvent, calculate the net charge of the this compound (CRGDKGPDC).
-
Assign a value of +1 to each basic residue (K, R) and the N-terminus (if it's a free amine).
-
Assign a value of -1 to each acidic residue (D, E) and the C-terminus (if it's a free carboxyl).
-
iRGD has two basic residues (R, K) and one acidic residue (D). Assuming a free N-terminus and C-terminus, the net charge is positive, making it a basic peptide.
-
-
Dissolution Strategy for Basic Peptides:
-
Step 1: Water. Attempt to dissolve the peptide in sterile water first. Add the desired volume of water to the vial to achieve your target concentration. Gently vortex.
-
Step 2: Sonication. If the peptide does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes.
-
Step 3: Acidic Solution (if needed). If solubility is still an issue, a small amount of 10% acetic acid can be added dropwise until the peptide dissolves.
-
Alternative for Hydrophobic Peptides: For highly hydrophobic peptides, or if the above steps fail, dissolve the peptide in a minimal amount of DMSO. Once fully dissolved, slowly add the desired aqueous buffer to the DMSO solution with gentle mixing.
-
-
Aliquoting: Once the peptide is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to prevent degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C.
Visualizations
iRGD Signaling and Tumor Penetration Pathway
The following diagram illustrates the mechanism of iRGD-mediated tumor targeting and penetration.
References
Impact of linker chemistry on iRGD conjugate efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving iRGD conjugates. The content is designed to address specific issues related to the impact of linker chemistry on the efficacy of these conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for iRGD?
A1: The iRGD peptide (sequence: CRGDKGPDC) enhances the delivery of conjugated payloads to tumors through a three-step process. First, the RGD motif binds to αv integrins, which are overexpressed on tumor endothelial cells. This is followed by a proteolytic cleavage of the this compound within the tumor microenvironment, exposing a C-end Rule (CendR) motif. This newly exposed motif then binds to neuropilin-1 (NRP-1), triggering an endocytic pathway that facilitates the penetration of the iRGD and its conjugated cargo deep into the tumor tissue.[1]
Q2: What are the main types of linkers used for iRGD conjugation?
A2: Linkers for iRGD conjugates can be broadly categorized as either cleavable or non-cleavable.[2][3]
-
Cleavable linkers are designed to release the payload from the this compound under specific conditions within the tumor microenvironment or inside the tumor cells. Common cleavage mechanisms include hydrolysis in the acidic environment of endosomes and lysosomes (acid-sensitive linkers like hydrazones), cleavage by specific enzymes that are abundant in tumors like cathepsins (enzyme-sensitive linkers), or reduction in the intracellular environment which has a high concentration of glutathione (B108866) (disulfide linkers).[2][4]
-
Non-cleavable linkers , such as those based on thioether bonds, are more stable and release the payload only after the degradation of the this compound itself within the lysosome.[2][3] This can lead to increased stability in plasma and potentially a wider therapeutic window.[3][4]
Q3: How does the choice of linker chemistry impact the efficacy of an iRGD conjugate?
A3: The linker chemistry is a critical determinant of the conjugate's stability, payload release characteristics, and overall therapeutic efficacy.[5][] A stable linker is necessary to prevent premature release of the payload in systemic circulation, which could lead to off-target toxicity.[5] The linker must also allow for efficient release of the payload at the tumor site to exert its therapeutic effect.[] The choice between a cleavable and non-cleavable linker will depend on the desired mechanism of action and the nature of the payload.[4][7]
Q4: What is the role of a PEG linker in an iRGD conjugate?
A4: Incorporating a polyethylene (B3416737) glycol (PEG) linker can improve the pharmacokinetic properties of the iRGD conjugate.[8][9] PEGylation can increase the conjugate's solubility, prolong its circulation half-life by reducing renal clearance and shielding it from enzymatic degradation, and decrease its immunogenicity.[8][10] However, a potential downside is that long PEG chains might reduce the cytotoxic activity of the conjugated drug, so a balance must be struck between improved pharmacokinetics and maintaining therapeutic potency.[8][9]
Troubleshooting Guides
Issue 1: Low Conjugation Efficiency
| Potential Cause | Suggested Solution |
| Oxidation of Thiol Groups on iRGD: Free sulfhydryl groups on cysteine residues can oxidize to form disulfide bonds, which are unreactive with maleimides. | Reduce disulfide bonds using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) prior to conjugation. If using DTT, it must be removed before adding the maleimide (B117702) reagent.[11] Include a chelating agent like EDTA in the reaction buffer to prevent metal-catalyzed oxidation.[11] |
| Hydrolysis of Maleimide Groups: Maleimide groups are susceptible to hydrolysis, especially at pH values above 7.5. | Perform the conjugation reaction at a pH between 6.5 and 7.5.[11] Use freshly prepared maleimide-functionalized reagents and avoid long-term storage in aqueous solutions.[11] |
| Steric Hindrance: The drug or nanoparticle being conjugated to iRGD may be bulky, preventing efficient access to the reactive groups. | Consider using a longer linker, such as a PEG linker, to increase the distance between the this compound and the payload, thereby reducing steric hindrance.[12] |
| Incorrect Molar Ratio of Reactants: An inappropriate ratio of iRGD to the molecule to be conjugated can lead to incomplete reactions. | Optimize the molar ratio of the maleimide-functionalized reagent to the thiol-containing iRGD. A 10-20 fold molar excess of the maleimide reagent is a common starting point.[11] |
Issue 2: Poor In Vivo Efficacy or High Toxicity
| Potential Cause | Suggested Solution |
| Instability of the Conjugate in Plasma: The linker may be prematurely cleaved in the bloodstream, leading to off-target release of the payload and systemic toxicity. | For maleimide-thiol conjugates, which can undergo a retro-Michael reaction, consider strategies to stabilize the thioether bond, such as using N-terminal cysteine on the peptide to allow for a stabilizing transcyclization reaction.[13] Alternatively, a more stable non-cleavable linker could be employed.[4] |
| Inefficient Payload Release at the Tumor Site: The linker may be too stable, preventing the release of the active drug within the tumor. | If using a non-cleavable linker, ensure that the payload is still active after the degradation of the this compound. If not, a cleavable linker that responds to the tumor microenvironment (e.g., acid-sensitive or enzyme-sensitive) may be more appropriate.[2][3] |
| Suboptimal Pharmacokinetics: The iRGD conjugate may be cleared from circulation too rapidly to allow for sufficient tumor accumulation. | Incorporate a PEG linker to increase the circulation half-life of the conjugate.[8][9] The length of the PEG linker should be optimized to balance increased half-life with a potential decrease in activity.[8] |
Data Presentation
Table 1: In Vitro Cytotoxicity of iRGD Conjugates
| Conjugate | Cell Line | Linker Type | IC50 (µg/mL) | Reference |
| iRGD-cMLV(Dox) | 4T1 | Maleimide-thiol | 0.011 ± 0.0037 | [14] |
| cMLV(Dox) (control) | 4T1 | N/A | 0.018 ± 0.0025 | [14] |
| iRGD-cMLV(Dox) | JC | Maleimide-thiol | 2.01 ± 0.22 | [14] |
| cMLV(Dox) (control) | JC | N/A | 3.19 ± 0.32 | [14] |
Table 2: In Vivo Efficacy of iRGD Conjugates
| Conjugate | Cancer Model | Linker Type | Outcome | Reference |
| iRGD-conjugated Doxorubicin Liposomes | B16-F10 Melanoma | Maleimide-thiol | ~57.5% improved antitumor efficacy; ~30% prolonged animal survival | [1] |
| iRGD-conjugated Doxorubicin Liposomes | 4T1 Breast Cancer | Maleimide-thiol | ~2-fold enhanced antitumor effect | [1] |
| iRGD-modified Exosomes | MDA-MB-231 Breast Cancer | Genetic fusion | Higher tumor distribution and antitumor effect vs. non-conjugated | [1] |
Experimental Protocols
Protocol 1: Maleimide-Thiol Conjugation of iRGD to a Protein
This protocol is a general guideline for conjugating a thiol-containing this compound to a protein with a maleimide group.
Materials:
-
This compound with a free cysteine.
-
Maleimide-activated protein.
-
Conjugation buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed.[15]
-
Reducing agent (optional): TCEP solution.
-
Quenching reagent: Cysteine or 2-mercaptoethanol.
-
Anhydrous DMSO or DMF.
Procedure:
-
Prepare Reagents:
-
Dissolve the maleimide-activated protein in the conjugation buffer to a concentration of 1-10 mg/mL.[15]
-
Dissolve the this compound in anhydrous DMSO or DMF to prepare a stock solution.
-
-
Reduction of Disulfide Bonds (if necessary):
-
If the this compound has formed disulfide dimers, add a 10-100 fold molar excess of TCEP to the peptide solution and incubate for 20-30 minutes at room temperature.[15]
-
-
Conjugation Reaction:
-
Quench Reaction:
-
Add a small molecule thiol like cysteine to the reaction mixture to quench any unreacted maleimide groups.[11]
-
-
Purification:
-
Purify the iRGD-protein conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess iRGD and quenching reagent.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry"
This protocol describes the conjugation of an azide-modified iRGD to an alkyne-containing molecule.
Materials:
-
Azide-modified this compound.
-
Alkyne-containing molecule.
-
Copper(II) sulfate (B86663) (CuSO4) solution.[16]
-
Ligand: THPTA or TBTA solution.[16]
-
Reducing agent: Sodium ascorbate (B8700270) solution, freshly prepared.[16]
-
Reaction buffer: PBS or other suitable aqueous buffer.[17]
-
DMSO.
Procedure:
-
Prepare Reagents:
-
Dissolve the azide-modified iRGD and the alkyne-containing molecule in the reaction buffer, potentially with some DMSO to aid solubility.[17]
-
-
Prepare Catalyst Complex:
-
In a separate tube, mix the CuSO4 and ligand solution.[16]
-
-
Conjugation Reaction:
-
Purification:
-
Purify the conjugate using an appropriate method such as SEC, HPLC, or dialysis to remove the copper catalyst and unreacted starting materials.
-
Visualizations
Caption: The iRGD signaling pathway for enhanced drug delivery.
Caption: Troubleshooting workflow for iRGD conjugate experiments.
References
- 1. Targeted drug delivery using this compound for solid cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]
- 5. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. purepeg.com [purepeg.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhanced Therapeutic Efficacy of iRGD-Conjugated Crosslinked Multilayer Liposomes for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 16. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 17. interchim.fr [interchim.fr]
Technical Support Center: iRGD-Conjugated Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent aggregation during the conjugation of iRGD peptides to nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of iRGD-conjugated nanoparticle aggregation?
A1: Nanoparticle aggregation is a common challenge stemming from their high surface-area-to-volume ratio, which makes them thermodynamically prone to agglomerate to reduce surface energy.[1] Key causes during iRGD conjugation include:
-
Loss of Electrostatic Stabilization: The most frequent cause, especially during carbodiimide (B86325) chemistry (EDC/NHS coupling), is the neutralization of surface charges (e.g., carboxyl groups) on the nanoparticles. This diminishes the electrostatic repulsion that keeps them dispersed, leading to aggregation.[1][2][3]
-
Inappropriate Buffer or pH Conditions: The pH of the solution critically affects the surface charge of nanoparticles. A pH near the nanoparticle's isoelectric point will minimize electrostatic repulsion and promote aggregation.[1][4] Furthermore, high ionic strength buffers like Phosphate-Buffered Saline (PBS) can shield surface charges, reducing electrostatic repulsion and causing aggregation, whereas buffers like 5% dextrose in water (D5W) or pure water may offer better stability.[5]
-
High Reagent Concentration: Excessive concentrations of crosslinkers (EDC/NHS) or the iRGD peptide can lead to uncontrolled reactions and inter-particle bridging, causing aggregation.[1]
-
Ineffective Stabilization: Lack of sufficient steric stabilization (e.g., from a PEG layer) can make nanoparticles more susceptible to aggregation when their electrostatic stabilization is compromised.[4][6]
Q2: Why is nanoparticle aggregation a problem for my experiments?
A2: Aggregation can significantly compromise the therapeutic efficacy and safety of your nanoparticle formulation. Larger agglomerates can:
-
Alter drug release kinetics.[7]
-
Be rapidly cleared by the reticuloendothelial system (RES), reducing circulation time.
-
Potentially lead to toxicity or immunogenic responses in vivo.
Q3: How does EDC/NHS chemistry specifically lead to nanoparticle aggregation?
A3: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) is used to activate carboxyl groups on the nanoparticle surface. This creates a highly reactive O-acylisourea intermediate.[8] This intermediate is unstable and can be stabilized by NHS (N-hydroxysuccinimide) to form a more stable NHS-ester. However, the initial activation step neutralizes the negative charge of the carboxyl groups.[3] This loss of surface charge reduces the electrostatic repulsion between nanoparticles, making them likely to collide and aggregate.[1][3] If the subsequent coupling to the this compound is not efficient or fast enough, this uncharged state persists, leading to irreversible aggregation.
Q4: What are the most effective general strategies to prevent aggregation during conjugation?
A4: A multi-faceted approach is most effective:
-
Incorporate Steric Stabilization: Use nanoparticles that are pre-coated with a layer of Polyethylene Glycol (PEG). This PEG layer provides a physical barrier (steric hindrance) that prevents particles from getting close enough to aggregate, even if surface charges are temporarily neutralized.[4][6][10]
-
Optimize Reaction Conditions: Carefully control the pH, reagent concentrations, and reaction time. A two-step pH process for EDC/NHS coupling is highly recommended.[1]
-
Control Your Buffer: Perform the conjugation reaction in a low ionic strength buffer (e.g., MES buffer at pH 6.0 for the activation step).[1] Test nanoparticle stability in different buffers before starting the conjugation.[5]
-
Purify Properly: After conjugation, it is crucial to remove excess reagents and any small aggregates that may have formed through methods like dialysis or size exclusion chromatography.[11][12]
Q5: How should I store my final iRGD-conjugated nanoparticles to ensure long-term stability?
A5: For long-term stability, store your purified nanoparticles in a suitable buffer at 4°C. The optimal storage buffer will depend on your specific nanoparticle composition but should generally have a pH that maximizes surface charge (away from the isoelectric point) and may contain cryoprotectants or stabilizers if freeze-drying (lyophilization) is required. Always re-characterize the size and polydispersity of your nanoparticles using Dynamic Light Scattering (DLS) after storage and before any in vitro or in vivo experiments.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Immediate aggregation after adding EDC/NHS reagents. | Loss of Electrostatic Repulsion: The EDC has neutralized the surface carboxyl groups, eliminating the charge that kept the particles dispersed.[3] | 1. Use a Two-Step pH Protocol: Activate with EDC/NHS in a low pH buffer (e.g., MES, pH 6.0) where carboxyl activation is efficient. Then, remove excess EDC/NHS and perform the coupling to iRGD in a buffer with a pH of 7.5-8.5 (e.g., PBS or HEPES) to facilitate the reaction with the peptide's amine groups.[1]2. Incorporate Steric Stabilization: Use PEGylated nanoparticles or add a non-ionic surfactant like Tween 20 (e.g., 0.05%) to the buffer to provide steric hindrance.[1][3]3. Optimize Reagent Concentrations: Reduce the molar excess of EDC and NHS to the lowest effective concentration. Perform a titration to find the optimal ratio.[1] |
| Nanoparticles are stable in water or D5W but aggregate in PBS or cell culture medium. | Charge Screening Effect: The high concentration of salts in buffers like PBS neutralizes or "screens" the surface charge on the nanoparticles, reducing electrostatic repulsion and leading to aggregation.[5] | 1. Increase Steric Stabilization: Ensure your nanoparticles have a dense enough PEG coating to provide stability in high ionic strength environments.[6]2. Formulate in an Isotonic, Low-Salt Buffer: For in vivo use, consider formulating the final product in a buffer like 5% dextrose (D5W), which is isotonic but has low ionic strength.[5]3. Crosslink the Nanoparticle Core/Shell: For some systems like liposomes, crosslinking the structure can improve stability in physiological conditions.[13] |
| Particle size gradually increases during storage. | Residual Reactants or Instability: Incomplete quenching of the reaction or inherent instability of the formulation can lead to slow aggregation over time. | 1. Ensure Proper Quenching: After the coupling step, add a quenching reagent like Tris-HCl or hydroxylamine (B1172632) (10-50 mM final concentration) to deactivate any remaining active NHS-esters.[1]2. Thorough Purification: Use dialysis or size exclusion chromatography to remove all unreacted reagents and byproducts.[11]3. Optimize Storage Buffer: Screen different buffers and pH values for optimal long-term stability. Store at 4°C and avoid repeated freeze-thaw cycles unless lyophilized with a proper cryoprotectant. |
| High Polydispersity Index (PDI) after conjugation. | Presence of Aggregates: A high PDI (>0.3) indicates a wide range of particle sizes, which is typically due to the formation of some aggregates alongside the desired nanoparticles.[5] | 1. Refine Purification: Use centrifugation to pellet and remove larger aggregates. Be cautious with centrifugation speed and duration to avoid pelleting non-aggregated particles. Resuspend the pellet gently.[1]2. Filter the Sample: For smaller volumes, consider filtering the final suspension through a syringe filter (e.g., 0.22 µm) to remove large aggregates, if your desired nanoparticle size is significantly smaller.3. Re-evaluate Conjugation Protocol: A high PDI is often a symptom of the issues listed above. Revisit your protocol to minimize aggregation during the reaction itself. |
Quantitative Data Summary
The following tables summarize key quantitative parameters derived from literature to guide experimental design.
Table 1: Influence of Buffer on Nanoparticle Hydrodynamic Diameter Data adapted from a study on peptide-siRNA nanoparticles demonstrating the effect of buffer choice on particle size and aggregation.[5]
| Buffer Condition | Average Hydrodynamic Diameter (nm) | Observation |
| Pure Water (H₂O) | ~80 nm | Stable, non-aggregated |
| 5% Dextrose in Water (D5W) | ~80 nm | Stable, non-aggregated |
| Phosphate-Buffered Saline (PBS) | 250 - 300 nm | Aggregation likely occurred |
| Cell Culture Medium (DMEM) | 250 - 300 nm | Aggregation likely occurred |
Table 2: Typical Physicochemical Parameters for Nanoparticle Stability
| Parameter | Stable Nanoparticles | Aggregated/Unstable Nanoparticles |
| Zeta Potential | > +25 mV or < -25 mV[5] | Between -10 mV and +10 mV |
| Polydispersity Index (PDI) | < 0.25[5] | > 0.3[5] |
| Appearance | Clear, homogenous suspension | Cloudy, visible particulates, or sediment |
Table 3: Recommended Starting Conditions for EDC/NHS Coupling Optimization
| Parameter | Recommended Range / Condition | Rationale |
| Activation Buffer pH | 5.5 - 6.5 (e.g., MES buffer)[1] | Efficiently activates carboxyl groups while minimizing NHS-ester hydrolysis. |
| Coupling Buffer pH | 7.2 - 8.5 (e.g., PBS, HEPES)[1][2] | Favors reaction between the NHS-ester and primary amines on the peptide. |
| EDC:NHS Molar Ratio | Start with 1:1 or 1:2.5 (e.g., 2 mM EDC: 5 mM Sulfo-NHS)[1] | NHS stabilizes the active intermediate, improving coupling efficiency. |
| Quenching Agent | 10-50 mM Tris or Hydroxylamine[1] | Deactivates unreacted NHS-esters to prevent unwanted side reactions. |
Key Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation of iRGD to Carboxylated Nanoparticles
This protocol is designed to minimize aggregation by separating the activation and coupling steps, allowing for better pH control and removal of excess crosslinkers.
Materials:
-
Carboxyl-functionalized nanoparticles (e.g., PLGA, silica)
-
This compound (with a primary amine for coupling)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: 1X PBS, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Washing Buffer: Deionized water or appropriate storage buffer
-
Centrifugal filter units (e.g., Amicon® Ultra) with appropriate Molecular Weight Cut-Off (MWCO)
Methodology:
Step 1: Nanoparticle Activation
-
Resuspend your carboxylated nanoparticles in ice-cold Activation Buffer.
-
Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer. A typical starting concentration is 10 mg/mL for each.[1]
-
Add EDC and Sulfo-NHS to the nanoparticle suspension. A common starting point is a final concentration of 2 mM EDC and 5 mM Sulfo-NHS.[1]
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing (e.g., on a rotator).
Step 2: Removal of Excess Activation Reagents
-
Transfer the activated nanoparticle suspension to a centrifugal filter unit.
-
Centrifuge according to the manufacturer's instructions to pellet the nanoparticles and remove the supernatant containing excess EDC/Sulfo-NHS.
-
Wash the nanoparticles by resuspending the pellet in ice-cold Coupling Buffer and centrifuging again. Repeat this washing step at least twice to ensure complete removal of excess reagents.
Step 3: Coupling of this compound
-
After the final wash, resuspend the activated nanoparticle pellet in the Coupling Buffer.
-
Immediately add the this compound solution to the nanoparticle suspension. The required molar excess of iRGD will depend on your specific nanoparticles and should be optimized.
-
Incubate for 2 hours at room temperature with gentle mixing.
Step 4: Quenching and Final Washing
-
Add the Quenching Buffer to the reaction mixture to achieve a final concentration of 20-50 mM Tris-HCl.[1]
-
Incubate for 15 minutes to deactivate any remaining active NHS-esters.
-
Purify the iRGD-conjugated nanoparticles using centrifugal filtration or dialysis to remove unreacted peptide and quenching reagents.
-
Resuspend the final product in your desired storage buffer.
Protocol 2: Characterization of Nanoparticle Stability using Dynamic Light Scattering (DLS)
DLS is a critical tool for assessing aggregation by measuring hydrodynamic size, size distribution (PDI), and zeta potential.
Methodology:
-
Sample Preparation: Dilute a small aliquot of your nanoparticle suspension in the desired buffer (e.g., pure water, PBS, or cell culture medium) to an appropriate concentration for DLS measurement. Ensure the sample is free of dust or large contaminants by filtering if necessary.
-
Size and PDI Measurement:
-
Equilibrate the sample in the DLS instrument at a controlled temperature (e.g., 25°C).
-
Perform at least three replicate measurements to obtain the average Z-average diameter (hydrodynamic size) and the Polydispersity Index (PDI).
-
A monomodal peak and a PDI value below 0.25 are indicative of a stable, non-aggregated sample.[5]
-
-
Zeta Potential Measurement:
-
Inject the diluted sample into a specific zeta potential cell.
-
The instrument will apply an electric field and measure the particle velocity to calculate the zeta potential.
-
A zeta potential with a magnitude greater than 25 mV (either positive or negative) generally indicates good electrostatic stability.[5]
-
-
Stability Study: To assess long-term stability, measure the size, PDI, and zeta potential of your nanoparticles immediately after preparation and then at set time points (e.g., 24, 48, 72 hours) under specific storage or physiological conditions (e.g., in PBS or serum-containing media at 37°C).[14][15]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. iRGD-functionalized PEGylated nanoparticles for enhanced colon tumor accumulation and targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Ultrasmall Gold Nanoparticles with cRGD Peptide Increases the Uptake and Efficacy of Cytotoxic Payload | MDPI [mdpi.com]
- 11. dovepress.com [dovepress.com]
- 12. iRGD Tumor-Penetrating Peptide-Modified Nano-Delivery System Based on a Marine Sulfated Polysaccharide for Enhanced Anti-Tumor Efficiency Against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhanced Therapeutic Efficacy of iRGD-Conjugated Crosslinked Multilayer Liposomes for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dual Effect of Chemo-PDT with Tumor Targeting Nanoparticles Containing this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pH-responsive high stability polymeric nanoparticles for targeted delivery of anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing the Toxicity of Long-Term iRGD Administration
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for assessing the potential toxicity associated with the long-term administration of the iRGD peptide.
Frequently Asked Questions (FAQs)
Q1: What is the general consensus on the toxicity of the this compound itself?
A1: The this compound is generally considered to have low intrinsic toxicity to normal cells and tissues.[1][2] Preclinical and clinical studies have largely focused on its ability to enhance the efficacy of co-administered anti-cancer drugs by increasing their penetration into tumors. A key advantage highlighted in numerous studies is that iRGD can help reduce the systemic toxicity of chemotherapeutic agents by allowing for lower, more targeted doses.[3]
Q2: Are there any clinical data on the safety of long-term iRGD administration in humans?
A2: Yes, a phase I clinical trial of an iRGD-based drug, CEND-1 (also known as LSTA1), in patients with metastatic pancreatic ductal adenocarcinoma reported no dose-limiting toxicities. The most common adverse events observed were related to the co-administered chemotherapy (gemcitabine and nab-paclitaxel) or the progression of the disease itself, rather than CEND-1.[4] This provides a strong indication of iRGD's favorable safety profile in a clinical setting.
Q3: What are the potential, albeit low, toxicity concerns with long-term iRGD administration?
A3: While iRGD is considered to have low toxicity, potential concerns with any peptide administered long-term include:
-
Immunogenicity: The possibility of the immune system recognizing the peptide as foreign and mounting an immune response. This could lead to the production of anti-drug antibodies (ADAs), which might affect the peptide's efficacy or, in rare cases, cause allergic reactions.
-
Off-target effects: Although iRGD's targeting is specific to integrins and neuropilin-1, which are overexpressed in the tumor microenvironment, these receptors are also present on some normal cells. Long-term administration could theoretically lead to unforeseen effects in these tissues.
-
Accumulation: While studies show iRGD is cleared relatively quickly from most healthy tissues, long-term, frequent administration could potentially lead to accumulation in certain organs.[4]
Q4: Can iRGD increase the toxicity of co-administered drugs in normal tissues?
A4: The mechanism of iRGD is tumor-specific, relying on the overexpression of αv integrins and neuropilin-1 in the tumor microenvironment for its tissue-penetrating effect. Studies have shown that iRGD enhances drug accumulation specifically in tumors, not in normal tissues.[3] This targeted delivery is a key factor in how iRGD can actually reduce the overall systemic toxicity of potent anti-cancer drugs.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments to assess iRGD toxicity.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected animal mortality at presumed sub-lethal doses | 1. Vehicle toxicity.2. Animal model susceptibility (strain, age, health).3. Rapid injection leading to acute toxicity. | 1. Include a vehicle-only control group.2. Ensure a standardized and healthy animal cohort.3. Optimize the injection rate; consider a slower infusion. |
| Discrepancy between low in vitro cytotoxicity and observed in vivo toxicity | 1. In vivo metabolism of iRGD into potentially more active or toxic metabolites.2. Immune response to the peptide not captured in vitro.3. Off-target effects on organ systems not modeled in cell culture. | 1. Conduct pharmacokinetic (PK) and metabolite identification studies.2. Perform immunogenicity testing (see Experimental Protocols).3. Include comprehensive histopathology of all major organs in your in vivo study. |
| Signs of an immune reaction (e.g., inflammation at the injection site, anaphylaxis) | 1. Immunogenicity of the this compound.2. Contaminants in the peptide preparation (e.g., endotoxins). | 1. Perform cytokine release assays and measure anti-drug antibodies.2. Ensure high purity of the synthesized peptide and test for endotoxins. |
| No observable toxicity, even at high doses | 1. iRGD's inherently low toxicity profile.2. Insufficient dose range.3. Insensitive assays. | 1. This may be the expected outcome.2. Ensure the dose range is sufficiently wide, up to a maximum feasible dose.3. Use a comprehensive panel of assays, including histopathology, clinical chemistry, and hematology. |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the long-term toxicity of iRGD.
Chronic Repeated-Dose Toxicity Study in Rodents
Objective: To evaluate the potential systemic toxicity of iRGD following repeated intravenous administration over an extended period (e.g., 28 or 90 days).
Methodology:
-
Animal Model: Use both male and female of a standard rodent strain (e.g., Sprague-Dawley rats or C57BL/6 mice), 8-10 weeks old at the start of the study.
-
Groups:
-
Group 1: Vehicle control (e.g., sterile saline).
-
Group 2: Low dose of iRGD.
-
Group 3: Mid dose of iRGD.
-
Group 4: High dose of iRGD.
-
(Optional) Recovery groups for control and high-dose animals, which are observed for a period (e.g., 2-4 weeks) after the final dose.
-
-
Administration: Administer iRGD or vehicle intravenously (e.g., via tail vein) daily or as per the intended clinical dosing schedule.
-
Observations:
-
Clinical Signs: Observe animals daily for any signs of toxicity, changes in behavior, or distress.
-
Body Weight: Record body weights twice weekly.
-
Food Consumption: Measure food consumption weekly.
-
-
Terminal Procedures: At the end of the dosing period (and recovery period, if applicable), euthanize animals and perform the following:
-
Hematology: Collect blood for a complete blood count (CBC) to assess red blood cells, white blood cells, and platelets.
-
Clinical Chemistry: Collect serum to analyze markers of liver function (e.g., ALT, AST, ALP, bilirubin) and kidney function (e.g., BUN, creatinine).
-
Necropsy: Perform a full gross necropsy, and record the weights of major organs (liver, kidneys, spleen, heart, brain, etc.).
-
Histopathology: Collect all major organs and tissues, fix in 10% neutral buffered formalin, and process for histopathological examination by a qualified pathologist.
-
Immunogenicity Assessment: Cytokine Release Assay
Objective: To assess the potential of iRGD to induce an inflammatory cytokine response in vitro.
Methodology:
-
Cell Source: Use peripheral blood mononuclear cells (PBMCs) from multiple healthy human donors to account for genetic variability.
-
Peptide Preparation: Prepare a dilution series of iRGD in a suitable cell culture medium.
-
Assay Setup:
-
Plate PBMCs in a 96-well plate.
-
Add the iRGD dilutions to the cells.
-
Include a vehicle control (medium only) and positive controls (e.g., lipopolysaccharide [LPS] or phytohemagglutinin [PHA]).
-
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Cytokine Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of a panel of pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10, IFN-γ) using a multiplex immunoassay (e.g., Luminex or Meso Scale Discovery).
-
-
Data Analysis: Compare the cytokine levels in the iRGD-treated wells to the vehicle control. A significant increase in pro-inflammatory cytokines may indicate a potential for an immunogenic response.
Quantitative Data Summary
Quantitative data from preclinical studies on the long-term toxicity of iRGD administration alone is not extensively available in publicly accessible literature. The tables below are provided as templates for presenting such data should it be generated in a researcher's own studies.
Table 1: Hematological Parameters in Rats After 90-Day iRGD Administration (Template)
| Parameter | Control (Vehicle) | Low Dose iRGD | Mid Dose iRGD | High Dose iRGD |
| White Blood Cells (x10⁹/L) | ||||
| Red Blood Cells (x10¹²/L) | ||||
| Hemoglobin (g/dL) | ||||
| Hematocrit (%) | ||||
| Platelets (x10⁹/L) |
Table 2: Serum Clinical Chemistry in Rats After 90-Day iRGD Administration (Template)
| Parameter | Control (Vehicle) | Low Dose iRGD | Mid Dose iRGD | High Dose iRGD |
| Alanine Aminotransferase (ALT) (U/L) | ||||
| Aspartate Aminotransferase (AST) (U/L) | ||||
| Alkaline Phosphatase (ALP) (U/L) | ||||
| Blood Urea Nitrogen (BUN) (mg/dL) | ||||
| Creatinine (mg/dL) |
Table 3: Pro-inflammatory Cytokine Levels in Human PBMCs Treated with iRGD (Template)
| Cytokine | Control (Vehicle) | 1 µM iRGD | 10 µM iRGD | 100 µM iRGD |
| TNF-α (pg/mL) | ||||
| IL-6 (pg/mL) | ||||
| IFN-γ (pg/mL) |
Visualizations
iRGD Signaling and Tumor Penetration Pathway
Caption: The multi-step mechanism of iRGD-mediated tumor penetration.
Experimental Workflow for Chronic Toxicity Assessment
References
- 1. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Validation & Comparative
iRGD vs. Conventional RGD Peptides: A Comparative Guide to Tumor Targeting Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of iRGD (internalizing RGD) and conventional RGD peptides for tumor targeting, supported by experimental data and detailed methodologies.
The landscape of targeted cancer therapy is continually evolving, with peptide-based drug delivery systems showing immense promise. Among these, peptides containing the Arginine-Glycine-Aspartic acid (RGD) motif have been extensively studied for their ability to target tumors. Conventional RGD peptides primarily exploit the overexpression of integrins on tumor vasculature to achieve tumor homing. However, a newer class of peptides, exemplified by iRGD, offers a more sophisticated, multi-step mechanism that not only targets the tumor but also facilitates deeper penetration into the tumor parenchyma. This guide delves into the key differences between iRGD and conventional RGD peptides, presenting a comprehensive overview of their mechanisms, performance, and the experimental protocols used for their evaluation.
Mechanism of Action: A Tale of Two Targeting Strategies
Conventional RGD peptides function through a single-receptor targeting mechanism. Their efficacy is dependent on binding to αvβ3 and αvβ5 integrins, which are often upregulated on the endothelial cells of tumor blood vessels.[1][2] This binding allows for the accumulation of RGD-conjugated therapies at the tumor site, but their penetration into the tumor tissue is often limited.[3][4]
The iRGD peptide (cyclic CRGDKGPDC) employs a more intricate, three-step process that significantly enhances its tumor-penetrating capabilities.[5][6][7]
-
Integrin Binding: Similar to conventional RGD peptides, the RGD motif in iRGD initially binds to αv integrins on tumor endothelial cells.[5][6]
-
Proteolytic Cleavage: Following integrin binding, the this compound is proteolytically cleaved within the tumor microenvironment. This cleavage exposes a previously cryptic C-terminal motif, R/KXXR/K, known as the C-end Rule (CendR) motif.[3][5]
-
Neuropilin-1 Binding and Penetration: The exposed CendR motif has a high affinity for neuropilin-1 (NRP-1), a receptor that is also overexpressed on many tumor cells and vascular endothelium.[3][5] Binding to NRP-1 triggers an endocytic/exocytic transport pathway, actively ferrying the this compound and any associated cargo deep into the extravascular tumor tissue.[3][5]
This dual-receptor mechanism is the cornerstone of iRGD's superior performance in penetrating solid tumors compared to its conventional counterparts.[3][4]
References
- 1. The design, analysis and application of mouse clinical trials in oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Useful Approaches for Labeling Peptides with Fluorescent Dyes [bio-itworld.com]
- 3. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor Efficacy Testing in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Image analysis for quantitative microscopy [imageanalyst.net]
- 7. Comparison and evaluation of two RGD peptides labelled with 68Ga or 18F for PET imaging of angiogenesis in animal models of human glioblastoma or lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to iRGD and TAT Peptides for Enhanced Tumor Penetration
For Researchers, Scientists, and Drug Development Professionals
The effective delivery of therapeutic agents into the dense and complex microenvironment of solid tumors remains a significant hurdle in cancer therapy. Two prominent strategies to overcome this barrier involve the use of cell-penetrating peptides (CPPs): the tumor-penetrating peptide iRGD and the more classical CPP, TAT. This guide provides an objective comparison of their tumor penetration capabilities, supported by experimental data, detailed methodologies, and visual representations of their mechanisms and experimental workflows.
Unveiling the Mechanisms: iRGD's Targeted Approach vs. TAT's General Permeability
The fundamental difference between iRGD and TAT lies in their mechanism of action and tumor specificity.
iRGD (internalizing RGD) employs a sophisticated three-step mechanism that confers high specificity for tumor tissue.[1][2] Its cyclic structure contains an RGD (Arginine-Glycine-Aspartic acid) motif that initially targets and binds to αv integrins (specifically αvβ3 and αvβ5), which are often overexpressed on tumor endothelial cells and some tumor cells.[1] This binding is followed by proteolytic cleavage of the iRGD peptide by tumor-associated proteases, exposing a cryptic C-end Rule (CendR) motif. This newly exposed motif then binds to Neuropilin-1 (NRP-1), a receptor also upregulated in many tumors, which triggers an active transport pathway, leading to enhanced penetration of the peptide and any co-administered or conjugated cargo deep into the tumor parenchyma.[1][3][4]
TAT , derived from the trans-activator of transcription protein of HIV-1, is one of the first discovered and most widely studied CPPs. Its mechanism of cellular uptake is primarily driven by its cationic nature, facilitating interaction with negatively charged components of the cell membrane. This interaction can lead to internalization through various endocytic pathways or direct translocation across the membrane. However, this process is largely non-specific, meaning TAT can facilitate entry into a wide variety of cell types, not just tumor cells.[5] This lack of tumor specificity is a key distinction from iRGD.
At a Glance: Key Differences Between iRGD and TAT
| Feature | iRGD (internalizing RGD) | TAT (trans-activator of transcription) |
| Tumor Specificity | High, due to targeting of tumor-associated αv integrins and Neuropilin-1. | Low, uptake is generally non-specific across various cell types. |
| Mechanism of Action | Three-step process: 1. Integrin binding, 2. Proteolytic cleavage, 3. Neuropilin-1 binding and active transport. | Primarily electrostatic interactions with the cell membrane leading to endocytosis or direct translocation. |
| Penetration Pathway | Induces an active, NRP-1 dependent trans-tissue transport pathway. | General increase in cell permeability. |
| Primary Application in Oncology | Enhancing the delivery and penetration of anti-cancer drugs specifically into solid tumors. | General cellular delivery of various cargos, including therapeutics and imaging agents. |
Performance in Tumor Penetration: A Data-Driven Comparison
While direct head-to-head studies quantifying the intrinsic tumor penetration depth of iRGD versus TAT are limited, the available evidence strongly suggests the superiority of iRGD in a tumor-specific context. A key study demonstrated that co-administration of iRGD significantly enhanced the tumor accumulation and penetration of a TAT-conjugated pro-apoptotic peptide (kla-TAT) in both 3D tumor spheroids and in a xenograft mouse model.[5] This indicates that iRGD's tumor-homing and penetration-enhancing properties can be leveraged to improve the delivery of other CPP-cargo complexes.
In Vivo Biodistribution and Tumor Accumulation
Studies utilizing fluorescently labeled nanoparticles have provided quantitative insights into the enhanced tumor targeting and accumulation mediated by iRGD.
Table 1: In Vivo Tumor Accumulation of iRGD-Modified Nanoparticles [6][7]
| Nanoparticle Formulation | Mean Radiant Efficiency in Tumor (p/s/cm²/sr) / (%ID/g) | Fold Increase vs. Non-Targeted |
| DiR-loaded Nanocarriers (NCs) at 8h | ||
| NCs-DiR | ~1.5 x 10⁸ | 1.0 |
| iRGD-NCs-DiR | ~4.5 x 10⁸ | ~3.0 |
| IR780 Encapsulated Nanoparticles at 24h | ||
| PSS@PBAE@IR780 NPs | Not explicitly quantified in these units | 1.0 |
| iRGD-PSS@PBAE@IR780 NPs | Significantly higher fluorescence observed | Qualitatively higher |
| PLGA-DiD Nanoparticles at 24h | ||
| PLGA-DiD alone | Not explicitly quantified in these units | 1.0 |
| PLGA-DiD + iRGD (co-administration) | ~2-fold higher fluorescence intensity | ~2.0 |
Data is compiled and interpreted from multiple sources. Absolute values may vary based on the specific experimental setup.
These results consistently demonstrate that iRGD modification or co-administration leads to a significant increase in the accumulation of nanoparticles within the tumor site compared to their non-targeted counterparts.
3D Tumor Spheroid Penetration
3D tumor spheroids serve as a more physiologically relevant in vitro model to assess tumor penetration compared to traditional 2D cell cultures.
Table 2: Penetration of iRGD-Modified Nanoparticles in 4T1 Tumor Spheroids [8]
| Treatment Group | Observation Time | Relative Fluorescence Area (RFA) |
| Free IR780 | 12h | ~1.0 |
| PSS@PBAE@IR780 NPs | 12h | ~1.5 |
| iRGD-PSS@PBAE@IR780 NPs | 12h | ~3.0 |
The significantly higher Relative Fluorescence Area for the iRGD-modified nanoparticles indicates a greater ability to penetrate into the deeper layers of the tumor spheroid.
Visualizing the Pathways and Processes
To better understand the underlying mechanisms and experimental setups, the following diagrams are provided.
Signaling Pathways
Experimental Workflows
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate and compare the tumor penetration of iRGD and TAT peptides.
In Vivo Biodistribution and Tumor Accumulation Study
This protocol outlines the steps to assess the distribution and accumulation of fluorescently or radiolabeled peptides in a tumor-bearing animal model.
1. Animal Model Preparation:
-
Subcutaneously implant human cancer cells (e.g., 4T1 breast cancer or A549 lung cancer cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
2. Peptide Preparation and Labeling:
-
Synthesize iRGD and TAT peptides.
-
Conjugate the peptides with a near-infrared (NIR) fluorescent dye (e.g., IR780 or Cy5) or a radionuclide (e.g., ⁶⁴Cu or ¹²⁵I) for detection.
-
Purify the labeled peptides using methods like HPLC.
3. Administration:
-
Randomly divide the tumor-bearing mice into experimental groups (e.g., control, free dye/radionuclide, iRGD-labeled peptide, TAT-labeled peptide).
-
Intravenously inject the prepared solutions into the tail vein of the mice.
4. In Vivo Imaging:
-
At various time points post-injection (e.g., 2, 8, 24, 48 hours), anesthetize the mice and perform whole-body imaging using an appropriate imaging system (e.g., IVIS for fluorescence, PET/SPECT for radioactivity).
5. Ex Vivo Analysis:
-
At the final time point, euthanize the mice.
-
Surgically excise the tumor and major organs (heart, liver, spleen, lungs, kidneys).
-
Image the excised tissues ex vivo to get a clearer signal without interference from surrounding tissues.
-
For fluorescently labeled peptides, homogenize the tissues and measure the fluorescence intensity using a plate reader. For radiolabeled peptides, measure the radioactivity in each organ using a gamma counter.
6. Data Analysis:
-
Quantify the signal intensity in the tumor and other organs.
-
Express the tumor accumulation as a percentage of the injected dose per gram of tissue (%ID/g) for radiolabeled peptides or as mean radiant efficiency for fluorescently labeled peptides.
-
Compare the tumor-to-muscle or tumor-to-organ ratios between the different peptide groups to assess targeting efficiency.
3D Tumor Spheroid Penetration Assay
This protocol describes an in vitro method to visualize and quantify the penetration of peptides into a 3D tumor model.[9][10]
1. Spheroid Formation:
-
Seed tumor cells (e.g., A549 or HCT116) into ultra-low attachment round-bottom 96-well plates.
-
Centrifuge the plates at a low speed to facilitate cell aggregation.
-
Culture the cells for 3-5 days to allow for the formation of compact spheroids.
2. Peptide Treatment:
-
Prepare solutions of fluorescently labeled iRGD and TAT peptides in cell culture medium.
-
Carefully remove a portion of the medium from the wells containing the spheroids and replace it with the peptide-containing medium.
3. Imaging:
-
At different time points (e.g., 2, 6, 12 hours), transfer the spheroids to an imaging plate (e.g., glass-bottom plate).
-
Use a confocal laser scanning microscope to acquire z-stack images of the spheroids. This will provide a series of images at different depths within the spheroid.
4. Data Analysis:
-
Use image analysis software (e.g., ImageJ) to process the z-stack images.
-
Generate a 3D reconstruction of the spheroid to visualize the overall peptide distribution.
-
Create an intensity profile plot that shows the fluorescence intensity as a function of distance from the spheroid periphery to the core.
-
Quantify the penetration depth by measuring the distance from the edge to the point where the fluorescence intensity drops to a certain percentage (e.g., 50%) of the maximum intensity.
-
Calculate the Relative Fluorescence Area (RFA) at different depths to compare the overall penetration between iRGD and TAT.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. iRGD as a tumor‑penetrating peptide for cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iRGD Tumor-Penetrating Peptide-Modified Nano-Delivery System Based on a Marine Sulfated Polysaccharide for Enhanced Anti-Tumor Efficiency Against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-administration of kla-TAT peptide and iRGD to enhance the permeability on A549 3D multiple sphere cells and accumulation on xenograft mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
Validating the Dual-Targeting Mechanism of iRGD In Vivo: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of the tumor-penetrating peptide iRGD against other alternatives, supported by experimental data. We delve into the dual-targeting mechanism of iRGD, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
The iRGD peptide (CRGDK/RGPD/EC) has emerged as a promising tool in oncology for its ability to enhance the delivery of therapeutic and imaging agents into solid tumors. Its efficacy stems from a unique dual-targeting mechanism that facilitates deeper tumor penetration compared to conventional targeting peptides like RGD. This guide will explore the in vivo validation of this mechanism, offering a comprehensive overview for researchers looking to leverage this technology.
The Dual-Targeting Mechanism of iRGD
The enhanced tumor penetration of iRGD is a multi-step process initiated by its binding to specific receptors on the tumor vasculature and cancer cells.
-
Initial Binding to Integrins: The Arg-Gly-Asp (RGD) motif within the this compound first binds to αvβ3 and αvβ5 integrins, which are often overexpressed on the surface of tumor endothelial cells and some cancer cells. This initial binding event localizes the peptide to the tumor microenvironment.
-
Proteolytic Cleavage and CendR Motif Exposure: Following integrin binding, iRGD is proteolytically cleaved by tumor-associated proteases. This cleavage exposes a cryptic C-terminal motif known as the C-end Rule (CendR) motif (R/KXXR/K).
-
Secondary Binding to Neuropilin-1 (NRP-1): The exposed CendR motif then binds to Neuropilin-1 (NRP-1), a receptor also overexpressed on tumor vasculature and cancer cells.
-
Enhanced Penetration: The interaction with NRP-1 triggers an active transport pathway, leading to the internalization and penetration of iRGD and any co-administered or conjugated cargo deep into the tumor parenchyma. This mechanism allows therapeutic agents to bypass the high interstitial fluid pressure that often limits drug delivery in solid tumors.
This dual-targeting of integrins and NRP-1 is what distinguishes iRGD from traditional RGD peptides, which primarily target integrins and tend to accumulate around tumor blood vessels without significant penetration into the tumor mass.
In Vivo Performance: iRGD vs. Alternatives
Numerous in vivo studies have demonstrated the superior tumor targeting and penetration of iRGD compared to conventional RGD peptides and non-targeted controls. This enhanced delivery translates to improved therapeutic efficacy and imaging sensitivity.
Quantitative Comparison of Tumor Accumulation and Therapeutic Efficacy
The following tables summarize quantitative data from representative in vivo studies comparing iRGD-mediated delivery with control groups.
Table 1: Comparison of Tumor Accumulation of iRGD-Conjugated Agents
| Cancer Model | Imaging/Drug Agent | Targeting Moiety | Tumor Accumulation (%ID/g or Fold Increase) | Control | Reference |
| 4T1 Breast Cancer | Doxorubicin-AuNPs | iRGD (co-admin) | Higher penetration and accumulation | DOX-AuNPs-GNPs alone | |
| C6 Glioma | Doxorubicin-Polymer | iRGD-PPCD | Superior penetrating capacity | RGD-PPCD | |
| A549 Lung Cancer | Gemcitabine | iRGD (co-admin) | 86.9% tumor growth inhibition | Gemcitabine alone | |
| LS174T Colorectal | DID-loaded PLGA NP | iRGD (co-admin) | Enhanced accumulation at 4, 8, and 24h | PLGA-DID alone | |
| H22 Hepatoma | DiR-loaded Nanocarriers | iRGD-NCs | ~2-fold higher fluorescence at 8h | PEG-NCs and NCs |
Table 2: Comparison of Therapeutic Efficacy
| Cancer Model | Therapeutic Agent | Targeting Strategy | Key Finding | Control | Reference |
| Pancreatic Cancer | Gemcitabine | iRGD (co-admin) | Significantly reduced relative tumor volume | Gemcitabine alone | |
| C6 Glioma | Doxorubicin-Polymer | iRGD-PPCD | Longer median survival | RGD-mediated drug | |
| LS174T Colorectal | Paclitaxel | PLGA-PTX + iRGD | 85.7% reduction in tumor weight | PLGA-PTX (69%) | |
| 4T1 Breast Cancer | Radiation Therapy | iRGD | Greatly delayed tumor growth | Radiation alone |
Experimental Protocols for In Vivo Validation
Validating the dual-targeting mechanism of iRGD in vivo typically involves tumor implantation in animal models, systemic administration of iRGD-conjugated or co-administered agents, and subsequent analysis of tumor targeting, penetration, and therapeutic response.
General Experimental Workflow
Detailed Methodologies
1. Animal Models and Tumor Implantation:
-
Cell Lines: Various human cancer cell lines (e.g., 4T1, C6, A549, LS174T, PC-3) are commonly used.
-
Animals: Immunocompromised mice (e.g., nude, SCID) are typically used for xenograft models.
-
Implantation: Tumor cells are implanted either subcutaneously in the flank or orthotopically into the relevant organ to mimic the natural tumor environment.
2. Preparation and Administration of Agents:
-
iRGD Conjugation: Therapeutic or imaging agents can be chemically conjugated to the this compound.
-
Co-administration: Alternatively, the agent and free this compound can be co-injected intravenously.
-
Dosage: The dosage of the therapeutic agent and this compound will vary depending on the specific study. For example, a typical dose for iRGD is 4 µmol/kg.
3. In Vivo Imaging and Biodistribution:
-
Procedure: Mice are anesthetized and imaged at various time points post-injection using appropriate imaging modalities (e.g., IVIS for fluorescence imaging, PET scanner for PET imaging).
-
Ex Vivo Analysis: After the final in vivo imaging, mice are sacrificed, and tumors and major organs are excised for ex vivo imaging to confirm the in vivo findings and quantify the biodistribution of the agent.
4. Tumor Penetration Analysis:
-
Immunofluorescence: Excised tumors are sectioned and stained with antibodies against the therapeutic agent or a fluorescent tag on the iRGD. Co-staining with markers for blood vessels (e.g., CD31) allows for visualization of the agent's distribution relative to the vasculature.
-
Confocal Microscopy: High-resolution imaging is used to assess the depth of penetration of the agent into the tumor parenchyma.
5. Therapeutic Efficacy Studies:
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Survival Analysis: In some studies, the survival of the animals is monitored over an extended period.
-
Histological Analysis: At the end of the study, tumors are excised for histological analysis (e.g., H&E staining) and assays for apoptosis (e.g., TUNEL staining) to assess the therapeutic response at the cellular level.
Signaling Pathways
While the primary mechanism of iRGD-mediated penetration is through the integrin-NRP-1 axis, the downstream signaling events following NRP-1 engagement are complex and can involve pathways related to endocytosis and vascular permeability. NRP-1 is known to act as a co-receptor for various growth factors, including Vascular Endothelial Growth Factor (VEGF), which plays a crucial role in angiogenesis. The binding of the CendR motif to NRP-1 is thought to trigger an active transport process, distinct from macropinocytosis.
Conclusion
The in vivo evidence strongly supports the dual-targeting mechanism of iRGD, demonstrating its ability to enhance the delivery of a wide range of therapeutic and diagnostic agents to solid tumors. Compared to traditional RGD peptides, iRGD offers a significant advantage in overcoming the physical barriers of the tumor microenvironment, leading to improved efficacy and imaging contrast. The detailed experimental protocols provided in this guide offer a framework for researchers to validate and apply this promising technology in their own pre-clinical studies. As our understanding of the downstream signaling pathways continues to evolve, so too will the potential applications of iRGD in the fight against cancer.
A Comparative Guide to iRGD-Mediated Drug Delivery: Co-administration vs. Covalent Conjugation
For researchers, scientists, and drug development professionals, the tumor-penetrating peptide iRGD (internalizing RGD) presents a powerful strategy to enhance the delivery of therapeutic agents to solid tumors. This is achieved through a unique mechanism that involves initial binding to αv integrins on the tumor vasculature, followed by proteolytic cleavage and subsequent binding to neuropilin-1 (NRP-1), which activates a transport pathway for deep tumor penetration.[1][2][3] This guide provides an objective comparison of the two primary methods for utilizing iRGD: simple co-administration with a therapeutic agent versus covalent conjugation to the drug or its carrier.
This comparison is supported by experimental data from peer-reviewed studies to aid in the selection of the most appropriate strategy for your research and development needs.
At a Glance: Co-administration vs. Covalent Conjugation
| Feature | iRGD Co-administration | iRGD Covalent Conjugation |
| Mechanism of Action | iRGD peptide, administered separately, primes the tumor microenvironment, creating a temporary "active transport" system that enhances the penetration of co-administered drugs.[1][3] | iRGD is chemically linked to the therapeutic agent or its nanocarrier, ensuring that the drug is directly guided by the peptide to and into the tumor tissue.[2] |
| Flexibility & Simplicity | High. Allows for easy combination with various existing drugs without the need for chemical modification. The ratio of iRGD to the drug can be easily adjusted.[4] | Low to Moderate. Requires chemical modification of the drug or carrier, which can be complex and may alter the drug's properties. |
| Targeting Specificity | Systemic priming of the tumor. The effect is tumor-specific due to the expression of integrins and NRP-1 in the tumor microenvironment.[1] | Direct and specific delivery of the conjugated entity to the tumor site. |
| Potential for Altered Drug Properties | Minimal. The therapeutic agent remains in its original form. | Possible. The conjugation process may affect the drug's pharmacokinetics, stability, and activity. |
| Manufacturing & Cost | Generally simpler and less expensive due to the absence of complex chemical synthesis and purification steps. | More complex and costly due to the need for conjugation chemistry, purification, and characterization of the conjugate. |
Quantitative Performance Data
The following tables summarize quantitative data from key studies comparing the efficacy of iRGD co-administration and covalent conjugation.
Table 1: Tumor Accumulation of Nab-Paclitaxel (Abraxane®)
| Treatment Group | Tumor Drug Accumulation (Arbitrary Units) | Fold Increase vs. Abraxane Alone | Tumor Model | Reference |
| Abraxane Alone | ~1.0 | - | BT474 human breast tumor | --INVALID-LINK--[1] |
| Abraxane + iRGD (Co-administration) | ~2.5 | 2.5 | BT474 human breast tumor | --INVALID-LINK--[1] |
| iRGD-Abraxane (Covalent Conjugate) | ~3.0 | 3.0 | BT474 human breast tumor | --INVALID-LINK--[1] |
| Abraxane Alone | ~1.0 | - | 22Rv1 human prostate tumor | --INVALID-LINK--[1] |
| Abraxane + iRGD (Co-administration) | ~2.0 | 2.0 | 22Rv1 human prostate tumor | --INVALID-LINK--[1] |
| iRGD-Abraxane (Covalent Conjugate) | ~2.5 | 2.5 | 22Rv1 human prostate tumor | --INVALID-LINK--[1] |
Table 2: Therapeutic Efficacy of Doxorubicin (B1662922)
| Treatment Group | Tumor Growth Inhibition | Survival Benefit | Tumor Model | Reference |
| Doxorubicin (1 mg/kg) | Moderate | - | 22Rv1 human prostate tumor | --INVALID-LINK--[1] |
| Doxorubicin (1 mg/kg) + iRGD (Co-admin) | Significant (Comparable to 3 mg/kg Doxorubicin alone) | - | 22Rv1 human prostate tumor | --INVALID-LINK--[1] |
| iRGD-Doxorubicin Liposomes | ~2-fold enhanced antitumor effect vs. non-conjugated liposomes | ~30% prolonged survival vs. non-conjugated liposomes | 4T1 breast cancer & B16-F10 melanoma | --INVALID-LINK--[3] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Protocol 1: In Vivo Tumor Penetration and Efficacy Study (Sugahara et al., 2010)
-
Tumor Models: Orthotopic xenografts of BT474 human breast cancer cells and 22Rv1 human prostate cancer cells in nude mice.[1]
-
Drug Formulations:
-
Administration:
-
Assessment of Tumor Penetration:
-
Tumors were harvested at specific time points post-injection.
-
Drug accumulation in tumor extracts was quantified using an ELISA-based assay for nab-paclitaxel or by measuring doxorubicin fluorescence.[1]
-
Immunofluorescence staining of tumor sections was used to visualize drug distribution relative to blood vessels (stained with an anti-CD31 antibody).
-
-
Assessment of Therapeutic Efficacy:
-
Tumor volume was measured regularly with calipers.
-
Animal survival was monitored over the course of the study.
-
TUNEL assays were performed on tumor sections to assess apoptosis.
-
Protocol 2: Preparation and Evaluation of iRGD-Conjugated Liposomes
-
Liposome (B1194612) Formulation: Doxorubicin-loaded liposomes were prepared using the thin-film hydration method. The lipid composition typically includes a phospholipid (e.g., DSPC), cholesterol, and a PEGylated phospholipid (e.g., DSPE-PEG2000).[3]
-
iRGD Conjugation:
-
A maleimide-functionalized PEGylated phospholipid (DSPE-PEG2000-Maleimide) is incorporated into the liposome formulation.[3]
-
A cysteine-containing this compound is then conjugated to the maleimide (B117702) group on the liposome surface via a thiol-maleimide reaction.[3]
-
-
Characterization:
-
The size and zeta potential of the liposomes were determined by dynamic light scattering.
-
Drug encapsulation efficiency was quantified by separating free drug from the liposomes and measuring the drug concentration.
-
-
In Vitro and In Vivo Evaluation:
-
Cellular uptake of the liposomes was assessed in cancer cell lines using flow cytometry or fluorescence microscopy.
-
Cytotoxicity was determined using assays such as the MTT assay.
-
In vivo antitumor efficacy and biodistribution were evaluated in tumor-bearing mouse models, following similar procedures as described in Protocol 1.
-
Visualizing the Mechanisms
To further elucidate the processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Mechanism of iRGD-mediated tumor penetration.
Caption: General experimental workflow for comparing delivery methods.
Conclusion
Both iRGD co-administration and covalent conjugation have been shown to significantly enhance the delivery and efficacy of anticancer drugs in preclinical models.
-
Co-administration offers a straightforward and flexible approach, making it an attractive option for rapidly evaluating the potential benefit of iRGD with existing therapeutic candidates. Its simplicity and lower cost are significant advantages, particularly in early-stage research.
-
Covalent conjugation , while more complex, provides a direct and robust targeting strategy. This method may be preferable for developing novel, highly targeted drug delivery systems where precise control over the drug-peptide ratio and biodistribution is critical.
The choice between these two methods will depend on the specific research or therapeutic goals, the nature of the drug, and considerations of manufacturing complexity and cost. For many applications, the convenience and broad applicability of co-administration make it a compelling first choice for leveraging the power of iRGD-mediated tumor penetration.
References
- 1. Co-administration of a Tumor-Penetrating Peptide Enhances the Efficacy of Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery [mdpi.com]
- 3. Targeted drug delivery using this compound for solid cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-Administration Of iRGD Enhances Tumor-Targeted Delivery And Anti-Tumor Effects Of Paclitaxel-Loaded PLGA Nanoparticles For Colorectal Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Tumor Penetration: iRGD vs. Other Tumor-Penetrating Peptides
For researchers, scientists, and drug development professionals, achieving deep and uniform penetration of therapeutic agents into solid tumors remains a critical challenge. Tumor-penetrating peptides (TPPs) have emerged as a promising strategy to overcome this hurdle. Among them, iRGD (internalizing RGD) has garnered significant attention for its unique mechanism of action. This guide provides an objective, data-driven comparison of iRGD with other notable TPPs, offering insights into their relative performance and the experimental basis for these findings.
Executive Summary
iRGD distinguishes itself from other tumor-penetrating peptides through a sequential, three-step mechanism that results in enhanced tumor accumulation and deep tissue penetration. This process involves initial binding to αv integrins, proteolytic cleavage to expose a cryptic C-end Rule (CendR) motif, and subsequent binding to neuropilin-1 (NRP-1) to activate a transport pathway. This dual-receptor strategy allows for greater specificity and efficacy compared to peptides that rely on a single targeting moiety.
This guide presents a head-to-head comparison of iRGD with conventional RGD peptides, LyP-1, and the cell-penetrating peptide TAT. The available data, summarized in the following tables, consistently demonstrates the superior tumor penetration of iRGD.
The iRGD Mechanism: A Three-Step Journey into the Tumor Core
The efficacy of iRGD lies in its unique, multi-step mechanism of action that facilitates its entry deep into the tumor parenchyma[1]:
-
Tumor Vasculature Homing: The exposed Arginine-Glycine-Aspartic acid (RGD) motif on the iRGD peptide binds to αvβ3 and αvβ5 integrins, which are overexpressed on tumor endothelial cells. This initial binding event anchors the peptide to the tumor vasculature.[1]
-
Proteolytic Cleavage and CendR Motif Exposure: Upon binding to integrins, the this compound undergoes proteolytic cleavage by tumor-associated proteases. This cleavage event unmasks a cryptic C-terminal motif known as the C-end Rule (CendR) motif, which has the sequence R/KXXR/K.[1]
-
Neuropilin-1 Binding and Pathway Activation: The now-exposed CendR motif binds to neuropilin-1 (NRP-1), a receptor that is also upregulated in many tumors. This interaction triggers an endocytic/exocytotic transport pathway, actively shuttling iRGD and any co-administered or conjugated cargo through the tumor tissue.[1][2]
This cascade of events is visually represented in the following signaling pathway diagram:
Caption: The sequential mechanism of iRGD-mediated tumor penetration.
Head-to-Head Performance Comparison
The following tables summarize the available quantitative data comparing the tumor penetration and accumulation of iRGD with other peptides.
Table 1: iRGD vs. Conventional RGD Peptides
| Metric | iRGD | Conventional RGD (e.g., c(RGDfK)) | Fold Improvement with iRGD | Reference |
| Tumor Accumulation (%ID/g) | ~4.72 ± 0.66 (at 2h) | ~1.97 ± 0.38 (at 2h) | ~2.4x | [3] |
| Tumor-to-Muscle Ratio | ~22.85 (at 24h) | Lower (not specified) | Significantly Higher | [4] |
| Penetration Depth | Deep parenchymal | Perivascular | Qualitatively deeper | [3][5] |
| Binding Affinity to NRP-1 | High (for cleaved fragment) | None | N/A | [5] |
Note: %ID/g = percentage of injected dose per gram of tissue. Data is compiled from studies using radiolabeled peptides and SPECT imaging.
Table 2: iRGD vs. LyP-1 and tLyP-1
Direct head-to-head quantitative comparisons between iRGD and LyP-1/tLyP-1 are limited in the literature. Both peptide families utilize the CendR pathway for tumor penetration, but they differ in their initial targeting receptor. iRGD targets integrins, while LyP-1 targets the p32 protein.
| Peptide | Primary Receptor | CendR Motif | Notes |
| iRGD | αv Integrins | Yes (cryptic) | Broad applicability in integrin-overexpressing tumors. |
| LyP-1 | p32 | Yes (cryptic) | Targets tumor lymphatics and hypoxic regions. |
| tLyP-1 | N/A (direct NRP-1 binding) | Yes (exposed) | Truncated, active form of LyP-1. |
A study on a tLyP-1 functionalized nanoparticle delivery system showed a 3-fold higher tumor accumulation compared to its non-targeted counterpart, demonstrating the efficacy of the tLyP-1 peptide in tumor homing and penetration[6]. While a direct comparison with iRGD is not available, both peptides show significant promise in enhancing drug delivery.
Table 3: iRGD vs. TAT Peptide
The TAT peptide is a well-known cell-penetrating peptide (CPP) that facilitates intracellular delivery but lacks intrinsic tumor-targeting capabilities. A study explored the co-administration of a TAT-conjugated pro-apoptotic peptide (kla-TAT) with iRGD.
| Treatment | Effect on Tumor Spheroid Permeability | In Vivo Tumor Accumulation | Reference |
| kla-TAT alone | Baseline | Low | [7] |
| kla-TAT + iRGD | Strengthened | Dramatically Enhanced | [7] |
This study highlights that while TAT is effective at cell entry, iRGD's tumor-homing and penetration mechanism can significantly enhance the accumulation of other therapeutic molecules within the tumor.
Experimental Methodologies
The data presented in this guide are derived from a variety of established experimental techniques designed to assess peptide performance both in vitro and in vivo.
In Vitro Tumor Spheroid Penetration Assay
This assay provides a three-dimensional model that mimics the architecture of a solid tumor.
Caption: Workflow for assessing peptide penetration in 3D tumor spheroids.
Protocol:
-
Spheroid Culture: Tumor cells are cultured in ultra-low attachment plates to form 3D spheroids.
-
Peptide Incubation: Spheroids are incubated with fluorescently labeled peptides (e.g., FITC, Cy5) for various time points.
-
Imaging: Spheroids are imaged using confocal or multiphoton microscopy to obtain z-stack images.
-
Quantification: Image analysis software is used to measure the fluorescence intensity as a function of distance from the spheroid surface, providing a quantitative measure of penetration depth.[8][9]
In Vivo Biodistribution and Tumor Uptake Studies
These studies are crucial for evaluating the performance of TPPs in a living organism.
Caption: Workflow for in vivo evaluation of peptide biodistribution.
Protocol:
-
Animal Model: Tumor-bearing animal models (e.g., mice with xenografts) are used.
-
Peptide Administration: Radiolabeled peptides are administered intravenously.
-
Imaging: Non-invasive imaging techniques like SPECT or PET are used to visualize peptide distribution over time.
-
Biodistribution Analysis: At specific time points, animals are euthanized, and organs and tumors are harvested. A gamma counter is used to measure the radioactivity in each tissue, which is then expressed as the percentage of the injected dose per gram of tissue (%ID/g).[3][4][10][11]
Ex Vivo Tumor Slice Penetration Assay
This method combines the physiological relevance of intact tumor tissue with the controlled environment of an in vitro assay.
Protocol:
-
Tissue Slicing: Freshly excised tumors are cut into thin slices (typically 200-400 µm) using a vibratome.
-
Culture: The slices are cultured on inserts in a medium that maintains tissue viability.[12][13][14][15]
-
Peptide Incubation: Fluorescently labeled peptides are added to the culture medium.
-
Imaging and Analysis: Similar to the spheroid assay, confocal or multiphoton microscopy is used to visualize and quantify peptide penetration into the tissue slice.
Conclusion
The available evidence strongly suggests that iRGD's unique three-step tumor-penetrating mechanism provides a significant advantage over conventional RGD peptides and can enhance the tumor accumulation of cell-penetrating peptides like TAT. While direct quantitative comparisons with other CendR-utilizing peptides like LyP-1 are still needed, the robust performance of iRGD in a variety of preclinical models makes it a highly promising candidate for improving the delivery of a wide range of cancer therapies. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of existing and novel tumor-penetrating peptides.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. tLyP-1 Peptide Functionalized Human H Chain Ferritin for Targeted Delivery of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MicroPET Imaging of Integrin αvβ3 Expressing Tumors Using 89Zr-RGD Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Imaging and Preclinical Studies of Radiolabeled Long-Term RGD Peptides in U-87 MG Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and characterization of a tumor-seeking LyP-1 peptide integrated lipid–polymer composite nanoparticle - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 7. Deep-skin multiphoton microscopy in vivo excited at 1600 nm: A comparative investigation with silicone oil and deuterium dioxide immersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of Two Novel 64Cu-labelled RGD Peptide Radiotracers for Enhanced PET Imaging of Tumor Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radiolabeled Cyclic RGD Peptides as Radiotracers for Imaging Tumors and Thrombosis by SPECT [thno.org]
- 12. Protocol for tissue slice cultures from human solid tumors to study therapeutic response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Precision-Cut Tumor Slices (PCTS) as an Ex Vivo Model in Immunotherapy Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tumor slice culture system for ex vivo immunotherapy studies. — Centre for Immuno-Oncology [immonc.ox.ac.uk]
Assessing the Therapeutic Index of iRGD-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and less toxic cancer therapies has led to the development of sophisticated drug delivery systems. Among these, the internalizing RGD (iRGD) peptide has emerged as a promising tool for enhancing the therapeutic index of various anticancer agents. This guide provides an objective comparison of iRGD-drug conjugates with their unconjugated counterparts and other targeted therapies, supported by experimental data. We delve into the methodologies of key experiments and visualize complex biological and experimental processes to offer a comprehensive resource for researchers in the field.
The iRGD Advantage: Enhanced Tumor Penetration and Efficacy
The iRGD peptide (CRGDK/RGPD/EC) possesses a unique dual-receptor targeting mechanism that facilitates deep and efficient penetration of conjugated or co-administered drugs into tumor tissues.[1][2][3] This process begins with the binding of the RGD motif to αvβ3 and αvβ5 integrins, which are overexpressed on tumor endothelial cells and some tumor cells.[4][5][6] This initial binding is followed by a proteolytic cleavage within the tumor microenvironment, exposing a C-end Rule (CendR) motif.[1][6] The exposed CendR motif then binds to neuropilin-1 (NRP-1), a receptor also abundant in tumor tissues, triggering endocytosis and subsequent transport of the iRGD-drug conjugate deep into the tumor parenchyma.[1][2][4][5][6] This mechanism not only increases the concentration of the therapeutic agent at the tumor site but also minimizes systemic exposure and associated toxicities.[2][3][5]
The following diagram illustrates the signaling pathway of iRGD-mediated drug delivery:
Caption: Signaling pathway of iRGD-mediated drug delivery into a tumor cell.
Comparative Efficacy and Toxicity of iRGD-Drug Conjugates
Numerous preclinical studies have demonstrated the superior therapeutic index of iRGD-drug conjugates compared to the free drug. This is primarily attributed to the enhanced accumulation and penetration of the drug within the tumor, leading to greater efficacy at lower systemic concentrations.
iRGD-Doxorubicin Conjugates
Doxorubicin (B1662922) (DOX) is a potent chemotherapeutic agent, but its use is often limited by cardiotoxicity. Conjugation with iRGD has been shown to significantly improve its anti-tumor activity while mitigating side effects.
| Treatment Group | Tumor Model | Efficacy Outcome | Toxicity Outcome | Reference |
| iRGD-SSL-DOX | B16-F10 Melanoma | Significantly improved median survival time (43.5 days) vs. SSL-DOX (33 days).[7] | Not explicitly stated, but targeted delivery implies reduced systemic toxicity. | [7] |
| iRGD-cMLV(Dox) | 4T1 Breast Cancer | Significant inhibition of tumor growth compared to cMLV(Dox).[8] | Lower IC50 value in tumor cells, suggesting higher potency.[8] | [8] |
| iRGD-PPCD (DOX conjugate) | C6 Glioma | Median survival time of 57.5 days vs. 43.5 days for RGD-PPCD.[9] | Increased tumor vascular permeability and decreased vascular density.[9] | [9] |
| iRGD-CBMVs-DOX | 4T1 Breast Cancer | Superior targeted tumor treatment compared to CBMVs-DOX.[10] | Minimal cardiac toxicity and reduced organ toxicity.[10] | [10] |
SSL: Sterically-Stabilized Liposome (B1194612); cMLV: Crosslinked Multilamellar Liposomal Vesicle; PPCD: PEGylated polyamidoamine dendrimer with doxorubicin; CBMVs: Cell-Bound Membrane Vesicles
iRGD-Cisplatin Conjugates
Cisplatin (B142131) is another widely used chemotherapy drug, with nephrotoxicity being a major dose-limiting side effect. iRGD conjugation offers a promising strategy to enhance its therapeutic window.
| Treatment Group | Tumor Model | Efficacy Outcome | Toxicity Outcome | Reference |
| Cy5.5-iRGDC-Pt(IV) | Tumor-bearing mice | Efficacious tumor suppression and tumor-specific apoptosis.[11][12] | Negligible systemic toxicity.[11][12] | [11][12] |
Experimental Protocols for Assessing Therapeutic Index
The evaluation of the therapeutic index of iRGD-drug conjugates involves a series of in vitro and in vivo experiments designed to assess both efficacy and toxicity.
In Vitro Cytotoxicity Assay
Objective: To determine the concentration of the iRGD-drug conjugate required to inhibit the growth of cancer cells by 50% (IC50) and compare it to the unconjugated drug.
Methodology:
-
Cell Seeding: Cancer cells (e.g., 4T1, B16-F10, C6) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.[6]
-
Treatment: Serial dilutions of the iRGD-drug conjugate and the free drug are prepared in culture medium and added to the cells.
-
Incubation: The plates are incubated for 48 or 72 hours.[6]
-
Viability Assessment: Cell viability is measured using a standard assay such as the MTT assay. 10 µL of MTT solution is added to each well, and the plate is incubated for 4 hours.[6] The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is read using a microplate reader.[6]
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy and systemic toxicity of the iRGD-drug conjugate in a living organism.
Methodology:
-
Tumor Implantation: Tumor cells are subcutaneously or orthotopically implanted into immunocompromised mice.
-
Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., saline control, free drug, iRGD-drug conjugate).[6]
-
Drug Administration: The treatments are administered intravenously or intraperitoneally at specified doses and schedules.
-
Efficacy Assessment: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed. Animal survival is also monitored.
-
Toxicity Assessment: Animal body weight is monitored throughout the study as a general indicator of health. At the end of the study, major organs are collected for histological analysis to assess for any signs of toxicity.
The following diagram outlines a typical experimental workflow for assessing the therapeutic index of an iRGD-drug conjugate:
Caption: Experimental workflow for assessing the therapeutic index.
Conclusion
The use of iRGD as a targeting moiety for anticancer drugs represents a significant advancement in the field of targeted drug delivery. The ability of iRGD to enhance tumor penetration and accumulation leads to a marked improvement in the therapeutic index of conjugated drugs, as evidenced by increased efficacy and reduced systemic toxicity in preclinical models. The experimental protocols outlined in this guide provide a framework for the continued evaluation and optimization of iRGD-drug conjugates, with the ultimate goal of translating these promising therapies into clinical practice.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted drug delivery using this compound for solid cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. benchchem.com [benchchem.com]
- 7. The antitumor activity of a doxorubicin loaded, iRGD-modified sterically-stabilized liposome on B16-F10 melanoma cells: in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced Therapeutic Efficacy of iRGD-Conjugated Crosslinked Multilayer Liposomes for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumor penetrability and anti-angiogenesis using iRGD-mediated delivery of doxorubicin-polymer conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhanced Anti‐Tumour Efficacy of iRGD‐Modified Cell‐Bound Membrane Vesicles (iRGD‐CBMVs) as a Novel Drug Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Theranostic this compound containing cisplatin prodrug: Dual-cargo tumor penetration for improved imaging and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.korea.ac.kr [pure.korea.ac.kr]
Validating Neuropilin-1's Crucial Role in iRGD-Mediated Tumor Penetration: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the mechanism of tumor-penetrating peptides is paramount for designing effective cancer therapies. This guide provides a comprehensive comparison of the iRGD peptide's performance, highlighting the indispensable role of neuropilin-1 (NRP-1) in its ability to penetrate deep into tumor tissues. We present supporting experimental data, detailed protocols for key validation experiments, and visual diagrams to elucidate the underlying signaling pathways and experimental workflows.
The this compound (CRGDKGPDC) is a well-established tumor-penetrating peptide that enhances the delivery of therapeutic agents into solid tumors. Its unique mechanism of action relies on a sequential two-receptor binding process. Initially, the Arg-Gly-Asp (RGD) motif within iRGD binds to αv integrins, which are frequently overexpressed on tumor endothelial cells. This binding event triggers a proteolytic cleavage of the this compound, exposing a C-terminal C-end Rule (CendR) motif (R/KXXR/K). This newly exposed motif then binds to neuropilin-1 (NRP-1), a receptor also abundant in the tumor microenvironment, initiating a transport pathway that facilitates the deep penetration of iRGD and its cargo into the tumor parenchyma.[1][2][3]
Quantitative Analysis of Receptor Binding and Penetration
The efficacy of iRGD is intrinsically linked to its binding affinities for both integrins and NRP-1, as well as the subsequent enhancement of tissue penetration. The following tables summarize key quantitative data from various studies.
Table 1: Binding Affinity of iRGD and its Fragments to Target Receptors
| Peptide/Fragment | Target Receptor | Cell Line / System | Binding Affinity (Kd or IC50) | Reference |
| iRGD | αvβ3 Integrin | Purified protein | Kd: 17.8 ± 8.6 nM | [3] |
| iRGD | αvβ5 Integrin | Purified protein | Kd: 61.7 ± 13.3 nM | [3] |
| iRGD | αvβ3 Integrin | U87MG glioblastoma cells | IC50: ~25 nM | [2] |
| iRGD | αvβ5 Integrin | U87MG glioblastoma cells | IC50: ~50 nM | [2] |
| iRGD | αvβ6 Integrin | U87MG glioblastoma cells | IC50: >100 nM | [2] |
| Cleaved iRGD (CRGDK) | Neuropilin-1 (NRP-1) | - | 50- to 150-fold higher affinity than for integrins | [4] |
Note: A direct Kd or IC50 value for the binding of the cleaved CRGDK fragment to NRP-1 is not consistently reported in the literature, but its significantly enhanced affinity is a key factor in the penetration mechanism.
Table 2: In Vitro and In Vivo Penetration Enhancement by iRGD
| Experimental Model | Cargo | Comparison | Penetration/Accumulation Enhancement | Reference |
| 4T1 breast cancer 3D spheroids | IR780 (fluorescent dye) | iRGD-modified nanoparticles vs. non-targeted nanoparticles | Deeper and more extensive penetration into the whole tumor spheroid with iRGD | [5] |
| 4T1 tumor-bearing mice | Doxorubicin-loaded nanoparticles | iRGD-conjugated nanoparticles vs. non-targeted nanoparticles | Significantly higher tumor accumulation and stronger tumor-inhibitory effect | [5] |
| Pancreatic cancer murine models | Gemcitabine | Gemcitabine + iRGD vs. Gemcitabine alone | Enhanced drug accumulation in tumors with high NRP-1 expression | [6] |
| Prostate cancer mouse model | - | iRGD vs. non-CendR RGD peptides | Inhibition of spontaneous metastasis in a CendR- and NRP-1-dependent manner | [7][8] |
Experimental Protocols for Validating NRP-1's Role
To rigorously validate the role of NRP-1 in iRGD-mediated penetration, specific experiments are required. Below are detailed methodologies for key assays.
In Vitro Cellular Uptake and Penetration Assay
This assay quantifies the internalization of iRGD-conjugated cargo into cancer cells and its penetration through cell layers, demonstrating the effect of NRP-1.
1. Cell Culture and Spheroid Formation:
-
Culture a cancer cell line with known high NRP-1 expression (e.g., A549, SKMES-1) and a control cell line with low or no NRP-1 expression (e.g., H460)[9].
-
For penetration assays, generate 3D tumor spheroids using the hanging drop method or ultra-low attachment plates.
2. Treatment:
-
Treat the cells or spheroids with a fluorescently labeled iRGD conjugate (e.g., iRGD-FITC) and a control peptide (e.g., a scrambled iRGD or a non-CendR RGD peptide).
-
In parallel, to confirm NRP-1 dependence, pre-incubate a set of high NRP-1 expressing cells/spheroids with a blocking anti-NRP-1 antibody before adding the iRGD conjugate.
3. Quantification and Visualization:
-
Flow Cytometry: For single-cell uptake, harvest the cells after treatment, wash, and analyze the fluorescence intensity using a flow cytometer.
-
Confocal Microscopy: For visualizing penetration in spheroids, fix and stain the spheroids with a nuclear counterstain (e.g., DAPI). Acquire z-stack images using a confocal microscope to assess the depth of penetration of the fluorescent conjugate.
In Vivo Tumor Penetration and Biodistribution Study
This experiment evaluates the ability of iRGD to enhance cargo delivery to tumors in a living organism and confirms the role of NRP-1.
1. Animal Model:
-
Use immunodeficient mice bearing xenograft tumors from a high NRP-1 expressing cancer cell line. To create a direct comparison, a parallel group with tumors from an NRP-1 knockout version of the same cell line can be used.
2. Administration of Agents:
-
Intravenously inject the mice with a fluorescently or radioactively labeled iRGD-cargo conjugate. A control group should receive a non-targeted version of the cargo.
-
To block the NRP-1 pathway, a cohort of mice can be pre-treated with an anti-NRP-1 antibody.
3. Imaging and Ex Vivo Analysis:
-
In Vivo Imaging: At various time points post-injection, image the mice using an appropriate imaging system (e.g., IVIS for fluorescence, PET/SPECT for radioactivity) to track the biodistribution of the conjugate.
-
Ex Vivo Analysis: After the final imaging time point, euthanize the mice and harvest the tumors and major organs.
-
Fluorescence Microscopy: Cryosection the tumors and visualize the distribution of the fluorescent conjugate within the tumor parenchyma using fluorescence microscopy.
-
Quantification: Homogenize the tumors and organs to quantify the amount of accumulated cargo using a plate reader (for fluorescence) or a gamma counter (for radioactivity).
Visualizing the Molecular Mechanisms and Workflows
To further clarify the processes involved, the following diagrams illustrate the iRGD signaling pathway and the experimental workflows.
Comparison with Alternative Tumor-Penetrating Peptides
While iRGD is a prominent example, other peptides have been developed to enhance tumor penetration.
Table 3: Comparison of iRGD with Other Tumor-Penetrating Peptides
| Peptide | Targeting Moiety | Penetration Mechanism | Key Features |
| iRGD | RGD (for αv integrins) | CendR motif binding to NRP-1 | Dual-receptor targeting; requires proteolytic activation.[1][3] |
| LyP-1 | Binds to p32/gC1qR | CendR motif binding to NRP-1 | Targets tumor lymphatic vessels and macrophages; also utilizes the CendR/NRP-1 pathway.[10] |
| iNGR | NGR (for CD13) | CendR motif binding to NRP-1 | Targets a different primary receptor (CD13) but converges on the CendR/NRP-1 pathway for penetration.[8] |
| TAT Peptide | Positively charged amino acids | Direct membrane translocation (cell-penetrating peptide) | Non-specific uptake into various cell types; does not rely on a specific receptor for penetration. |
Conclusion
The experimental evidence strongly supports the critical role of neuropilin-1 in the tumor-penetrating mechanism of the this compound. The sequential binding to αv integrins followed by NRP-1 engagement, facilitated by proteolytic cleavage, allows for deep and efficient delivery of therapeutic and imaging agents into the tumor parenchyma. Understanding this mechanism is crucial for the rational design of next-generation drug delivery systems. The provided data and experimental protocols offer a framework for researchers to further investigate and harness the potential of iRGD and other tumor-penetrating peptides in the fight against cancer. The specificity of the iRGD-NRP-1 interaction provides a significant advantage over less targeted cell-penetrating peptides, paving the way for more effective and less toxic cancer therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tissue-penetrating delivery of compounds and nanoparticles into tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery | MDPI [mdpi.com]
- 5. iRGD Tumor-Penetrating Peptide-Modified Nano-Delivery System Based on a Marine Sulfated Polysaccharide for Enhanced Anti-Tumor Efficiency Against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tumor-Penetrating this compound Inhibits Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Specificity: A Comparative Analysis of iRGD Peptide's Integrin Binding
The iRGD peptide (CRGDKGPDC) has emerged as a promising tool in targeted drug delivery due to its ability to specifically recognize and penetrate tumor tissues. This specificity is governed by a sophisticated, multi-step mechanism initiated by its interaction with cell surface integrins. This guide provides a comprehensive evaluation of the specificity of iRGD's binding to integrins, comparing its performance with other alternatives and presenting supporting experimental data for researchers, scientists, and drug development professionals.
The iRGD Binding Mechanism: A Two-Step Verification for Tumor Targeting
The tumor-homing property of iRGD is not a simple lock-and-key interaction but rather a sequential process that ensures its activity is localized to the tumor microenvironment.[1][2]
-
Initial Integrin Recognition: The journey of iRGD begins with the binding of its exposed Arg-Gly-Asp (RGD) motif to αv integrins, particularly αvβ3 and αvβ5, which are often overexpressed on tumor endothelial cells and certain tumor cells.[1][3] This initial binding acts as the first layer of specificity, concentrating the peptide at the tumor site.
-
Proteolytic Cleavage and Secondary Receptor Binding: Once bound to the αv integrin, the this compound undergoes proteolytic cleavage by proteases present in the tumor microenvironment. This cleavage exposes a cryptic C-terminal motif, CendR (R/KXXR/K).[4] The exposed CendR motif then binds to a secondary receptor, Neuropilin-1 (NRP-1), which is also highly expressed in many tumor types.[3][4] This second binding event triggers a transport pathway, leading to the penetration of iRGD and any co-administered or conjugated therapeutic payload deep into the tumor tissue.[2][4]
This dual-receptor binding mechanism significantly enhances the specificity of iRGD compared to conventional RGD peptides, which only target integrins and tend to accumulate primarily around tumor blood vessels.[5]
Quantitative Analysis of iRGD Binding Affinity
The specificity of iRGD's interaction with its target receptors has been quantified through various binding assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values of iRGD for different integrin subtypes, providing a measure of its binding affinity. A lower IC50 value indicates a higher binding affinity.
| Peptide | Integrin Subtype | IC50 (nM) | Reference |
| iRGD | αvβ3 | 280 ± 30 | [4] |
| iRGD | αvβ5 | 460 ± 50 | [4] |
| iRGD | αvβ6 | 890 ± 120 | [4] |
These data indicate that iRGD exhibits a preference for αvβ3 and αvβ5 integrins over αvβ6. Following proteolytic cleavage, the resulting CRGDK fragment shows a significantly higher binding affinity for NRP-1, estimated to be 50- to 150-fold greater than its affinity for integrins, which drives the tumor penetration process.[3][5]
Comparison with an Alternative Tumor-Penetrating Peptide: LyP-1
To provide a broader context for evaluating iRGD's specificity, a comparison with another well-characterized tumor-penetrating peptide, LyP-1 (CGNKRTRGC), is presented.
| Feature | iRGD (CRGDKGPDC) | LyP-1 (CGNKRTRGC) |
| Primary Receptor | αvβ3 and αvβ5 integrins | p32 (gC1qR/HABP1) |
| Secondary Receptor | Neuropilin-1 (NRP-1) | Neuropilin-1 (NRP-1) and Neuropilin-2 (NRP-2) |
| Activation Mechanism | Proteolytic cleavage after integrin binding exposes CendR motif | Proteolytic cleavage after p32 binding exposes a C-terminal CendR-like motif |
| Primary Receptor Binding Affinity | IC50 in the low to mid-nanomolar range for αvβ3/β5 | Kd of 334 nM for p32 |
Both iRGD and LyP-1 utilize a similar two-step mechanism for tumor penetration, involving an initial binding event followed by cleavage and interaction with neuropilins. However, their primary receptors differ, offering alternative targeting strategies depending on the specific molecular profile of the tumor.
Experimental Protocols
A detailed understanding of the methodologies used to generate the binding data is crucial for its interpretation and for designing future experiments.
Solid-Phase ELISA-like Integrin Binding Assay
This assay is used to determine the in vitro binding affinity of peptides to purified integrin receptors.
Materials:
-
Purified recombinant human integrin αvβ3, αvβ5, and αvβ6
-
High-binding 96-well microtiter plates
-
This compound and control peptides
-
Biotinylated vitronectin (or other suitable integrin ligand)
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., Tris-buffered saline with 0.05% Tween 20)
-
Blocking buffer (e.g., Wash buffer with 1% BSA)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with purified integrin receptor (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the wells three times with wash buffer and then block with blocking buffer for 2 hours at room temperature.
-
Competition: Add a constant concentration of biotinylated vitronectin and serial dilutions of the this compound (or control peptides) to the wells. Incubate for 2-3 hours at room temperature.
-
Detection: Wash the wells three times with wash buffer. Add Streptavidin-HRP diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Substrate Reaction: Wash the wells three times with wash buffer. Add TMB substrate and incubate in the dark until a blue color develops.
-
Measurement: Stop the reaction by adding the stop solution. Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: The IC50 value is calculated by plotting the absorbance against the logarithm of the peptide concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Penetration Assay
This assay evaluates the ability of a peptide to penetrate tumor tissue in a living animal model.
Materials:
-
Tumor-bearing mice (e.g., xenograft models with tumors expressing target integrins and NRP-1)
-
Fluorescently labeled this compound (e.g., with Cy5 or FITC)
-
Fluorescently labeled control peptide
-
Anesthesia
-
In vivo imaging system (e.g., IVIS) or confocal microscope
-
Tissue fixation and sectioning equipment
Procedure:
-
Peptide Administration: Inject the fluorescently labeled this compound or control peptide intravenously into tumor-bearing mice.
-
In Vivo Imaging: At various time points post-injection, anesthetize the mice and acquire whole-body fluorescence images using an in vivo imaging system to monitor peptide accumulation in the tumor.
-
Ex Vivo Analysis: At the end of the experiment, euthanize the mice and excise the tumors and major organs.
-
Tissue Imaging: Image the excised tumors and organs to confirm peptide accumulation.
-
Microscopy: Fix the tumor tissue, prepare frozen or paraffin-embedded sections, and visualize the distribution of the fluorescent peptide within the tumor microstructure using fluorescence or confocal microscopy. This will reveal the extent of tumor penetration.
-
Quantification: The fluorescence intensity in the tumor and other organs can be quantified from the images to determine the tumor-to-background ratio and the depth of penetration.
Visualizing the Molecular Pathways
To better understand the complex interactions and processes involved in iRGD's mechanism of action, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: The sequential binding and activation pathway of the this compound.
Caption: Workflow for evaluating iRGD binding and tumor penetration.
Conclusion
The specificity of iRGD binding to integrins is a well-orchestrated process that goes beyond simple receptor recognition. The initial, moderately specific binding to αv integrins serves to localize the peptide to the tumor microenvironment. The subsequent, highly specific interaction with NRP-1, triggered by tumor-specific proteases, unlocks its potent tumor-penetrating capabilities. This dual-targeting mechanism provides a significant advantage over peptides that rely on a single receptor interaction, offering a more precise and effective platform for the targeted delivery of cancer therapeutics. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further explore and harness the potential of iRGD in advancing cancer treatment.
References
- 1. Tumor-Penetrating this compound Inhibits Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Surface Plasmon Resonance (SPR) Analysis of iRGD Binding Kinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding kinetics of the tumor-penetrating peptide iRGD with its primary receptors, integrins and neuropilin-1 (NRP-1). The data presented is based on experimental findings from publicly available scientific literature, with a focus on Surface Plasmon Resonance (SPR) analysis. This document aims to be an objective resource for researchers and professionals in the field of drug development, offering a clear overview of iRGD's binding characteristics and the methodologies used to assess them.
iRGD: A Dual-Targeting Peptide for Enhanced Tumor Penetration
The cyclic peptide iRGD (CRGDKGPDC) is a promising agent in targeted cancer therapy due to its unique dual-targeting mechanism that enhances penetration into tumor tissue. This mechanism involves a sequential binding process to two different cell surface receptors that are often overexpressed in the tumor microenvironment.
Initially, the Arg-Gly-Asp (RGD) motif within the iRGD peptide sequence recognizes and binds to αv integrins, particularly αvβ3, αvβ5, and αvβ6, which are highly expressed on tumor endothelial cells and some tumor cells.[1] Following this initial binding, a proteolytic cleavage occurs within the tumor microenvironment, exposing a C-terminal CendR (C-end rule) motif (R/KXXR/K). This newly exposed motif then binds to neuropilin-1 (NRP-1), a receptor also overexpressed in many tumors. This second binding event triggers a transport pathway that facilitates the penetration of iRGD, and any co-administered or conjugated therapeutic agents, deep into the tumor tissue.
Comparative Binding Affinity of iRGD and Alternatives
The effectiveness of iRGD relies on its binding affinity and selectivity for its target receptors. The following tables summarize the available quantitative data on the binding of iRGD and a well-known integrin inhibitor, Cilengitide, to various integrin subtypes.
Table 1: Binding Affinity of iRGD and Cilengitide to αv Integrins
| Peptide | Integrin Subtype | Binding Assay | IC50 (nM) | Reference |
| iRGD | αvβ3 | Solid-Phase Binding | 280 ± 30 | [1] |
| αvβ5 | Solid-Phase Binding | 440 ± 50 | [1] | |
| αvβ6 | Solid-Phase Binding | >1000 | [1] | |
| Cilengitide | αvβ3 | Solid-Phase Binding | 1.8 ± 0.2 | [1] |
| αvβ5 | Solid-Phase Binding | 8.1 ± 0.9 | [1] | |
| αvβ6 | Solid-Phase Binding | >1000 | [1] |
Experimental Protocols
A detailed understanding of the experimental conditions is crucial for the interpretation and replication of binding kinetics data. Below is a generalized protocol for Surface Plasmon Resonance (SPR) analysis of peptide-protein interactions, which can be adapted for studying the binding of iRGD to its receptors.
Surface Plasmon Resonance (SPR) Analysis of iRGD-Integrin/Neuropilin-1 Interaction
Objective: To determine the kinetic parameters (association rate constant, ka; dissociation rate constant, kd) and the equilibrium dissociation constant (KD) of the interaction between iRGD and its receptors.
Materials:
-
SPR instrument (e.g., Biacore, OpenSPR)
-
Sensor chips (e.g., CM5, NTA)
-
Recombinant human integrin (αvβ3, αvβ5, etc.) or neuropilin-1 protein
-
Synthetic this compound and its fragments (e.g., CRGDK)
-
Immobilization buffers (e.g., 10 mM sodium acetate (B1210297), pH 4.0-5.5)
-
Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween 20)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5-2.5)
-
Amine coupling kit (EDC, NHS, ethanolamine) or other appropriate immobilization reagents.
Procedure:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Activate the sensor chip surface according to the manufacturer's instructions. For a CM5 chip, this typically involves injection of a 1:1 mixture of EDC and NHS.
-
Immobilize the recombinant receptor protein (integrin or neuropilin-1) onto the activated surface. The protein is typically diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate at a pH below the protein's pI) to a concentration of 10-50 µg/mL.
-
Deactivate any remaining active esters on the surface by injecting ethanolamine.
-
A reference flow cell should be prepared in the same way but without the immobilized protein to allow for background signal subtraction.
-
-
Analyte Preparation and Injection:
-
Prepare a series of dilutions of the this compound (or its fragments) in the running buffer. The concentration range should typically span from at least 10-fold below to 10-fold above the expected KD.
-
Inject the different concentrations of the analyte over the immobilized ligand and reference surfaces at a constant flow rate. The association phase is monitored in real-time.
-
After the association phase, switch to a flow of running buffer only to monitor the dissociation of the peptide from the receptor.
-
-
Surface Regeneration:
-
After each binding cycle, regenerate the sensor surface by injecting a pulse of the regeneration solution to remove all bound analyte. The regeneration solution should be chosen to effectively disrupt the interaction without denaturing the immobilized ligand.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.
-
This fitting will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Visualizing the iRGD Signaling Pathway and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: The sequential binding mechanism of the this compound.
Caption: A typical workflow for an SPR experiment.
References
Validating iRGD-Mediated Delivery: A Guide to Essential Control Experiments
The iRGD peptide (CRGDKGPDC) represents a significant advancement in targeted drug delivery, leveraging a unique three-step mechanism to enhance penetration into tumor tissues. This guide provides a comprehensive overview of the critical control experiments required to validate iRGD-mediated delivery, ensuring that observed effects are specific to its intended pathway. We present comparative data, detailed experimental protocols, and visualizations to aid researchers in designing robust validation studies.
The iRGD Mechanism: A Three-Step Pathway to Tumor Penetration
The efficacy of iRGD hinges on a sequential engagement with two distinct receptors, a process that facilitates deep penetration into the tumor parenchyma, far beyond what is achievable with conventional RGD peptides.[1][2][3]
-
Integrin Binding: The initial step involves the RGD motif of the this compound binding to αvβ3 and αvβ5 integrins, which are often overexpressed on tumor endothelial cells.[2][3] This anchors the peptide-drug conjugate or co-administered therapeutic to the tumor vasculature.
-
Proteolytic Cleavage: Once bound to integrin, the this compound is cleaved by proteases present in the tumor microenvironment. This cleavage exposes a cryptic C-terminal motif known as the C-end Rule (CendR).[3][4]
-
Neuropilin-1 (NRP-1) Binding and Penetration: The newly exposed CendR motif (R/KXXR/K) binds to Neuropilin-1 (NRP-1), a receptor also highly expressed on tumor cells.[1][4] This interaction triggers an endocytic/exocytotic transport pathway that facilitates the deep penetration of iRGD and its associated cargo into the extravascular tumor tissue.[1]
Key Control Groups for Validation
To rigorously validate that drug delivery enhancement is a direct result of the iRGD pathway, a series of control experiments is essential. These controls are designed to dissect each step of the mechanism and rule out non-specific effects.
| Control Group | Peptide Sequence Example | Purpose | Rationale |
| No Peptide Control | N/A (Vehicle/Drug alone) | Establishes baseline drug uptake and efficacy. | Measures the passive accumulation of the therapeutic agent (e.g., via the EPR effect) without any active targeting. |
| Scrambled iRGD | e.g., CRGDDGPKC | Demonstrates sequence specificity. | A peptide with the same amino acid composition but a randomized sequence should not exhibit enhanced penetration, proving the effect is not merely due to the physicochemical properties of the peptide.[5][6][7] |
| RGD-mutant Peptide | e.g., iRGE (CRGEKGPDC) | Confirms the necessity of integrin binding (Step 1). | Replacing the aspartic acid (D) in the RGD motif with glutamic acid (E) abolishes integrin binding. Lack of enhanced delivery with this mutant confirms the first critical step of the iRGD pathway.[2] |
| Conventional RGD Peptide | e.g., c(RGDfK) or CRGDC | Differentiates iRGD's penetration from simple tumor homing (Steps 2 & 3). | A standard RGD peptide can bind to integrins but lacks the CendR motif for NRP-1 interaction. This control shows that mere targeting to the tumor vasculature is insufficient for the deep tissue penetration seen with iRGD.[2] |
| Receptor Blocking | Co-administration of excess free iRGD or anti-integrin/NRP-1 antibodies | Confirms receptor-mediated uptake. | If the enhanced delivery of the labeled drug is blocked by an excess of unlabeled iRGD, it demonstrates that the uptake is a saturable, receptor-mediated process and not due to non-specific membrane interactions. |
Comparative Data from Validation Experiments
The following tables summarize quantitative data from representative in vitro and in vivo studies, comparing the performance of iRGD-conjugated systems to relevant controls.
Table 1: In Vitro Cellular Uptake & Cytotoxicity
| Cell Line | Assay | Test Article | Control Article | Result | Fold Increase (vs. Control) |
| 4T1 (Breast Cancer) | Cellular Uptake (Flow Cytometry) | iRGD-FITC | CG7C-FITC (Control Peptide) | Mean Fluorescence Intensity: ~800 | ~4x |
| A549 (Lung Cancer) | Cellular Uptake (Flow Cytometry) | C-6-loaded iRGD-NCs | C-6-loaded NCs | Mean Fluorescence Intensity: ~400 | ~2.7x |
| MDA-MB-231 (Breast Cancer) | Cellular Uptake | iRGD-Exosomes | Exosomes | Not Specified | ~3x |
| 4T1 (Breast Cancer) | Cytotoxicity (MTT Assay) | iRGD-RM-(DOX/MSN) | RM-(DOX/MSN) | Lower IC50 with iRGD | Enhanced Cytotoxicity |
Data compiled from multiple sources. NCs: Nanocarriers; RM: Red Blood Cell Membrane; DOX: Doxorubicin; MSN: Mesoporous Silica Nanoparticles.
Table 2: In Vivo Tumor Accumulation & Efficacy
| Tumor Model | Assay | Test Article | Control Article | Result (%ID/g or Fold Change) |
| BT474 (Breast Cancer) | Tumor Accumulation | iRGD-Abraxane | CRGDC-Abraxane | ~4-fold higher accumulation |
| BT474 (Breast Cancer) | Tumor Accumulation | iRGD-Abraxane | Nontargeted Abraxane | ~11-fold higher accumulation |
| PC3 (Prostate Cancer) | Tumor Growth Inhibition | IL-24-iRGD | IL-24 | Significantly reduced tumor volume and weight |
| LS174T (Colorectal) | Tumor Growth Inhibition | PLGA-PTX + iRGD | PLGA-PTX | Significantly smaller tumor volume |
| MDA-MB-231 (Breast Cancer) | Tumor Growth Inhibition Rate | iRGD-RM-(DOX/MSN) | RM-(DOX/MSN) | 86.29% vs. lower rates for controls |
%ID/g: Percentage of Injected Dose per gram of tissue. Data compiled from multiple sources.[3][4][8][9]
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are protocols for key assays used to evaluate iRGD-mediated delivery.
In Vitro Cellular Uptake Assay (Fluorescence-Based)
Objective: To quantify and visualize the cellular internalization of a fluorescently labeled iRGD-conjugate compared to controls.
Materials:
-
Tumor cell line (e.g., U-87 MG, 4T1, A549) expressing αv integrins and NRP-1.
-
Fluorescently labeled iRGD-conjugate (e.g., FAM-iRGD).
-
Fluorescently labeled control peptide (e.g., FAM-iRGE).
-
Culture medium, PBS, 4% Paraformaldehyde (PFA), DAPI stain.
-
Confocal microscope and/or flow cytometer.
Protocol:
-
Cell Seeding: Seed cells in appropriate vessels (e.g., glass-bottom dishes for microscopy, 6-well plates for flow cytometry) and allow them to adhere overnight.
-
Incubation: Replace the medium with fresh medium containing the fluorescently labeled iRGD-conjugate or control peptides at a specified concentration (e.g., 10 µM). Incubate for various time points (e.g., 1, 2, 4 hours) at 37°C.
-
Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any unbound peptide.
-
Analysis (Flow Cytometry):
-
Trypsinize and harvest the cells.
-
Resuspend cells in PBS.
-
Analyze the fluorescence intensity using a flow cytometer.
-
-
Analysis (Confocal Microscopy):
-
Fix the cells with 4% PFA for 15 minutes.
-
Wash with PBS and stain nuclei with DAPI.
-
Mount coverslips and visualize under a confocal microscope to observe subcellular localization.[10]
-
Tumor Spheroid Penetration Assay
Objective: To assess the ability of iRGD-conjugates to penetrate a 3D tumor model, mimicking the architecture of a solid tumor.
Materials:
-
Tumor cell line capable of forming spheroids (e.g., 4T1, DU-145).
-
Agarose, Matrigel, culture medium.
-
Fluorescently labeled iRGD-conjugate and controls.
-
Confocal microscope.
Protocol:
-
Spheroid Formation: Coat wells of a 96-well plate with 1.5% agarose. Seed cells (e.g., 1 x 104 cells/well) in medium containing Matrigel. Culture until spheroids reach a diameter of ~400 µm.[11]
-
Incubation: Treat the spheroids with fluorescently labeled iRGD-conjugate or control peptides.
-
Imaging: At designated time points (e.g., 2, 6, 12 hours), wash the spheroids and acquire Z-stack images using a confocal microscope to visualize the depth of penetration.[11]
-
Quantification: Analyze the fluorescence intensity at different depths from the spheroid surface using image analysis software.
In Vivo Biodistribution and Tumor Accumulation
Objective: To determine the biodistribution and quantify the accumulation of an iRGD-conjugated agent in tumors and major organs in an animal model.
Materials:
-
Tumor-bearing mice (e.g., BALB/c nude mice with xenografts).
-
Labeled (e.g., fluorescent or radioactive) iRGD-conjugate and control agents.
-
In vivo imaging system (IVIS) or SPECT/CT scanner.
Protocol:
-
Animal Model: Establish tumor xenografts by subcutaneously or orthotopically injecting tumor cells into mice. Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Administration: Intravenously inject the labeled iRGD-conjugate or control agents into different groups of mice.[8]
-
In Vivo Imaging: At various time points post-injection (e.g., 2, 8, 24, 48 hours), anesthetize the mice and acquire whole-body images using an appropriate imaging system (e.g., IVIS).[11]
-
Ex Vivo Analysis: At the final time point, euthanize the mice and excise the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
Quantification:
-
Image the excised organs to determine the ex vivo biodistribution.
-
Quantify the fluorescence or radioactivity in each organ and the tumor. Express the results as a percentage of the injected dose per gram of tissue (%ID/g).
-
References
- 1. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery [mdpi.com]
- 2. Tissue-penetrating delivery of compounds and nanoparticles into tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced tumor targeting and penetration of fluorophores via this compound conjugation: a strategy for the precision targeting of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scrambled — Advanced Peptides [advancedpeptides.com]
- 6. Scrambled Peptide Libraries – ProteoGenix [proteogenix.science]
- 7. genscript.com [genscript.com]
- 8. dovepress.com [dovepress.com]
- 9. Tumor-Penetrating Peptide Enhances Antitumor Effects of IL-24 Against Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. iRGD Tumor-Penetrating Peptide-Modified Nano-Delivery System Based on a Marine Sulfated Polysaccharide for Enhanced Anti-Tumor Efficiency Against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of iRGD Peptide: A Procedural Guide for Laboratory Professionals
For research, scientific, and drug development professionals, the responsible management of laboratory materials is paramount to ensuring a safe and compliant work environment. This guide provides a comprehensive framework for the proper disposal of the iRGD peptide, drawing from general best practices for peptide-based compounds.
Immediate Safety and Handling
Before beginning any work with this compound, it is crucial to review general laboratory safety protocols for handling chemical substances. Personal Protective Equipment (PPE) is non-negotiable and serves as the primary barrier against accidental exposure.
Core Safety Requirements:
-
Gloves: Always wear chemical-resistant disposable gloves, such as nitrile. If gloves become contaminated, change them immediately.[3]
-
Eye Protection: Safety glasses or goggles are mandatory to protect against splashes, especially when reconstituting the lyophilized powder.[3]
-
Lab Coat: A lab coat or protective gown should be worn over personal clothing to protect the skin.[3]
-
Respiratory Protection: When handling the lyophilized powder, which can easily become airborne, work in a fume hood or biosafety cabinet to prevent inhalation.[3]
In the event of a spill, contain the area promptly. For liquid spills, use an inert absorbent material. For solid spills, carefully sweep the material to avoid generating dust. The contaminated area should then be decontaminated and thoroughly washed.
Storage and Stability of this compound
Proper storage is essential to maintain the integrity and stability of the this compound.
-
Lyophilized Powder: For long-term storage, the lyophilized peptide should be kept in a tightly sealed vial at -20°C or -80°C.[3] When preparing to use the peptide, allow the vial to reach room temperature in a desiccator before opening to prevent condensation and moisture absorption.
-
Reconstituted Solutions: Peptide solutions are significantly less stable than the lyophilized powder.[4] It is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, refrigerate the solution and store it in aliquots to avoid repeated freeze-thaw cycles.[3] The cyclic nature of the this compound, conferred by a disulfide bond, provides increased resistance to enzymatic degradation compared to linear peptides.[5][6] However, at a pH above 8, the disulfide bond can degrade, reducing the peptide's stability.
| Parameter | Recommendation | Source |
| Storage of Lyophilized Powder | -20°C or -80°C, tightly sealed vial | [3] |
| Handling of Lyophilized Powder | Allow to reach room temperature in a desiccator before opening | General Lab Practice |
| Storage of Reconstituted Solutions | Short-term refrigeration; store in aliquots to avoid freeze-thaw cycles | [3] |
| pH Considerations for Solutions | Avoid pH > 8 to prevent disulfide bond degradation | General Peptide Chemistry |
Proper Disposal Procedures for this compound
The cardinal rule for the disposal of any research chemical is to adhere strictly to local, state, and federal regulations.[3] All peptide waste should be treated as laboratory chemical waste.[7] It is imperative to consult with your institution's Environmental Health and Safety (EH&S) department for specific protocols.[3]
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Collect all waste materials contaminated with this compound in designated, clearly labeled, and leak-proof hazardous waste containers.[3]
-
This includes:
-
Unused or expired this compound (both lyophilized powder and solutions).
-
Empty vials that contained the this compound.
-
Contaminated labware (e.g., pipette tips, microfuge tubes).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
-
-
Liquid Waste Management:
-
NEVER pour this compound solutions down the sink or into public drains.[3][7]
-
Collect all liquid waste containing this compound in a designated chemical waste container provided by your institution's EH&S department.
-
While specific chemical inactivation methods for iRGD are not documented, a general procedure for peptide inactivation involves using a 10% bleach solution for at least 30 minutes. However, this should only be performed if approved by your EH&S department, as it may interfere with their waste treatment processes.
-
-
Solid Waste Management:
-
NEVER dispose of solid this compound waste in the regular trash.[3]
-
Place all contaminated solid waste, including vials, pipette tips, and PPE, into a designated hazardous waste container.
-
For empty vials, the first rinse should be collected and disposed of as hazardous liquid waste. Subsequent rinses may be permissible for drain disposal if allowed by institutional policy, but labels on the vials must be defaced before they are discarded in appropriate glass disposal containers.
-
-
Final Disposal:
-
Once the hazardous waste containers are full, seal them securely.
-
Arrange for pickup and disposal through your institution's EH&S department, which will coordinate with a licensed hazardous waste disposal contractor.[3]
-
iRGD Signaling and Internalization Pathway
The following diagram illustrates the mechanism of action of the this compound, which is crucial for its function in targeted drug delivery.
Caption: Mechanism of this compound tumor targeting and penetration.
By adhering to these procedures, researchers can ensure the safe handling and compliant disposal of this compound, fostering a secure and responsible laboratory environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. peptide24.store [peptide24.store]
- 4. selleckchem.com [selleckchem.com]
- 5. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A cyclic peptide-based PROTAC induces intracellular degradation of palmitoyltransferase and potently decreases PD-L1 expression in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. puretidestherapy.com [puretidestherapy.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
